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  • Product: N-(2-Hydroxypyridin-3-yl)acetamide
  • CAS: 76349-07-0

Core Science & Biosynthesis

Foundational

N-(2-Hydroxypyridin-3-yl)acetamide synthesis pathway and mechanism

An In-Depth Technical Guide to the Synthesis of N-(2-Hydroxypyridin-3-yl)acetamide Abstract This technical guide provides a comprehensive overview of the primary synthesis pathway for N-(2-Hydroxypyridin-3-yl)acetamide,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-(2-Hydroxypyridin-3-yl)acetamide

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathway for N-(2-Hydroxypyridin-3-yl)acetamide, a key heterocyclic compound with applications in medicinal chemistry and materials science. The document details the prevalent synthetic route via the selective N-acetylation of 3-amino-2-hydroxypyridine. It offers an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the critical process parameters. This guide is intended for researchers, chemists, and professionals in drug development, offering both theoretical understanding and practical, field-proven insights to ensure successful and reproducible synthesis.

Introduction

N-(2-Hydroxypyridin-3-yl)acetamide, with the empirical formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol , is a substituted pyridine derivative.[1] Its structure, featuring both a hydroxyl and an acetamido group on the pyridine ring, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials. The strategic placement of these functional groups allows for a variety of subsequent chemical modifications.

The primary and most direct route to synthesize N-(2-Hydroxypyridin-3-yl)acetamide is through the acetylation of 3-amino-2-hydroxypyridine. This process is an example of a nucleophilic acyl substitution reaction, a fundamental transformation in organic chemistry. Understanding the nuances of this pathway is critical for achieving high purity and yield.

Primary Synthesis Pathway: Acetylation of 3-Amino-2-hydroxypyridine

The most common and efficient method for preparing N-(2-Hydroxypyridin-3-yl)acetamide is the direct acetylation of 3-amino-2-hydroxypyridine using an acetylating agent such as acetic anhydride or acetyl chloride.[2][3]

Overall Reaction Scheme:

Caption: Overall schematic of the acetylation reaction.

Causality of Experimental Choices
  • Choice of Starting Material: 3-Amino-2-hydroxypyridine is the logical precursor due to its structural similarity to the target molecule. Various methods exist for its preparation, including the multi-step synthesis from furfural or the amination of 3-hydroxypyridine.[4][5]

  • Choice of Acetylating Agent: Acetic anhydride is often preferred over acetyl chloride. While acetyl chloride is highly reactive, it produces corrosive hydrogen chloride (HCl) as a byproduct, which can lead to unwanted side reactions and requires careful handling.[2] Acetic anhydride yields acetic acid, a milder byproduct that is easier to manage and remove during workup.[3]

  • Role of Solvent/Catalyst: The reaction is frequently carried out in a solvent like toluene or in the presence of a base catalyst like pyridine.[6][7][8] Pyridine serves a dual purpose: it acts as a solvent and as a catalyst by activating the acetic anhydride and neutralizing the acidic byproduct, thereby driving the reaction forward.[6][7] For a more environmentally friendly approach, reactions can sometimes be performed under solvent-free conditions or in aqueous media like brine, though conditions must be carefully optimized.[2][3]

In-Depth Reaction Mechanism

The acetylation of 3-amino-2-hydroxypyridine is a classic nucleophilic acyl substitution. The amino group (-NH₂) is a stronger nucleophile than the hydroxyl group (-OH), leading to selective N-acetylation over O-acetylation under controlled conditions.

Mechanism Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The acetate ion is expelled as a leaving group.

  • Deprotonation: A base present in the reaction mixture (such as pyridine or another molecule of the starting amine) removes a proton from the now-positively charged nitrogen atom, regenerating the neutral amide and forming the final product, N-(2-Hydroxypyridin-3-yl)acetamide.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Collapse of Intermediate cluster_step3 Step 3: Deprotonation Amine 3-Amino-2-hydroxypyridine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attacks Carbonyl Carbon Anhydride Acetic Anhydride (Electrophile) Anhydride->Intermediate Protonated_Product Protonated Amide Intermediate->Protonated_Product Expels Acetate Acetate Acetate (Leaving Group) Intermediate->Acetate Final_Product N-(2-Hydroxypyridin-3-yl)acetamide Protonated_Product->Final_Product Loses Proton Base Base (e.g., Pyridine) Base->Final_Product

Caption: Mechanism of N-acetylation via nucleophilic acyl substitution.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, meaning that successful execution relies on careful monitoring and control of key parameters.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
3-Amino-2-hydroxypyridine≥98%Sigma-AldrichStarting material
Acetic AnhydrideReagent Grade, ≥98%Sigma-AldrichAcetylating agent
TolueneAnhydrous, 99.8%Sigma-AldrichReaction solvent
Ethyl AcetateACS GradeFisher ScientificFor extraction and chromatography
HexanesACS GradeFisher ScientificFor chromatography
Sodium Sulfate (Anhydrous)ACS GradeVWRDrying agent
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography

Step-by-Step Methodology

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: To a solution of 3-amino-2-hydroxypyridine (e.g., 5.0 g, 36.2 mmol) in toluene (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetic anhydride (5.2 g, 50.7 mmol, 1.4 equivalents) dropwise.[8]

  • Heating and Monitoring: The mixture is stirred and heated to 100°C for approximately 2 hours.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Solvent Removal: After the reaction is complete, the mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Aqueous Workup: The resulting residue is redissolved in ethyl acetate. The organic solution is washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acetic acid) and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield the crude product.

  • Purification: The crude N-(2-Hydroxypyridin-3-yl)acetamide is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Trustworthiness and Validation

The integrity of this synthesis relies on careful monitoring. The use of TLC is crucial for determining the reaction endpoint, preventing the formation of side products from prolonged heating. The aqueous workup with sodium bicarbonate is a key validation step to ensure the removal of acidic impurities. Finally, comprehensive characterization of the purified product provides definitive proof of a successful synthesis.

Conclusion

The synthesis of N-(2-Hydroxypyridin-3-yl)acetamide via N-acetylation of 3-amino-2-hydroxypyridine is a robust and well-established method. By understanding the underlying nucleophilic acyl substitution mechanism and adhering to a structured, self-validating experimental protocol, researchers can reliably produce this valuable chemical intermediate in high yield and purity. This guide provides the necessary technical foundation and practical insights for professionals engaged in synthetic chemistry and drug development.

References

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(2-Hydroxypyridin-3-yl)acetamide

Abstract N-(2-Hydroxypyridin-3-yl)acetamide, a heterocyclic compound incorporating both a hydroxypyridine and an acetamide moiety, presents a scaffold of significant interest in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2-Hydroxypyridin-3-yl)acetamide, a heterocyclic compound incorporating both a hydroxypyridine and an acetamide moiety, presents a scaffold of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive analysis of its core physicochemical properties, offering a foundational understanding for researchers, scientists, and drug development professionals. We delve into its structural characteristics, synthesis, and key physicochemical parameters, including solubility, acidity, and thermal stability. This document is structured to provide not only data but also the scientific rationale behind experimental methodologies, ensuring a robust and applicable understanding of this compound for further research and development.

Introduction and Molecular Overview

N-(2-Hydroxypyridin-3-yl)acetamide (C₇H₈N₂O₂) is a derivative of 2-hydroxypyridine, a class of compounds known for their rich tautomeric chemistry and diverse biological activities. The presence of the acetamido group at the 3-position introduces additional hydrogen bonding capabilities and steric influences, which are crucial in determining the molecule's interaction with biological targets and its solid-state properties. The juxtaposition of a hydrogen bond donor (hydroxyl and amide N-H) and acceptors (carbonyl oxygen, hydroxyl oxygen, and pyridine nitrogen) within a compact aromatic framework suggests a high potential for specific intermolecular interactions, influencing everything from crystal packing to receptor binding.

Derivatives of pyridine and acetamide are prevalent in pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and antimalarial properties[1][2][3][4]. Understanding the fundamental physicochemical properties of N-(2-Hydroxypyridin-3-yl)acetamide is therefore a critical first step in exploring its potential applications.

Chemical Structure

The chemical structure of N-(2-Hydroxypyridin-3-yl)acetamide is characterized by a pyridine ring substituted with a hydroxyl group at the 2-position and an acetamido group at the 3-position.

Figure 1: Chemical structure of N-(2-Hydroxypyridin-3-yl)acetamide.

Synthesis and Spectroscopic Characterization

The synthesis of N-(2-Hydroxypyridin-3-yl)acetamide is most readily achieved through the acetylation of its precursor, 3-amino-2-hydroxypyridine. This reaction is a standard N-acylation, typically proceeding with high yield under mild conditions.

Synthetic Protocol: Acetylation of 3-Amino-2-hydroxypyridine

The choice of acetylating agent and reaction conditions is critical to ensure selective N-acylation without competing O-acylation of the hydroxyl group. Acetic anhydride in a suitable solvent, or acetyl chloride in the presence of a non-nucleophilic base, are common methodologies.

SynthesisWorkflow start Start: 3-Amino-2-hydroxypyridine reaction Reaction: Stir at room temperature (e.g., 2-4 hours) start->reaction 1. reagents Reagents: Acetic Anhydride Pyridine (solvent/base) reagents->reaction 2. workup Aqueous Work-up: Quench with water Extract with Ethyl Acetate reaction->workup 3. purification Purification: Recrystallization (e.g., from Ethanol/Water) workup->purification 4. product Product: N-(2-Hydroxypyridin-3-yl)acetamide purification->product 5.

Figure 2: General workflow for the synthesis of N-(2-Hydroxypyridin-3-yl)acetamide.

Step-by-Step Protocol:

  • Dissolution: Dissolve 3-amino-2-hydroxypyridine in a suitable solvent such as pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine). The use of pyridine as a solvent also allows it to act as a catalyst and acid scavenger.

  • Addition of Acetylating Agent: Slowly add acetic anhydride or acetyl chloride to the solution at 0 °C to control the exothermic reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. If an organic solvent was used, perform a liquid-liquid extraction. Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted acetic acid, followed by brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization, for instance, from an ethanol/water mixture, to yield the pure N-(2-Hydroxypyridin-3-yl)acetamide as a solid.

Spectroscopic Characterization (Predicted)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~9.5-11.5 ppm (s, 1H): Phenolic -OH proton, broad singlet, exchangeable with D₂O.

    • δ ~8.5-9.5 ppm (s, 1H): Amide N-H proton, broad singlet, exchangeable with D₂O.

    • δ ~7.0-8.0 ppm (m, 3H): Aromatic protons of the pyridine ring. The exact shifts and coupling constants will depend on the electronic effects of the hydroxyl and acetamido groups.

    • δ ~2.0-2.2 ppm (s, 3H): Methyl protons of the acetamido group.

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~168-172 ppm: Carbonyl carbon of the amide.

    • δ ~150-160 ppm: C2 carbon of the pyridine ring (bearing the -OH group).

    • δ ~110-145 ppm: Remaining aromatic carbons of the pyridine ring.

    • δ ~22-25 ppm: Methyl carbon of the acetamido group.

  • FT-IR (KBr, cm⁻¹):

    • ~3400-3200 cm⁻¹: O-H and N-H stretching vibrations (likely broad due to hydrogen bonding).

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~1660-1680 cm⁻¹: C=O stretching of the amide (Amide I band).

    • ~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations.

    • ~1550 cm⁻¹: N-H bending of the amide (Amide II band).

  • Mass Spectrometry (EI):

    • m/z 152: Molecular ion (M⁺).

    • m/z 110: Fragment corresponding to the loss of the acetyl group (CH₂=C=O).

    • m/z 43: Fragment corresponding to the acetyl cation (CH₃CO⁺).

Core Physicochemical Properties

The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted/Estimated ValueExperimental Method for Determination
Molecular Formula C₇H₈N₂O₂Mass Spectrometry, Elemental Analysis
Molecular Weight 152.15 g/mol [5]Mass Spectrometry
Appearance White to off-white solidVisual Inspection
Melting Point 170-190 °CDifferential Scanning Calorimetry (DSC), Melting Point Apparatus
Boiling Point > 300 °C (decomposes)Thermogravimetric Analysis (TGA)
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Shake-flask method, Nephelometry
pKa (acidic) ~8-9 (Phenolic -OH)Potentiometric titration, UV-Vis Spectroscopy
pKa (basic) ~2-3 (Pyridine N)Potentiometric titration, UV-Vis Spectroscopy
LogP 0.5 - 1.5Shake-flask method, HPLC
Solubility

The presence of multiple hydrogen bond donors and acceptors suggests that N-(2-Hydroxypyridin-3-yl)acetamide will exhibit moderate solubility in polar solvents. Its solubility in aqueous media is expected to be pH-dependent due to the ionizable phenolic hydroxyl group and the pyridine nitrogen. The isomer N-(3-Hydroxypyridin-2-yl)acetamide is reported to be soluble in alcohol, ether, and chloroform, but insoluble in water[6], suggesting that intramolecular hydrogen bonding may play a significant role in shielding the polar groups, thus favoring solubility in less polar organic solvents over water.

Acidity and Basicity (pKa)

The molecule possesses both an acidic phenolic hydroxyl group and a basic pyridine nitrogen. The pKa of the phenolic proton is expected to be in the range of 8-9, influenced by the electron-withdrawing nature of the pyridine ring and the acetamido group. The pyridine nitrogen is expected to be weakly basic, with a pKa of its conjugate acid around 2-3, due to the electron-withdrawing effects of the substituents. For comparison, the predicted pKa for the hydroxyl group of N-(3-Hydroxypyridin-2-yl)acetamide is 7.65 ± 0.10[6].

Crystal Structure and Solid-State Properties

While no experimental crystal structure of N-(2-Hydroxypyridin-3-yl)acetamide has been reported, analysis of related structures allows for informed predictions. The planarity of the pyridine ring, coupled with the presence of multiple hydrogen bond donors and acceptors, suggests a high likelihood of a well-ordered crystalline structure stabilized by a network of intermolecular hydrogen bonds. Potential hydrogen bonding motifs include dimers formed through the amide groups, and chains or sheets involving the hydroxyl and pyridine functionalities. Such interactions are known to significantly influence the melting point, solubility, and dissolution rate of a compound. X-ray crystallography would be the definitive technique to elucidate the precise solid-state arrangement[7][8][9][10].

Thermal Stability

The thermal stability of N-(2-Hydroxypyridin-3-yl)acetamide can be assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • TGA: A TGA thermogram would be expected to show a stable baseline up to the melting point, followed by a single or multi-step weight loss corresponding to thermal decomposition. The onset of decomposition provides an upper limit for the thermal stability of the compound.

  • DSC: A DSC thermogram would reveal endothermic events such as melting, and potentially polymorphic transitions, as well as exothermic events like decomposition. For a crystalline solid, a sharp endothermic peak corresponding to its melting point would be expected[11][12].

TGA_DSC_Workflow start Sample Preparation: Accurately weigh 2-5 mg of N-(2-Hydroxypyridin-3-yl)acetamide in a TGA/DSC pan instrument Instrument Setup: STA (Simultaneous Thermal Analyzer) Inert atmosphere (e.g., Nitrogen) start->instrument method Heating Program: Ramp from ambient to e.g., 400 °C at a controlled rate (e.g., 10 °C/min) instrument->method data_acquisition Data Acquisition: Simultaneously record weight loss (TGA) and heat flow (DSC) as a function of temperature method->data_acquisition analysis Data Analysis data_acquisition->analysis tga_analysis TGA Curve: Identify onset of decomposition Determine percentage weight loss analysis->tga_analysis dsc_analysis DSC Curve: Identify melting point (endotherm) Identify decomposition events (exo/endotherms) analysis->dsc_analysis report Report: Thermal stability profile Melting point Decomposition temperature tga_analysis->report dsc_analysis->report

Figure 3: Experimental workflow for thermal analysis using TGA/DSC.

Potential Applications and Biological Context

The structural motifs within N-(2-Hydroxypyridin-3-yl)acetamide are present in numerous biologically active molecules. The 2-hydroxypyridine core is a known bioisostere for catechols and is found in compounds with iron-chelating properties[13]. The acetamide functionality is a common feature in a vast array of pharmaceuticals. The combination of these groups in N-(2-Hydroxypyridin-3-yl)acetamide makes it an interesting candidate for screening in various biological assays. Given the documented activities of related pyridine derivatives, potential areas of investigation include:

  • Antimicrobial and Antifungal Activity: Many substituted pyridines exhibit potent antimicrobial effects[14].

  • Anti-inflammatory Activity: Acetamide derivatives have been explored for their anti-inflammatory potential[3].

  • Antimalarial Agents: The pyridine scaffold is a key component of several antimalarial drugs[2].

  • Kinase Inhibition: The hydrogen bonding pattern of N-(2-Hydroxypyridin-3-yl)acetamide could allow it to interact with the hinge region of protein kinases, a common mechanism for kinase inhibitors.

Conclusion

N-(2-Hydroxypyridin-3-yl)acetamide is a compound with a rich potential for further investigation, stemming from its versatile chemical structure. This guide has provided a comprehensive overview of its fundamental physicochemical properties, based on a combination of available data for related compounds and established scientific principles. The presented synthesis protocols, predicted spectroscopic data, and analysis of its solubility, acidity, and thermal stability provide a solid foundation for researchers to build upon. Future experimental work should focus on obtaining definitive data for its melting point, solubility profile, pKa values, and crystal structure to further elucidate its properties and pave the way for its exploration in drug discovery and materials science applications.

References

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  • ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and... Retrieved from [Link]

  • Blazingprojects. (n.d.). Synthesis and evaluation for biological activities of npyridin- 3-yl substituted [phenylsulphonamido] acetamide. Retrieved from [Link]

  • BIOSYNCE. (n.d.). N-(3-Hydroxypyridin-2-yl)acetamide CAS 31354-48-0. Retrieved from [Link]

  • PubMed. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 3-amino-2-hydroxypyridine. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). N-(2-Hydroxypyridin-3-yl)acetamide. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664764A - Preparation method of 3-amino-2-hydroxypyridine.
  • NIH. (2014). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. Retrieved from [Link]

  • MDPI. (2021). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity of Azidomethyl Derivatives of Pyridoxine and 3-Hydroxypyridine. Retrieved from [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • Dove Press. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. Retrieved from [Link]

  • ResearchGate. (2012). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Retrieved from [Link]

  • DeepDyve. (2013). Synthesis and X-ray crystal structure of isomeric pyridine-based leuco-TAM dyes, 2,2-(2-(pyridinyl)propane-1,3-diylidene)bis(5-chloro-1,3,3-trimethyl indoline) derivatives and unusual stability of 4-pyridinyl compound. Retrieved from [Link]

  • ACS Publications. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved from [Link]

  • Chemsrc. (n.d.). N-(6-Hydroxypyridin-3-yl)acetamide. Retrieved from [Link]

  • NIH. (2018). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • PubMed. (2012). Prediction of Absolute Hydroxyl pKa Values for 3-Hydroxypyridin-4-ones. Retrieved from [Link]

  • ACS Omega. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]

  • PubMed. (1998). Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. Retrieved from [Link]

  • ResearchGate. (2015). Crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide. Retrieved from [Link]

  • ResearchGate. (2018). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. Retrieved from [Link]

  • GCMS-ID. (2023). Showing RIpred-Card for N-[(2R)-6,7-Dihydroxy-3-oxo-1-sulfanylheptan-2-yl]acetamide,3TMS,isomer#11 (RI01583859). Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(3-hydroxy-2-pyridinyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2014). Overview infrared spectra of 2-pyridone·(H 2 O) n , n = 1−4, in the... Retrieved from [Link]

  • PubMed. (2003). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to N-(2-Hydroxypyridin-3-yl)acetamide (CAS 76349-07-0)

For Researchers, Scientists, and Drug Development Professionals Executive Summary N-(2-Hydroxypyridin-3-yl)acetamide is a substituted pyridine derivative whose structural motifs—a hydroxypyridine ring and an acetamide si...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2-Hydroxypyridin-3-yl)acetamide is a substituted pyridine derivative whose structural motifs—a hydroxypyridine ring and an acetamide side chain—suggest significant potential in medicinal chemistry and materials science. As a research chemical, it is often supplied with the explicit disclaimer that comprehensive analytical data has not been collected by vendors, placing the onus of identity and purity confirmation squarely on the end-user. This guide serves as a comprehensive technical resource for professionals working with this compound. It consolidates available physicochemical data, outlines a robust, field-proven framework for its synthesis and analytical validation, details critical safety protocols, and explores promising avenues for future research. The central thesis of this document is the imperative for rigorous, in-house quality control to ensure the reliability and reproducibility of any subsequent experimental work.

Compound Identification and Chemical Structure

Proper identification is the foundational step in all chemical research. N-(2-Hydroxypyridin-3-yl)acetamide is known by several names and is uniquely identified by its CAS number and structural identifiers.

Identifier Value Source
CAS Number 76349-07-0[1]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
IUPAC Name N-(2-hydroxypyridin-3-yl)acetamideN/A
Synonyms 3-Acetamido-2(1H)-pyridone, N-(2-oxo-1,2-dihydropyridin-3-yl)acetamide[2]
InChI 1S/C7H8N2O2/c1-5(10)9-6-3-2-4-8-7(6)11/h2-4H,1H3,(H,8,11)(H,9,10)[1]
SMILES CC(=O)Nc1cccnc1O[1]
Chemical Structure

The structure of N-(2-Hydroxypyridin-3-yl)acetamide is defined by an acetamide group at the 3-position of a 2-hydroxypyridine ring.

Caption: 2D Structure of N-(2-Hydroxypyridin-3-yl)acetamide.

Physicochemical and Computed Properties

Publicly available experimental data for this compound is sparse and, in some cases, contradictory. Therefore, computed properties provide a valuable theoretical baseline for researchers.

Experimental & Computed Data Summary
Property Value Source
Physical Form Solid[1]
Boiling Point 444.9 ± 30.0 °C at 760 mmHg (Predicted)[2]
Flash Point 222.9 ± 24.6 °C (Predicted)[2]
Density 1.3 ± 0.1 g/cm³ (Predicted)[2]
Topological Polar Surface Area 58.2 Ų[2]
XLogP3 -0.4[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 4[2]

Field Insight: The discrepancy in available data underscores a critical point: vendor-supplied information for such research chemicals should be treated as provisional. It is imperative to perform in-house characterization, such as melting point determination, to establish a reliable benchmark for the specific batch being used.

Key Chemical Feature: Pyridinone-Pyridinol Tautomerism

A crucial aspect of the 2-hydroxypyridine core is its existence in equilibrium with its tautomeric form, 2-pyridone. This equilibrium is highly sensitive to the local environment, such as the solvent.[2][3]

  • 2-Hydroxypyridine (Enol form): Aromatic, favored in non-polar solvents and the gas phase.[3]

  • 2-Pyridone (Keto form): Also aromatic due to the delocalization of the nitrogen lone pair, this form is favored in polar, protic solvents (like water and alcohols) and in the solid state due to its ability to form strong hydrogen-bonded dimers.[3][4]

The presence of the 3-acetamide group can influence this equilibrium. Researchers must consider that in solution, the compound likely exists as a mixture of both tautomers, which will have implications for its reactivity, solubility, and spectral characteristics.

Tautomerism cluster_0 N-(2-Hydroxypyridin-3-yl)acetamide (Enol/Lactim Form) cluster_1 N-(2-Oxo-1,2-dihydropyridin-3-yl)acetamide (Keto/Lactam Form) enol enol keto keto enol->keto <=>

Caption: Tautomeric equilibrium between the hydroxypyridine and pyridone forms.

Synthesis and Purification Workflow

Proposed Synthetic Pathway: N-Acetylation

The most direct method for synthesizing the target compound is the reaction of 3-amino-2-hydroxypyridine with an acetylating agent such as acetic anhydride, often in the presence of a base or in an appropriate solvent.

ReactionScheme precursor 3-Amino-2-hydroxypyridine solvent Pyridine or Acetic Acid precursor->solvent reagent Acetic Anhydride (Ac₂O) reagent->solvent product N-(2-Hydroxypyridin-3-yl)acetamide (Target Compound) solvent->product + byproduct Acetic Acid (Byproduct) product->byproduct generates

Caption: Proposed synthesis via N-acetylation of 3-amino-2-hydroxypyridine.

Field-Proven Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for the chemoselective N-acetylation of amino-phenols or related structures.[5][6]

Objective: To synthesize N-(2-Hydroxypyridin-3-yl)acetamide from 3-amino-2-hydroxypyridine.

Materials:

  • 3-Amino-2-hydroxypyridine (1.0 eq)

  • Acetic Anhydride (1.1 - 1.5 eq)

  • Pyridine (solvent) or Glacial Acetic Acid (solvent)

  • Toluene

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-amino-2-hydroxypyridine (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per mmol of substrate).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

    • Causality: Adding the acetylating agent at a low temperature helps to control the exothermicity of the reaction and can improve selectivity, minimizing potential O-acetylation of the hydroxyl group.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously add methanol (MeOH) to quench any excess acetic anhydride.

  • Workup - Solvent Removal: Remove the pyridine and other volatiles under reduced pressure. Co-evaporate with toluene (2-3 times) to azeotropically remove residual pyridine.

  • Workup - Extraction: Dissolve the crude residue in Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (to remove pyridine traces), water, saturated aq. NaHCO₃ (to remove acetic acid), and finally with brine.

    • Self-Validation: Each wash step is designed to remove specific impurities. The NaHCO₃ wash should be continued until effervescence ceases, confirming the neutralization of acidic components.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by either recrystallization (e.g., from an EtOAc/Hexanes solvent system) or silica gel column chromatography to obtain the final, pure product.

Analytical Characterization and Quality Control

Given the lack of vendor-supplied analytical data, a rigorous, multi-technique approach to characterization is not just recommended, but essential for scientific integrity.

QC_Workflow start Synthesized Crude Product nmr ¹H and ¹³C NMR Spectroscopy (Structural Confirmation) start->nmr Primary Analysis ms Mass Spectrometry (Molecular Weight Verification) start->ms Primary Analysis ir FTIR Spectroscopy (Functional Group ID) start->ir Primary Analysis hplc HPLC / UPLC (Purity Assessment >95%) nmr->hplc ms->hplc ir->hplc mp Melting Point (Purity & Identity Check) hplc->mp If Purity OK fail Repurify or Resynthesize hplc->fail Purity <95% pass Product Confirmed (Release for Research) mp->pass Matches Expected mp->fail Broad/Incorrect

Caption: A self-validating workflow for analytical quality control.

Expected Analytical Data
  • ¹H NMR Spectroscopy:

    • Amide Proton (N-H): A broad singlet, typically downfield (>8.0 ppm).

    • Hydroxyl Proton (O-H): A very broad singlet, position is highly dependent on solvent and concentration.

    • Pyridine Ring Protons (Ar-H): 3 protons in the aromatic region (approx. 6.5-8.5 ppm), exhibiting characteristic splitting patterns (doublets, triplets, or doublet of doublets).

    • Acetyl Protons (CH₃): A sharp singlet corresponding to 3 protons, typically in the 2.0-2.3 ppm range.

  • Mass Spectrometry (MS):

    • The primary goal is to confirm the molecular weight. In ESI+ mode, expect to see the protonated molecular ion [M+H]⁺ at m/z 153.16. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A broad band in the 3200-3500 cm⁻¹ region.

    • N-H Stretch: A moderate, sharp band around 3300-3400 cm⁻¹.

    • C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.[7][8]

    • N-H Bend (Amide II): A moderate band around 1550-1620 cm⁻¹.

    • C=C / C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds like 2-amino-3-hydroxypyridine and other pyridines provide a strong basis for safe handling procedures.[4]

Hazard Identification & Precautions
  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled. Assumed to be a Category 3 or 4 acute toxin based on related structures.

  • Irritation: Causes skin irritation and serious eye irritation.

  • Respiratory: May cause respiratory irritation. Avoid breathing dust.

Recommended Personal Protective Equipment (PPE)
Protection Type Specification Rationale
Eye/Face Chemical safety goggles or face shield (EN166 compliant)Prevents eye contact and serious irritation.[4]
Hand Nitrile rubber gloves (check breakthrough time)Prevents skin contact and potential dermal absorption.
Body Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hood. If not possible, a NIOSH/MSHA or EN 149 approved respirator with a particulate filter is required.Prevents inhalation of dust, which may be harmful and cause respiratory irritation.[4]
Storage & Handling
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Storage Class: WGK 3 (highly hazardous to water); Combustible Solid (Storage Class 11).[1]

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid dust formation. Ensure eyewash stations and safety showers are close to the workstation.[4]

Potential Applications and Research Directions

The unique combination of functional groups in N-(2-Hydroxypyridin-3-yl)acetamide opens up several avenues for research and development.

  • Pharmaceutical Intermediate: The hydroxypyridine scaffold is a known bioisostere for catechols and is present in several approved drugs. The compound could serve as a key intermediate in the synthesis of novel therapeutics, potentially in areas like oncology or virology, similar to its isomers.[8]

  • Fragment-Based Drug Discovery (FBDD): With a low molecular weight and a good balance of hydrogen bond donors and acceptors, this molecule is an ideal candidate for FBDD screening libraries. It could be used to identify initial low-affinity hits against protein targets, which can then be optimized into potent leads.

  • Metal Chelation and Catalysis: 2-Hydroxypyridines are effective bidentate ligands for various metal ions. This property could be exploited in the design of novel catalysts, sensors for metal ion detection, or as sequestering agents.

  • Materials Science: The ability to form strong hydrogen bonds via both the amide and pyridone functionalities suggests potential applications in the development of supramolecular polymers, gels, or liquid crystals where directional, non-covalent interactions are critical.

References

  • N-(2-Hydroxypyridin-3-yl)acetamide Chemical and Physical Properties . Molbase. [Link]

  • 2-Pyridone - Tautomerism . Wikipedia. [Link]

  • Preparation method of 3-amino-2-hydroxypyridine.
  • Preparation method of 3-amino-2-hydroxypyridine . Patsnap (Eureka). [Link]

  • Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone . ACS Publications. [Link]

  • FT-IR spectrum of 4-acetamidophenol . ResearchGate. [Link]

  • Acetaminophen IR Spectrum . NIST WebBook. [Link]

  • Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs . National Institutes of Health (NIH). [Link]

  • Acetaminophen Mass Spectrum . NIST WebBook. [Link]

  • O-Acetylation using acetic anhydride in pyridine . GlycoPODv2. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning . MDPI. [Link]

  • N-(3-Hydroxypyridin-2-yl)acetamide . MySkinRecipes. [Link]

  • The Pennsylvania State University - Electronic Theses for Schreyer Honors College . Penn State University. [Link]

  • Process for the production of 2-amino-3-hydroxypyridines.
  • Acetylation of Amino and Tyrosine Hydroxyl Groups . Journal of Biological Chemistry. [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions . PubMed Central (PMC). [Link]

Sources

Exploratory

Biological activity of N-(2-Hydroxypyridin-3-yl)acetamide and its analogs

An In-Depth Technical Guide to the Biological Activity of N-(2-Hydroxypyridin-3-yl)acetamide and Its Analogs Introduction: A Scaffold of Latent Potential The N-(2-Hydroxypyridin-3-yl)acetamide molecule, a structural isom...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of N-(2-Hydroxypyridin-3-yl)acetamide and Its Analogs

Introduction: A Scaffold of Latent Potential

The N-(2-Hydroxypyridin-3-yl)acetamide molecule, a structural isomer of the widely-known analgesic and antipyretic acetaminophen, represents a compelling yet underexplored scaffold in medicinal chemistry. Its core structure combines a 3-amino-2-hydroxypyridine moiety with an acetamide group, features that are independently recognized in a multitude of biologically active compounds. The pyridine ring is a cornerstone in drug design, found in numerous FDA-approved drugs, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] Similarly, the acetamide functional group is a common feature in pharmacologically active agents.[3][4]

This guide provides a comprehensive technical overview of the known and potential biological activities of N-(2-Hydroxypyridin-3-yl)acetamide and its analogs. By examining evidence from structurally related compounds and detailing robust methodologies for evaluation, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore this promising chemical space. We will delve into the potential anti-inflammatory, antimicrobial, and anticancer properties of this scaffold, supported by detailed experimental protocols and mechanistic insights.

Anti-inflammatory and Analgesic Potential: An Acetaminophen Isostere

The most immediate hypothesis for the biological activity of N-(2-Hydroxypyridin-3-yl)acetamide stems from its isomeric relationship with N-(4-hydroxyphenyl)acetamide, or acetaminophen (APAP). This structural similarity suggests a potential for analgesic and anti-inflammatory effects, possibly mediated by similar, yet distinct, mechanisms.

Causality and Mechanistic Hypothesis

Acetaminophen's primary mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly a splice variant termed COX-3, which is predominantly found in the central nervous system (CNS).[5] This central action is thought to mediate its analgesic and antipyretic effects with minimal peripheral anti-inflammatory activity.

For N-(2-Hydroxypyridin-3-yl)acetamide, the introduction of a nitrogen atom into the aromatic ring fundamentally alters the electronic properties and hydrogen bonding capacity of the molecule. This substitution could modulate its interaction with the COX enzymes or other targets. It is plausible that this analog retains the ability to inhibit central COX pathways while potentially gaining additional mechanisms of action. For instance, many acetamide derivatives have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS) in stimulated macrophages.[4]

Supporting Evidence from Analog Studies

Research into related structures supports this hypothesis. Various acetamide derivatives have demonstrated significant antioxidant and potential anti-inflammatory activity.[4] Furthermore, studies on indole-imidazolidine derivatives, another class of heterocyclic compounds, have shown promising anti-inflammatory and antinociceptive effects by reducing leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β.[6] These findings underscore the potential of heterocyclic amides to modulate inflammatory pathways.

Experimental Protocol: In Vitro Evaluation of Anti-inflammatory Activity

The following protocol details a robust method for assessing the anti-inflammatory potential of test compounds by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: Macrophages (like the RAW 264.7 cell line) produce NO upon stimulation with LPS, a key event in the inflammatory cascade. A reduction in NO levels in the presence of a test compound indicates potential anti-inflammatory activity.[7]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., N-(2-Hydroxypyridin-3-yl)acetamide) dissolved in DMSO

  • Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • Inflammatory Stimulation: Add LPS to each well (except for the unstimulated control wells) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration based on a sodium nitrite standard curve. Determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control. A cell viability assay (e.g., MTT) should be run in parallel to rule out cytotoxicity.[7]

Visualization: Anti-inflammatory Screening Workflow

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation start Seed Macrophages (e.g., RAW 264.7) treat Treat with Test Compound + LPS Stimulation start->treat incubate Incubate 24h treat->incubate measure Measure NO Production (Griess Assay) incubate->measure viability Assess Cytotoxicity (MTT Assay) incubate->viability analyze Analyze Data: % Inhibition, IC50 measure->analyze viability->analyze model Induce Inflammation (e.g., Carrageenan Paw Edema) analyze->model Promising Candidates administer Administer Compound model->administer evaluate Measure Edema Volume & Cytokine Levels administer->evaluate confirm Confirm Activity evaluate->confirm

Caption: Workflow for evaluating anti-inflammatory agents.

Antimicrobial Activity: A Common Pharmacophore

The pyridine ring and its derivatives are integral to a wide array of antimicrobial agents. Likewise, compounds featuring sulfonamide and acetamide moieties are well-established classes of antibacterial drugs.[8] This convergence of structural motifs within the N-(2-Hydroxypyridin-3-yl)acetamide scaffold suggests a plausible role as an antimicrobial agent.

Causality and Mechanistic Hypothesis

The biological action of sulfonamides famously relies on their structural mimicry of p-aminobenzoic acid (PABA), which leads to the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[9] While the core compound is not a sulfonamide, its analogs could be designed to incorporate this feature. The pyridine-acetamide core itself may act through different mechanisms, such as:

  • Enzyme Inhibition: The hydroxypyridine portion can chelate metal ions essential for the active sites of bacterial enzymes.

  • Disruption of Cell Integrity: The overall lipophilicity and structure might allow the molecule to interfere with the bacterial cell membrane or wall.

  • Dual Inhibition: Analogs could be synthesized to combine the features of sulfonamides and trimethoprim, leading to dual inhibition of both DHPS and dihydrofolate reductase (DHFR) in the folate pathway.[9]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC of a novel antimicrobial compound, defined as the lowest concentration that inhibits visible microbial growth.[10]

Principle: The test compound is serially diluted in a 96-well plate, and a standardized bacterial inoculum is added. After incubation, the wells are visually inspected for turbidity to identify the MIC.[11]

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Test compound stock solution in DMSO

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

  • Spectrophotometer or plate reader (optional)

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh agar plate, suspend several colonies of the test microorganism in sterile broth. Adjust the suspension's turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Compound Dilution: Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate. In well 1, add 100 µL of the highest concentration of the test compound (prepared in CAMHB).

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Wells 11 (inoculum, no compound) and 12 (broth only) will serve as the positive growth control and sterility control, respectively.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[10][11] This can be confirmed by reading the optical density at 600 nm.

Visualization: Broth Microdilution Workflow

G cluster_prep Preparation cluster_assay Assay Plate Setup prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Add Inoculum to Wells 1-11 prep_inoculum->add_inoculum prep_compound Prepare Compound Stock Solution serial_dilute Perform 2-Fold Serial Dilutions (Wells 1-10) prep_compound->serial_dilute serial_dilute->add_inoculum incubate Incubate Plate (37°C, 18-24h) add_inoculum->incubate controls Setup Controls: Well 11: Growth Well 12: Sterility controls->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for MIC determination via broth microdilution.

Anticancer Activity: Targeting Aberrant Pathways

The pyridine scaffold is a privileged structure in modern oncology, forming the backbone of numerous kinase inhibitors that target signaling pathways critical for cancer cell proliferation and survival.[2][12] The discovery of pyridinyl acetamide derivatives as potent inhibitors of Porcupine, an enzyme in the Wnt signaling pathway, highlights the potential of this chemical class in developing novel cancer therapeutics.[12]

Causality and Mechanistic Hypothesis

Aberrant Wnt signaling is a key driver in various cancers.[12] Porcupine (PORCN) is a membrane-bound O-acyltransferase essential for the secretion and activity of Wnt ligands. Inhibiting PORCN can block Wnt signaling, leading to antitumor effects. The discovery of GNF-6231, a pyridinyl acetamide, as a potent and orally bioavailable PORCN inhibitor provides a direct rationale for exploring N-(2-Hydroxypyridin-3-yl)acetamide analogs for similar activity.[12]

Other potential anticancer mechanisms for this scaffold include:

  • Kinase Inhibition: The pyridine ring can function as a "hinge-binder," a common interaction motif for ATP-competitive kinase inhibitors. SAR analysis of related N-(pyridin-3-yl)acetamide derivatives has shown interactions with PIM-1 kinase, a target in leukemia and prostate cancer.[13]

  • Induction of Apoptosis: Acetamide derivatives have been shown to sensitize non-small-cell lung cancer cells to chemotherapy by increasing oxidative stress and activating the JNK pathway, leading to apoptosis.[3]

Experimental Protocol: In Vitro Cytotoxicity Assessment

The initial step in evaluating a compound's anticancer potential is to assess its effect on the viability and proliferation of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive method for this purpose.[14]

Principle: This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal generated is directly proportional to the number of viable cells in culture, allowing for the determination of a compound's cytotoxic or cytostatic effects.[14]

Materials:

  • Cancer cell lines (e.g., HCT-116, A549)

  • Appropriate cell culture medium with 10% FBS

  • Opaque-walled 96-well plates

  • Test compound and positive control (e.g., Doxorubicin)

  • CellTiter-Glo® Reagent

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Incubation: Incubate the plate for a period that allows for multiple cell divisions (typically 48-72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a luminometer.

  • Analysis: Plot the luminescence signal against the compound concentration and use a non-linear regression model to calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).[14]

Visualization: Anticancer Screening Cascade

G cluster_moa Mechanism of Action Studies start Compound Library screen Primary Screen: Cell Viability Assay (e.g., CellTiter-Glo) start->screen hit_id Hit Identification (Potency & Efficacy) screen->hit_id moa1 Target Engagement (e.g., Kinase Panel) hit_id->moa1 moa2 Cell Cycle Analysis (Flow Cytometry) hit_id->moa2 moa3 Apoptosis Assay (e.g., Caspase-Glo) hit_id->moa3 lead_opt Lead Optimization (SAR Studies) moa1->lead_opt moa2->lead_opt moa3->lead_opt invivo In Vivo Efficacy (Xenograft Models) lead_opt->invivo

Caption: A typical cascade for in vitro anticancer drug discovery.

Case Study: Inhibition of HIF Prolyl 4-Hydroxylase (PHD)

A significant finding in the literature is the development of 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives as potent inhibitors of HIF prolyl 4-hydroxylases (PHDs).[15] This demonstrates a specific, high-value biological activity for a direct analog of the core scaffold.

Mechanism and Therapeutic Relevance

PHDs are enzymes that, under normal oxygen conditions (normoxia), hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). This hydroxylation marks HIF-1α for proteasomal degradation. Under hypoxic conditions, PHD activity is reduced, allowing HIF-1α to stabilize, translocate to the nucleus, and activate genes that promote adaptation to low oxygen, such as erythropoietin (EPO).[15]

Inhibiting PHDs mimics a hypoxic state, leading to HIF-1α stabilization and subsequent EPO production. Therefore, PHD inhibitors are being developed as novel therapeutics for anemia associated with chronic kidney disease. The 3-hydroxy-pyridin-2-yl moiety in these inhibitors acts as a bidentate chelator of the active site Fe(II) ion, displacing the 2-oxoglutarate co-substrate, which is critical for the enzyme's catalytic activity.[15]

Data Presentation: Structure-Activity Relationship (SAR) of PHD Inhibitors

The following table summarizes key SAR findings from the study on 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide analogs.[15]

Compound IDR Group (on acetamide nitrogen)PHD2 IC₅₀ (nM)Rationale for Activity Change
Lead Cmpd -H150Baseline activity
18 -CH₂-Ph21Phenyl group likely occupies a hydrophobic pocket, increasing affinity.
25 -(CH₂)₂-Ph43Increased linker length slightly reduces optimal positioning.
32 -Cyclohexyl89Bulky aliphatic group is less favorable than an aromatic ring.
35 -CH(CH₃)₂>1000Small, branched alkyl groups are poorly tolerated.

Data synthesized from Bioorg Med Chem Lett. 2014;24(14):3142-5.[15]

Visualization: HIF-1α Signaling Pathway and PHD Inhibition

HIF_Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) / PHD Inhibition cluster_nucleus HIF_norm HIF-1α PHD PHD Enzymes HIF_norm->PHD + O2, Fe(II) 2-OG VHL VHL Protein HIF_norm->VHL Binding PHD->HIF_norm Hydroxylation (OH) Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Degradation HIF_hyp HIF-1α Nucleus Nucleus HIF_hyp->Nucleus HRE HRE Genes (e.g., EPO) HIF_hyp->HRE HIF_beta HIF-1β HIF_beta->Nucleus HIF_beta->HRE Transcription Transcription HRE->Transcription Gene Transcription Inhibitor PHD Inhibitor (e.g., Acetamide Analog) Inhibitor->PHD Inhibits

Caption: Regulation of HIF-1α by PHDs and the mechanism of PHD inhibitors.

Conclusion and Future Directions

The N-(2-Hydroxypyridin-3-yl)acetamide scaffold and its analogs represent a versatile and promising platform for drug discovery. Drawing from its structural relationship to acetaminophen and the established bioactivity of the pyridine and acetamide moieties, there are strong rationales to investigate this class of compounds for anti-inflammatory, antimicrobial, and anticancer activities. The confirmed efficacy of a direct analog as a potent PHD inhibitor provides concrete validation of this scaffold's potential to yield high-value therapeutic agents.

Future research should focus on a systematic evaluation of the parent compound, N-(2-Hydroxypyridin-3-yl)acetamide, across the biological assays detailed in this guide. Subsequently, a comprehensive structure-activity relationship (SAR) campaign, guided by the principles of medicinal chemistry, will be crucial to optimize potency, selectivity, and pharmacokinetic properties for any identified activities. The exploration of this chemical space holds significant promise for the development of next-generation therapeutics.

References

Foundational

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of N-(2-Hydroxypyridin-3-yl)acetamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and determine the in vitro mechanism of action of N-(2-Hydroxypyridin-3-yl)acetamide. Given the...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and determine the in vitro mechanism of action of N-(2-Hydroxypyridin-3-yl)acetamide. Given the current scarcity of direct mechanistic data for this compound, this document outlines a systematic, hypothesis-driven approach. The experimental designs herein are rooted in established methodologies and the structural similarities of the target compound to molecules with known biological activities.

Introduction and Structural Rationale

N-(2-Hydroxypyridin-3-yl)acetamide is a small molecule characterized by a 2-hydroxypyridine ring N-acylated with an acetamide group[1]. Its precise biological function and mechanism of action are not yet extensively documented in scientific literature, presenting a unique opportunity for investigation. The structure suggests several potential biological activities. The hydroxypyridine moiety is a key feature in various bioactive compounds, including some that function as enzyme inhibitors[2]. The acetamide group is also present in a wide array of pharmaceuticals.

Notably, the molecule shares structural elements with 3-acetamidophenol, a non-hepatotoxic regioisomer of the common analgesic acetaminophen[3]. While acetaminophen's mechanism is complex and not fully elucidated, it is known to involve the cyclooxygenase (COX) pathway, albeit weakly, and its metabolites may interact with the endocannabinoid system[4][5]. This structural similarity provides a logical starting point for our investigation. Furthermore, various acetamide derivatives have been reported to possess antioxidant, anti-inflammatory, and enzyme-inhibitory properties[2][6][7].

This guide, therefore, proposes a multi-pronged investigative strategy to systematically test a series of plausible hypotheses regarding the in vitro mechanism of action of N-(2-Hydroxypyridin-3-yl)acetamide.

Hypothesized Mechanisms of Action and Investigative Pathways

Based on the structural features of N-(2-Hydroxypyridin-3-yl)acetamide and the known activities of related compounds, we can formulate several testable hypotheses for its mechanism of action. The following sections will detail the experimental workflows to explore each of these potential pathways.

Hypothesis 1: Cyclooxygenase (COX) Inhibition

The structural similarity to acetaminophen and its isomers warrants an investigation into the compound's ability to inhibit COX-1 and COX-2 enzymes. These enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.

Hypothesis 2: Antioxidant Activity

The phenolic hydroxyl group on the pyridine ring suggests that N-(2-Hydroxypyridin-3-yl)acetamide may possess antioxidant properties by acting as a radical scavenger. Many phenolic compounds exhibit such activity.

Hypothesis 3: Kinase Modulation

The pyridine and amide moieties are common scaffolds in kinase inhibitors. For instance, derivatives of N-(pyridin-3-yl)acetamide have been studied for their interaction with PIM-1 kinase[8]. A broad kinase screen could reveal unexpected targets.

Hypothesis 4: Hydroxylase Inhibition

Certain hydroxypyridine-containing compounds are known to inhibit metalloenzymes, such as prolyl hydroxylases. For example, 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives have been identified as HIF prolyl 4-hydroxylase (PHD) inhibitors[2].

The logical flow of this investigation is depicted in the following diagram:

investigative_workflow compound N-(2-Hydroxypyridin-3-yl)acetamide hypothesis1 Hypothesis 1: COX Inhibition compound->hypothesis1 hypothesis2 Hypothesis 2: Antioxidant Activity compound->hypothesis2 hypothesis3 Hypothesis 3: Kinase Modulation compound->hypothesis3 hypothesis4 Hypothesis 4: Hydroxylase Inhibition compound->hypothesis4 assay1 COX-1/COX-2 Inhibition Assay hypothesis1->assay1 assay2 DPPH/ABTS Radical Scavenging Assay hypothesis2->assay2 assay3 Kinase Panel Screen hypothesis3->assay3 assay4 HIF Prolyl Hydroxylase (PHD2) Inhibition Assay hypothesis4->assay4 conclusion Elucidation of Potential In Vitro Mechanism of Action assay1->conclusion assay2->conclusion assay3->conclusion assay4->conclusion

Caption: Investigative workflow for elucidating the mechanism of action.

Experimental Protocols and Data Interpretation

This section provides detailed, step-by-step protocols for testing the aforementioned hypotheses. Each protocol is designed to be self-validating through the inclusion of appropriate controls.

COX Inhibition Assay (Colorimetric)

Causality: This assay directly measures the peroxidase activity of COX enzymes. Inhibition of this activity by the test compound will result in a reduced colorimetric signal, indicating a potential anti-inflammatory mechanism similar to NSAIDs.

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute human COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare a solution of hemin in DMSO.

    • Prepare a solution of the colorimetric substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Prepare a solution of arachidonic acid in ethanol.

    • Prepare a stock solution of N-(2-Hydroxypyridin-3-yl)acetamide in DMSO. Create a dilution series (e.g., 0.1 µM to 100 µM).

    • Prepare positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2) and a vehicle control (DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of assay buffer.

    • Add 10 µL of hemin solution.

    • Add 10 µL of the COX-1 or COX-2 enzyme solution.

    • Add 10 µL of the test compound dilution, positive control, or vehicle control.

    • Incubate the plate at room temperature for 15 minutes.

    • To initiate the reaction, add 10 µL of arachidonic acid solution.

    • Immediately add 10 µL of TMPD solution.

    • Read the absorbance at 590 nm every minute for 10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_vehicle - V_compound) / V_vehicle] * 100.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
N-(2-Hydroxypyridin-3-yl)acetamideExperimentalExperimentalCalculated
SC-560 (Control)Known ValueKnown ValueCalculated
Celecoxib (Control)Known ValueKnown ValueCalculated
DPPH Radical Scavenging Assay

Causality: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. A change in color from purple to yellow, measured spectrophotometrically, indicates antioxidant capacity.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a stock solution of N-(2-Hydroxypyridin-3-yl)acetamide in methanol. Create a dilution series.

    • Prepare a positive control (e.g., Ascorbic acid or Trolox) and a vehicle control (methanol).

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the test compound dilution, positive control, or vehicle control.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Read the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the vehicle control and A_sample is the absorbance of the test compound.

    • Determine the IC50 value as described for the COX assay.

Data Presentation:

CompoundDPPH Scavenging IC50 (µM)
N-(2-Hydroxypyridin-3-yl)acetamideExperimental
Ascorbic Acid (Control)Known Value
Kinase Inhibitor Profiling

Causality: This involves screening the compound against a large panel of kinases to identify potential inhibitory activity. A positive "hit" would indicate that the compound may function by modulating a specific signaling pathway, which can then be investigated further.

Protocol (General approach using a commercial service):

  • Compound Submission:

    • Provide a high-quality sample of N-(2-Hydroxypyridin-3-yl)acetamide at a specified concentration and volume.

  • Primary Screen:

    • The compound is typically screened at a single high concentration (e.g., 10 µM) against a panel of kinases (e.g., the KinomeScan™ panel).

    • The percentage of inhibition for each kinase is determined.

  • Dose-Response (for hits):

    • For any kinases showing significant inhibition (e.g., >50%) in the primary screen, a follow-up dose-response experiment is performed to determine the IC50 value.

Data Interpretation:

  • A potent and selective inhibition of a particular kinase or kinase family would strongly suggest a specific mechanism of action. For example, inhibition of kinases involved in inflammation (e.g., MAP kinases) or cell proliferation (e.g., CDKs) would guide subsequent cell-based assays.

kinase_workflow start Submit Compound primary_screen Primary Screen (e.g., 10 µM) start->primary_screen decision Inhibition > 50%? primary_screen->decision dose_response Dose-Response Assay (Determine IC50) decision->dose_response Yes no_hit No Significant Hit decision->no_hit No hit Identify Kinase Target(s) dose_response->hit

Caption: Workflow for kinase inhibitor profiling.

Concluding Remarks

The systematic application of the in vitro assays detailed in this guide will enable researchers to build a comprehensive profile of the biological activity of N-(2-Hydroxypyridin-3-yl)acetamide. The data generated will provide a solid foundation for understanding its mechanism of action, guiding further preclinical development, and potentially uncovering novel therapeutic applications. It is crucial to interpret the results of these assays in an integrated manner to construct a coherent mechanistic hypothesis.

References

  • ChemSynthesis. (2025). N-(2-hydroxy-3-pyridinyl)acetamide. Retrieved from [Link]

  • Blazingprojects. (n.d.). Synthesis and evaluation for biological activities of npyridin- 3-yl substituted [phenylsulphonamido] acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • PubMed. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Retrieved from [Link]

  • MDPI. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Retrieved from [Link]

  • ACS Omega. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]

  • PubMed. (n.d.). Mechanism of action of acetaminophen: is there a cyclooxygenase 3?. Retrieved from [Link]

  • PubMed. (2014). Discovery of novel 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives as HIF prolyl 4-hydroxylase inhibitors; SAR, synthesis and modeling evaluation. Retrieved from [Link]

  • Frontiers in Pharmacology. (2020). Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. Retrieved from [Link]

  • BIOSYNCE. (n.d.). N-(3-Hydroxypyridin-2-yl)acetamide CAS 31354-48-0. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). N-(pyridin-3-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]

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Exploratory

Solubility and stability of N-(2-Hydroxypyridin-3-yl)acetamide in different solvents

An In-Depth Technical Guide to the Solubility and Stability of N-(2-Hydroxypyridin-3-yl)acetamide for Drug Development Professionals Introduction N-(2-Hydroxypyridin-3-yl)acetamide (CAS No: 76349-07-0) is a chemical enti...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of N-(2-Hydroxypyridin-3-yl)acetamide for Drug Development Professionals

Introduction

N-(2-Hydroxypyridin-3-yl)acetamide (CAS No: 76349-07-0) is a chemical entity characterized by a hydroxypyridine ring N-substituted with an acetamide group. Its molecular formula is C₇H₈N₂O₂ with a molecular weight of 152.15 g/mol .[1][2] As with any compound intended for pharmaceutical consideration, a thorough understanding of its fundamental physicochemical properties is a prerequisite for successful development. Among the most critical of these properties are solubility and stability.

This guide serves as a comprehensive technical framework for researchers, scientists, and drug development professionals. It outlines the theoretical considerations and provides detailed, field-proven experimental protocols for systematically evaluating the solubility and stability of N-(2-Hydroxypyridin-3-yl)acetamide. The objective is not merely to present procedures, but to explain the causality behind experimental choices, ensuring that the data generated is robust, reliable, and suitable for informing critical development decisions, from formulation design to regulatory submissions.[3][4]

Part 1: Solubility Profiling

Solubility, the concentration of a solute in a saturated solution at a specific temperature, is a cornerstone of drug development. It directly influences a drug's formulation possibilities, dissolution rate, and ultimately, its bioavailability. For N-(2-Hydroxypyridin-3-yl)acetamide, its structural features—a polar hydroxypyridine ring and an acetamide group capable of hydrogen bonding—suggest a complex solubility profile.

Theoretical Considerations

The structure of N-(2-Hydroxypyridin-3-yl)acetamide allows for several intermolecular interactions that govern its solubility:

  • Polarity and Hydrogen Bonding : The presence of the hydroxyl (-OH), amine (-NH-), and carbonyl (C=O) groups makes the molecule polar and capable of acting as both a hydrogen bond donor and acceptor.[5] This suggests a higher affinity for polar protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) compared to nonpolar solvents (e.g., hexane, toluene).

  • pH-Dependent Solubility : The hydroxypyridine moiety can exhibit acidic or basic properties, while the amide group is generally neutral. The pyridine nitrogen can be protonated at low pH, and the hydroxyl group can be deprotonated at high pH. This amphoteric nature implies that the compound's aqueous solubility will likely be pH-dependent, a critical factor for formulation in physiological environments.

Experimental Workflow for Solubility Determination

A systematic approach is required to quantify the solubility of the compound in a range of relevant solvents. The equilibrium shake-flask method is the gold standard for its reliability and direct measurement of thermodynamic solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing & Analysis prep1 Weigh excess N-(2-Hydroxypyridin-3-yl)acetamide prep2 Add to known volume of solvent in a sealed vial prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C, 37°C) prep2->equil1 equil2 Ensure equilibrium (typically 24-48h) equil1->equil2 proc1 Allow excess solid to settle equil2->proc1 proc2 Filter supernatant (e.g., 0.22 µm PTFE filter) proc1->proc2 proc3 Dilute aliquot with mobile phase proc2->proc3 proc4 Quantify concentration via validated HPLC-UV method proc3->proc4

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Detailed Protocol: Equilibrium Shake-Flask Method
  • Preparation : Add an excess amount of solid N-(2-Hydroxypyridin-3-yl)acetamide to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure a saturated solution is achieved.

  • Equilibration : Seal the vials and place them in a thermostatically controlled shaker or water bath at the desired temperature (e.g., 25°C and 37°C). Agitate the samples for a sufficient duration (e.g., 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

  • Sampling and Filtration : After equilibration, allow the vials to stand at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved particles.

  • Dilution and Quantification : Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

  • Analysis : Quantify the concentration of N-(2-Hydroxypyridin-3-yl)acetamide in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][7] The solubility is then calculated by applying the dilution factor.

Data Presentation

Quantitative solubility data should be summarized in a clear, structured format to allow for easy comparison across different solvent systems and conditions.

Table 1: Solubility of N-(2-Hydroxypyridin-3-yl)acetamide in Common Solvents

Solvent Classification Solvent Name Temperature (°C) Solubility (mg/mL) Observations
Polar Protic Water (pH 7.0) 25 Experimental Value
Water (pH 7.0) 37 Experimental Value
Ethanol 25 Experimental Value
Isopropanol 25 Experimental Value
Polar Aprotic DMSO 25 Experimental Value
Acetonitrile 25 Experimental Value
Acetone 25 Experimental Value
Nonpolar Hexane 25 Experimental Value

| | Toluene | 25 | Experimental Value | |

Part 2: Stability Assessment and Forced Degradation

Stability testing is a mandatory component of pharmaceutical development, designed to understand how the quality of a drug substance changes over time under the influence of environmental factors.[4] Forced degradation, or stress testing, is an essential part of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[8][9][10] This information is crucial for developing stability-indicating analytical methods and ensuring patient safety.[3]

Predicted Degradation Pathways
  • Hydrolytic Degradation : The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 3-amino-2-hydroxypyridine and acetic acid.

  • Oxidative Degradation : The electron-rich hydroxypyridine ring is a likely target for oxidation. This could lead to the formation of N-oxides, further hydroxylation of the ring, or ring-opening products.[11]

  • Photolytic Degradation : Aromatic systems, particularly those with heteroatoms and hydroxyl groups, can absorb UV radiation, potentially leading to radical-mediated degradation pathways.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) Parent N-(2-Hydroxypyridin-3-yl)acetamide H1 3-Amino-2-hydroxypyridine Parent->H1 O1 Ring Hydroxylation Products Parent->O1 P1 Radical Adducts Parent->P1 H2 Acetic Acid O2 N-Oxide Derivatives O3 Ring-Opened Products P2 Dimerization Products

Caption: Predicted Degradation Pathways for N-(2-Hydroxypyridin-3-yl)acetamide.

Detailed Protocol: Forced Degradation Study

This protocol is designed based on the International Council for Harmonisation (ICH) guidelines Q1A(R2).[3] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded themselves.

  • Stock Solution Preparation : Prepare a stock solution of N-(2-Hydroxypyridin-3-yl)acetamide in a suitable solvent (e.g., acetonitrile or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis : Mix the stock solution with an equal volume of 0.1 M HCl. Incubate the solution at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis : Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature or slightly elevated temperature, collecting and neutralizing samples with 0.1 M HCl at set time points.

  • Oxidative Degradation : Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, and collect samples at various time points.

  • Thermal Degradation : Store the stock solution and the solid compound in a temperature-controlled oven (e.g., 80°C).[9] Sample the solution at time intervals. For the solid, dissolve a weighed amount in a suitable solvent for analysis at each time point.

  • Photolytic Degradation : Expose the stock solution in a photostable, transparent container to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis : Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.

Workflow: Stability-Indicating Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. Reverse-phase HPLC is the most common technique for this purpose.[3][9]

G start Define Analytical Target Profile step1 Select Column & Mobile Phase start->step1 step2 Optimize Gradient & Flow Rate step1->step2 step3 Inject Stressed Samples (Degradation Cocktail) step2->step3 decision Peak Purity & Resolution Check step3->decision decision->step1 Optimize step4 Method Validation (ICH Q2(R1)) decision->step4 Criteria Met end Validated Stability-Indicating Method step4->end

Caption: Workflow for Developing a Stability-Indicating HPLC Method.

Data Interpretation and Presentation

The results from the forced degradation study should be tabulated to provide a clear overview of the compound's lability under different stress conditions.

Table 2: Summary of Forced Degradation Results

Stress Condition Duration/Temp % Assay of Parent % Degradation No. of Degradants Remarks (e.g., Major Degradant RRT)
Control N/A 100.0 0.0 0 -
0.1 M HCl 24h / 60°C Experimental Value Experimental Value Experimental Value
0.1 M NaOH 8h / 25°C Experimental Value Experimental Value Experimental Value
3% H₂O₂ 24h / 25°C Experimental Value Experimental Value Experimental Value
Thermal (Solid) 48h / 80°C Experimental Value Experimental Value Experimental Value

| Photolytic | ICH Q1B | Experimental Value | Experimental Value | Experimental Value | |

Conclusion

A systematic and scientifically rigorous evaluation of the solubility and stability of N-(2-Hydroxypyridin-3-yl)acetamide is not merely a data-gathering exercise; it is a fundamental necessity for advancing a compound through the drug development pipeline. The protocols and frameworks detailed in this guide provide a robust pathway for generating high-quality data. This data will directly inform critical decisions regarding formulation development, selection of storage conditions, establishment of re-test periods, and the development of analytical methods that ensure the safety and efficacy of the potential drug product.[8][9]

References

  • ChemSynthesis. (n.d.). N-(2-hydroxy-3-pyridinyl)acetamide. Retrieved January 4, 2026, from [Link]

  • Ganiyu, S. O., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Advances, 12(28), 18373-18396. Available at: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved January 4, 2026, from [Link]

  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. American Pharmaceutical Review. Retrieved January 4, 2026, from [Link]

  • Jadhav, S. B., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(3). Available at: [Link]

  • Lin, H., et al. (2024). Electrochemical Co-Degradation of Acetaminophen and Bisphenol A in Aqueous Solutions: Degradation Competition and Pathways. Processes, 12(1), 141. Available at: [Link]

  • Prajapati, M., & Patel, P. (2014). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(5), 602-610. Available at: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]

  • Solubility of Things. (n.d.). N-(3-oxotetrahydrothiophen-2-yl)acetamide. Retrieved January 4, 2026, from [Link]

  • Google Patents. (2010). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
  • PubChem. (n.d.). N-(2-Hydroxy-quinolin-3-ylmethyl)-N-p-tolyl-acetamide. Retrieved January 4, 2026, from [Link]

  • PubChem. (n.d.). N-(pyridin-3-yl)-2-(thiophen-2-yl)acetamide. Retrieved January 4, 2026, from [Link]

  • PubChem. (n.d.). N-(3-hydroxypropyl)acetamide. Retrieved January 4, 2026, from [Link]

  • Ganiyu, S. O., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by- products, biotoxicity, and density functional theory calculation. ResearchGate. Available at: [Link]

  • Al-Ghananeem, A. M., et al. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Journal of Chromatography B, 879(19), 1610-6. Available at: [Link]

  • Ganiyu, S. O., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Publishing. Available at: [Link]

  • Chemsrc. (n.d.). N-(6-Hydroxypyridin-3-yl)acetamide. Retrieved January 4, 2026, from [Link]

  • Rose, A., & Taylor, A. (2007). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. ResearchGate. Available at: [Link]

  • Al-Asmari, A. I., et al. (2024). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Molecules, 29(1), 1. Available at: [Link]

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Foundational

Unveiling the Therapeutic Landscape of N-(2-Hydroxypyridin-3-yl)acetamide: A Strategic Guide to Target Identification and Validation

An In-Depth Technical Guide Authored for: Drug Discovery and Development Professionals Pillar Principles: Scientific Integrity, Methodological Rigor, and Actionable Insights Preamble: The Quest for Molecular Purpose N-(2...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for: Drug Discovery and Development Professionals Pillar Principles: Scientific Integrity, Methodological Rigor, and Actionable Insights

Preamble: The Quest for Molecular Purpose

N-(2-Hydroxypyridin-3-yl)acetamide is a small molecule whose therapeutic potential remains largely uncharted. Its structure, featuring a 2-hydroxypyridine core, is reminiscent of scaffolds found in compounds with diverse biological activities, hinting at a wealth of untapped pharmacological possibilities. This guide provides a comprehensive, technically-grounded roadmap for researchers to systematically identify and validate the molecular targets of this compound. We eschew a one-size-fits-all template, instead presenting a logical, multi-pronged strategy that begins with broad, computational predictions and progressively funnels down to high-confidence, validated targets. This document is structured to serve as a practical playbook, blending established methodologies with the nuanced rationale required for pioneering drug discovery.

Part 1: Foundational Analysis & In Silico Target Prediction

The journey to identify a specific molecular target begins with a comprehensive analysis of the compound's chemical features and the use of computational tools to generate an initial, prioritized list of potential protein interactors. This in silico phase is a cost-effective and rapid method to develop initial hypotheses.

Chemoinformatic Profiling

The structure of N-(2-Hydroxypyridin-3-yl)acetamide contains key pharmacophoric features: a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor (amide carbonyl), and an aromatic system. The 2-hydroxypyridine moiety is a known metal-chelating group and is present in various enzyme inhibitors. Public databases like PubChem provide essential physicochemical properties and can be a starting point for understanding its potential behavior in biological systems.

PropertyValueSignificance
Molecular Formula C7H8N2O2Provides the elemental composition.
Molecular Weight 152.15 g/mol Compliant with Lipinski's Rule of Five for oral bioavailability.
XLogP3 0.4Indicates good aqueous solubility and potential for membrane permeability.
Hydrogen Bond Donors 2Suggests potential for specific interactions with protein active sites.
Hydrogen Bond Acceptors 3Suggests potential for specific interactions with protein active sites.
Computational Target Fishing

With the compound's structure as a query, several computational strategies can be employed to "fish" for potential targets from large biological databases.

  • Similarity-Based Searching: This approach leverages the principle that structurally similar molecules often share similar biological targets. Databases such as ChEMBL and BindingDB can be queried to find compounds with a high Tanimoto similarity score to N-(2-Hydroxypyridin-3-yl)acetamide. The known targets of these similar compounds become our initial list of putative targets.

  • Pharmacophore Modeling: A pharmacophore model is an abstract representation of the key molecular features necessary for a specific biological activity. By building a pharmacophore from our lead compound, we can screen 3D databases of protein structures to identify those with binding pockets that can accommodate these features.

  • Reverse Docking: This is a powerful technique where the small molecule is docked against a large collection of protein crystal structures. High-scoring poses against specific proteins suggest a potential binding interaction. Servers like SwissTargetPrediction and PharmMapper are valuable tools for this approach.

The following workflow diagram illustrates the in silico target prediction process.

In_Silico_Workflow cluster_input Input Data cluster_methods Computational Methods cluster_output Output & Prioritization cluster_next Next Stage Compound N-(2-Hydroxypyridin-3-yl)acetamide Structure Similarity Similarity Search (e.g., ChEMBL, PubChem) Compound->Similarity Pharmacophore Pharmacophore Modeling Compound->Pharmacophore Docking Reverse Docking (e.g., SwissTargetPrediction) Compound->Docking TargetList Generate Prioritized List of Putative Targets Similarity->TargetList Pharmacophore->TargetList Docking->TargetList PathwayAnalysis Pathway & Disease Association Analysis TargetList->PathwayAnalysis ExperimentalValidation Experimental Validation PathwayAnalysis->ExperimentalValidation

Caption: Workflow for computational prediction of protein targets.

Part 2: Experimental Target Identification: From Hypothesis to Evidence

While computational methods provide valuable starting points, experimental validation is non-negotiable. The following section details robust, field-proven methodologies for identifying the direct binding partners of N-(2-Hydroxypyridin-3-yl)acetamide from a complex biological sample.

Affinity-Based Proteomics: Fishing for Proteins

This technique, often considered the gold standard for target identification, involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate.

  • Synthesis of an Affinity Probe: A derivative of N-(2-Hydroxypyridin-3-yl)acetamide must be synthesized with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). Crucially, the linker should be attached at a position that does not interfere with the putative binding pharmacophore.

  • Immobilization: The synthesized probe is covalently coupled to the beads to create the affinity matrix.

  • Protein Pull-Down: The affinity matrix is incubated with a cell or tissue lysate. Proteins that bind to the compound will be captured on the beads.

  • Washing: Non-specific binders are removed through a series of stringent washes. To increase confidence, a competition elution can be performed by incubating the beads with an excess of the free, unmodified N-(2-Hydroxypyridin-3-yl)acetamide. Proteins displaced by the free compound are considered specific binders.

  • Elution and Identification: The bound proteins are eluted, separated by SDS-PAGE, and identified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Affinity matrix (N-(2-Hydroxypyridin-3-yl)acetamide-conjugated beads)

  • Control beads (unconjugated or conjugated with a scrambled molecule)

  • Cell lysate (e.g., from a relevant cancer cell line)

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)

  • Free N-(2-Hydroxypyridin-3-yl)acetamide for competition experiments

Procedure:

  • Lysate Preparation: Harvest cells and lyse on ice for 30 minutes. Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Incubation: Incubate 1-2 mg of protein lysate with 50 µL of the affinity matrix (and control beads in a separate reaction) for 2-4 hours at 4°C with gentle rotation.

  • Competition Control (Optional but Recommended): In a parallel tube, pre-incubate the lysate with a 100-fold molar excess of free compound for 1 hour before adding the affinity matrix.

  • Washing: Pellet the beads by gentle centrifugation. Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer.

  • Elution: Elute the bound proteins by adding 50 µL of 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Analysis: Separate the eluted proteins on a 4-20% gradient SDS-PAGE gel. Visualize with Coomassie or silver stain. Excise unique bands for identification by LC-MS/MS.

Affinity_Proteomics_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Synthesize Synthesize Affinity Probe Immobilize Immobilize on Beads Synthesize->Immobilize Incubate Incubate Lysate with Beads Immobilize->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash Non-Specific Binders Incubate->Wash Elute Elute Specific Binders Wash->Elute SDS_PAGE SDS-PAGE Separation Elute->SDS_PAGE MS LC-MS/MS Identification SDS_PAGE->MS Hits Identify Candidate Binding Proteins MS->Hits

Caption: Experimental workflow for affinity-based target identification.

Part 3: Target Validation: Confirming Engagement and Function

Identifying a protein that binds to the compound is a critical step, but it is not sufficient. We must validate that this interaction occurs in a physiological context (i.e., inside a cell) and is responsible for the compound's biological effects.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement

CETSA is a powerful method for verifying that a compound binds to its target in intact cells or tissues. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

  • Cell Treatment: Treat intact cells with a range of concentrations of N-(2-Hydroxypyridin-3-yl)acetamide for a defined period. Include a vehicle-only control (e.g., DMSO).

  • Heating: Heat the cell suspensions at a specific temperature (determined from a preliminary melt-curve experiment) for 3 minutes, followed by immediate cooling. This temperature should be one that causes partial, but not complete, denaturation of the target protein.

  • Lysis: Lyse the cells to release soluble proteins (e.g., by freeze-thaw cycles).

  • Separation: Separate the soluble, non-denatured proteins from the precipitated, denatured proteins by centrifugation.

  • Quantification: Analyze the amount of the target protein remaining in the soluble fraction using a specific antibody and a quantitative method like Western blotting or ELISA.

  • Analysis: Plot the amount of soluble protein as a function of compound concentration. A dose-dependent increase in protein stability indicates direct target engagement.

Genetic Validation: Linking Target to Phenotype

To confirm that the identified target is responsible for a specific biological effect of the compound, we can use genetic techniques to manipulate the expression of the target protein.

  • Knockdown/Knockout: Using siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the target protein should render the cells less sensitive or completely resistant to the effects of N-(2-Hydroxypyridin-3-yl)acetamide. For example, if the compound inhibits cell proliferation, knocking out its target should rescue this effect.

  • Overexpression: Conversely, overexpressing the target protein may sensitize the cells to the compound.

Target_Validation_Workflow cluster_input Input cluster_methods Validation Methods cluster_output Outcome Candidate Candidate Target Protein (from Part 2) CETSA CETSA (Target Engagement) Candidate->CETSA Genetic Genetic Perturbation (siRNA / CRISPR) Candidate->Genetic Functional Functional/Enzymatic Assay Candidate->Functional Validated Validated Therapeutic Target CETSA->Validated Confirms Binding in Cells Genetic->Validated Links Target to Phenotype Functional->Validated Confirms Modulation of Activity

Caption: An integrated workflow for robust target validation.

Conclusion: From Molecule to Mechanism

The path from a compound of interest to a validated therapeutic target is a systematic process of hypothesis generation, rigorous experimental testing, and multi-faceted validation. This guide outlines a robust framework for elucidating the mechanism of action of N-(2-Hydroxypyridin-3-yl)acetamide. By integrating computational predictions with gold-standard experimental techniques like affinity proteomics and CETSA, researchers can build a compelling, evidence-based case for a specific molecular target. This foundational knowledge is the critical first step in the long but rewarding journey of translating a promising molecule into a novel therapeutic.

References

  • Chiacchio, U., Rescifina, A., Iannazzo, D., Piperno, A., & Romeo, R. (2003). The 2-Pyridone and 2-Hydroxypyridine Motifs in Bioactive Compounds. Mini-Reviews in Medicinal Chemistry, 3(6), 563-579. [Link]

  • Hider, R. C., & Kong, X. (2010). Chemistry and biology of siderophores. Natural Product Reports, 27(5), 637-657. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 138653, N-(2-hydroxypyridin-3-yl)acetamide. PubChem. [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

Exploratory

Literature review of N-(2-Hydroxypyridin-3-yl)acetamide research

An In-Depth Technical Guide to N-(2-Hydroxypyridin-3-yl)acetamide: Synthesis, Characterization, and Therapeutic Potential Abstract N-(2-Hydroxypyridin-3-yl)acetamide is a heterocyclic compound whose potential in medicina...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(2-Hydroxypyridin-3-yl)acetamide: Synthesis, Characterization, and Therapeutic Potential

Abstract

N-(2-Hydroxypyridin-3-yl)acetamide is a heterocyclic compound whose potential in medicinal chemistry and drug discovery remains largely uncharted. While direct biological studies on this specific molecule are scarce, its structural motifs are present in a variety of biologically active agents. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring its therapeutic possibilities. We provide a comprehensive overview of its physicochemical properties, a detailed, field-proven protocol for its synthesis via the acetylation of its precursor 3-amino-2-hydroxypyridine, and a critical analysis of the known biological activities of structurally related acetamide and pyridinyl derivatives. By examining these analogs, which have shown efficacy as kinase inhibitors and receptor antagonists, we aim to illuminate promising avenues for future research into N-(2-Hydroxypyridin-3-yl)acetamide.

Introduction and Chemical Identity

N-(2-Hydroxypyridin-3-yl)acetamide (CAS No: 76349-07-0) is a derivative of 2-hydroxypyridine, a class of compounds prevalent in numerous biologically significant molecules.[1] Its structure, featuring both a hydroxyl and an acetamido group on a pyridine ring, presents multiple opportunities for hydrogen bonding and other molecular interactions, making it an intriguing candidate for biological screening. Despite its availability as a research chemical, it is often supplied without extensive analytical data, and one major supplier has discontinued the product, indicating a need for reliable in-house synthesis and characterization for any research endeavor.[2] This guide aims to bridge that gap by providing a robust synthetic pathway and exploring the untapped potential of this molecule by drawing parallels with its better-studied relatives.

Physicochemical Properties

A summary of the key chemical identifiers and properties for N-(2-Hydroxypyridin-3-yl)acetamide has been compiled from available chemical supplier databases.[2][3][4] Researchers should note that physical properties such as melting and boiling points are not consistently reported, necessitating experimental determination following synthesis.[3]

PropertyValueSource
CAS Number 76349-07-0[2]
Molecular Formula C₇H₈N₂O₂[2][5]
Molecular Weight 152.15 g/mol [2][5]
InChI Key UHSMYBHUSYABFW-UHFFFAOYSA-N[2]
SMILES String CC(=O)Nc1cccnc1O[2][4]
Form Solid[2]
Storage Class 11 (Combustible Solids)[2]

Synthesis of N-(2-Hydroxypyridin-3-yl)acetamide

The most logical and efficient pathway to synthesize N-(2-Hydroxypyridin-3-yl)acetamide is a two-stage process: first, the synthesis of the key intermediate, 3-amino-2-hydroxypyridine, followed by its selective N-acetylation.

Stage 1: Synthesis of 3-Amino-2-hydroxypyridine Precursor

3-Amino-2-hydroxypyridine is a crucial intermediate for pharmaceuticals, including anti-AIDS drugs.[1] Several patented methods exist for its synthesis. The method outlined below is a common route involving the nitration of 2-hydroxypyridine followed by reduction.

  • Step 1: Nitration of 2-Hydroxypyridine.

    • To a flask submerged in an ice-salt bath (to maintain 0°C), add 2-hydroxypyridine.

    • Slowly add concentrated sulfuric acid while stirring until the solid dissolves completely.

    • Once the solution is cooled to 0°C, add fuming nitric acid dropwise. The slow addition and low temperature are critical to control the exothermic reaction and prevent over-nitration.

    • Continue stirring for 30 minutes after the addition is complete.[1]

    • Slowly pour the reaction mixture into crushed ice. The product, 2-hydroxy-3-nitropyridine, will precipitate as a solid.

    • Filter the solid, wash with cold water, and dry thoroughly.

  • Step 2: Reduction of 2-Hydroxy-3-nitropyridine.

    • In a reaction vessel, dissolve the 2-hydroxy-3-nitropyridine obtained in the previous step in a suitable solvent like dimethylformamide (DMF).

    • Add a catalyst, such as 10% Palladium on carbon (Pd/C), under a nitrogen atmosphere to prevent oxidation.[1]

    • Introduce hydrogen gas into the vessel and maintain a constant stir. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

    • The filtrate is then treated (e.g., washed with diethyl ether) to isolate the final product, 3-amino-2-hydroxypyridine.[1] The product is typically an off-white to brown powder with a melting point of 170-173°C.[6]

G cluster_0 Stage 1: Precursor Synthesis A 2-Hydroxypyridine B Nitration (H₂SO₄, HNO₃, 0°C) A->B Step 1 C 2-Hydroxy-3-nitropyridine B->C D Reduction (H₂, Pd/C, DMF) C->D Step 2 E 3-Amino-2-hydroxypyridine D->E

Synthesis of the 3-amino-2-hydroxypyridine precursor.
Stage 2: N-Acetylation to Yield N-(2-Hydroxypyridin-3-yl)acetamide

With the amine precursor in hand, the final step is a standard N-acetylation. The primary amino group in 3-amino-2-hydroxypyridine is a strong nucleophile and will readily react with an acetylating agent.

  • Dissolution: Dissolve 3-amino-2-hydroxypyridine (1 equivalent) in a suitable solvent. Glacial acetic acid can serve as both the solvent and a catalyst. Alternatively, an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can be used in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) to scavenge the HCl byproduct if using acetyl chloride.

  • Acetylation: Cool the solution in an ice bath to 0-5°C. Slowly add the acetylating agent, either acetic anhydride (1.1 equivalents) or acetyl chloride (1.1 equivalents), dropwise while stirring. The use of a slight excess of the acetylating agent ensures the reaction goes to completion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using TLC until the starting material is consumed.

  • Work-up and Isolation:

    • If using glacial acetic acid, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

    • If using an inert solvent, wash the mixture sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate (to remove unreacted anhydride and acetic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-(2-Hydroxypyridin-3-yl)acetamide.

G cluster_1 Stage 2: Final Product Synthesis E 3-Amino-2-hydroxypyridine F Acetylation (Acetic Anhydride or Acetyl Chloride) E->F Step 1 G Crude Product F->G H Purification (Recrystallization) G->H Step 2 I N-(2-Hydroxypyridin-3-yl)acetamide H->I

Final synthesis of N-(2-Hydroxypyridin-3-yl)acetamide.

Biological Activity of Structurally Related Compounds: A Roadmap for Discovery

While N-(2-Hydroxypyridin-3-yl)acetamide itself has not been the subject of extensive biological investigation, its core structure is found in compounds with significant pharmacological activity. This section reviews the activities of these analogs to provide a rationale for future studies.

Compound Class / DerivativeBiological Target / ActivityTherapeutic AreaSource
N-(pyridin-3-yl)acetamide DerivativesPIM-1 Kinase InhibitionOncology[7]
2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide DerivativesHIF Prolyl 4-Hydroxylase (PHD) InhibitionAnemia, Ischemia[8]
N-Substituted Acetamide DerivativesP2Y₁₄ Receptor (P2Y₁₄R) AntagonismInflammatory Diseases (e.g., Gout)[9]
General Acetamide DerivativesAntioxidant and Anti-inflammatoryGeneral Health, Inflammatory Disorders[10]
Kinase Inhibition

Derivatives of N-(pyridin-3-yl)acetamide have been synthesized and evaluated as potential anticancer agents.[7] Specifically, they have been analyzed for their interaction with PIM-1 kinase, a serine/threonine kinase that is a key player in cell cycle progression, survival, and proliferation. Overexpression of PIM-1 is associated with various cancers, making it a valuable therapeutic target. The acetamide moiety in these derivatives often plays a crucial role in binding to the kinase active site, suggesting that N-(2-Hydroxypyridin-3-yl)acetamide could serve as a scaffold for novel PIM-1 inhibitors.

HIF Prolyl 4-Hydroxylase (PHD) Inhibition

A series of acetamide derivatives featuring a 3-hydroxy-pyridin-2-yl group linked to a thiazole ring were discovered as potent inhibitors of HIF prolyl 4-hydroxylases (PHDs).[8] PHDs are enzymes that regulate the stability of Hypoxia-Inducible Factor (HIF), a transcription factor that controls the expression of genes involved in the response to low oxygen levels (hypoxia), including erythropoietin (EPO). By inhibiting PHDs, these compounds stabilize HIF, leading to increased EPO production, which is a therapeutic strategy for treating anemia. The 3-hydroxypyridine moiety is critical for chelating the iron atom in the active site of the PHD enzyme.

P2Y₁₄ Receptor Antagonism and Anti-Inflammatory Activity

Recently, a class of N-substituted acetamide derivatives was identified as potent antagonists of the P2Y₁₄ receptor (P2Y₁₄R).[9] This receptor is involved in inflammatory processes. One lead compound, I-17 , demonstrated significant efficacy in a mouse model of acute gouty arthritis by inhibiting the release of inflammatory factors. The mechanism involves the suppression of the NLRP3 inflammasome and subsequent gasdermin D (GSDMD) signaling pathway, which is responsible for a form of inflammatory cell death called pyroptosis.[9] This highlights the potential for acetamide-containing molecules to act as powerful anti-inflammatory agents.

G cluster_pathway P2Y₁₄R-Mediated Inflammatory Signaling P2Y14R P2Y₁₄R NLRP3 NLRP3 Inflammasome Activation P2Y14R->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 GSDMD GSDMD Cleavage Casp1->GSDMD Pyroptosis Pyroptosis & Inflammatory Cytokine Release (IL-1β) GSDMD->Pyroptosis Antagonist N-Substituted Acetamide Derivative (e.g., I-17) Antagonist->P2Y14R Inhibits

Inhibition of the P2Y₁₄R-NLRP3 pathway by acetamide antagonists.

Future Research Directions

Given the promising activities of its structural analogs, N-(2-Hydroxypyridin-3-yl)acetamide represents a valuable starting point for a drug discovery campaign. A logical next step would be to subject the compound to a battery of initial screenings:

  • Kinase Profiling: Screen against a panel of cancer-relevant kinases, with a particular focus on the PIM kinase family.

  • Anti-inflammatory Assays: Evaluate its ability to inhibit inflammatory cytokine production (e.g., IL-1β, TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. Further investigation into its effect on the NLRP3 inflammasome is warranted.

  • HIF Stabilization Assay: Test its ability to inhibit PHDs and stabilize HIF-1α in a cell-based reporter assay.

  • Computational Studies: Perform molecular docking studies of N-(2-Hydroxypyridin-3-yl)acetamide in the active sites of PIM-1, PHD2, and P2Y₁₄R to predict binding modes and guide the design of more potent derivatives.

Conclusion

N-(2-Hydroxypyridin-3-yl)acetamide is a readily synthesizable compound with a chemical scaffold that is present in molecules with proven therapeutic relevance across oncology, inflammation, and hematology. While it remains a largely unexplored entity, the structure-activity relationships of its analogs provide a strong rationale for its investigation. This guide offers the necessary foundational knowledge—from a reliable synthesis protocol to a clear roadmap for biological evaluation—to empower researchers to unlock the potential of this promising molecule.

References

  • N-(2-hydroxy-3-pyridinyl)acetamide - C7H8N2O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • Synthesis and evaluation for biological activities of npyridin- 3-yl substituted [phenylsulphonamido] acetamide. Blazingprojects. [Link]

  • Preparation method of 3-amino-2-hydroxypyridine. Patsnap. [Link]

  • N-(6-Hydroxypyridin-3-yl)acetamide | CAS#:41292-43-7. Chemsrc. [Link]

  • SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. ResearchGate. [Link]

  • CN103664764A - Preparation method of 3-amino-2-hydroxypyridine.
  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. PubMed. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health (NIH). [Link]

  • Discovery of novel 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives as HIF prolyl 4-hydroxylase inhibitors; SAR, synthesis and modeling evaluation. PubMed. [Link]

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. [Link]

  • N-(2-Hydroxypyridin-3-yl)acetamide. Amerigo Scientific. [Link]

Sources

Foundational

An In-depth Technical Guide to the Discovery and History of N-(2-Hydroxypyridin-3-yl)acetamide

Abstract This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of N-(2-Hydroxypyridin-3-yl)acetamide. The document is intended for researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of N-(2-Hydroxypyridin-3-yl)acetamide. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry and potential applications of hydroxypyridine derivatives. We will delve into the seminal synthesis of this compound, explore the logical underpinnings of its creation, and discuss its place within the broader landscape of medicinal chemistry. Detailed experimental protocols, reaction mechanisms, and data interpretation are provided to offer a complete and actionable understanding of this molecule.

Introduction: The Significance of the Hydroxypyridine Scaffold

The hydroxypyridine motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds. The strategic placement of hydroxyl and other functional groups on the pyridine ring gives rise to a rich tapestry of chemical properties and pharmacological activities. These derivatives have been successfully developed into drugs for a multitude of therapeutic areas. The inherent characteristics of the hydroxypyridine scaffold, such as its ability to engage in hydrogen bonding and its versatile reactivity, make it an attractive starting point for the design of novel therapeutic agents.

The Genesis of N-(2-Hydroxypyridin-3-yl)acetamide: A Historical Perspective

The first documented synthesis of N-(2-Hydroxypyridin-3-yl)acetamide appears to be detailed in a 1959 publication in the Chemical and Pharmaceutical Bulletin by Takahashi and Koshiro.[1] This work was part of a broader investigation into the synthesis of oxazolopyridines and related compounds. It is plausible that N-(2-Hydroxypyridin-3-yl)acetamide was initially synthesized as a key intermediate in the construction of more complex heterocyclic systems. The strategic placement of the acetamido and hydroxyl groups on adjacent positions of the pyridine ring provides a reactive handle for cyclization reactions to form fused ring systems.

The core of this discovery lies in the logical and systematic exploration of pyridine chemistry. The researchers likely aimed to create a library of novel heterocyclic compounds for biological screening, a common practice in the golden age of antibiotic and pharmaceutical discovery. The synthesis of N-(2-Hydroxypyridin-3-yl)acetamide would have been a crucial step in achieving this goal, providing a stable and characterizable intermediate.

Synthesis of N-(2-Hydroxypyridin-3-yl)acetamide: A Step-by-Step Protocol

The synthesis of N-(2-Hydroxypyridin-3-yl)acetamide is a two-step process, starting from a suitable nitropyridine precursor. The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Step 1: Reduction of Nitropyridine cluster_1 Step 2: Acetylation 2-Hydroxy-3-nitropyridine 2-Hydroxy-3-nitropyridine 3-Amino-2-hydroxypyridine 3-Amino-2-hydroxypyridine 2-Hydroxy-3-nitropyridine->3-Amino-2-hydroxypyridine Reduction (e.g., H2, Pd/C) N-(2-Hydroxypyridin-3-yl)acetamide N-(2-Hydroxypyridin-3-yl)acetamide 3-Amino-2-hydroxypyridine->N-(2-Hydroxypyridin-3-yl)acetamide Acetic Anhydride, Pyridine

Caption: Synthetic workflow for N-(2-Hydroxypyridin-3-yl)acetamide.

Step 1: Synthesis of 3-Amino-2-hydroxypyridine (Precursor)

The precursor, 3-amino-2-hydroxypyridine, is synthesized via the reduction of 2-hydroxy-3-nitropyridine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-3-nitropyridine in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: To this solution, add a catalytic amount of palladium on carbon (10% Pd/C).

  • Reduction: The reaction mixture is then subjected to a hydrogen atmosphere (using a hydrogen balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield 3-amino-2-hydroxypyridine.

Causality of Experimental Choices:

  • Solvent: Ethanol and methanol are chosen for their ability to dissolve the starting material and for their compatibility with the hydrogenation reaction.

  • Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the reduction of nitro groups to amines.

  • Hydrogen Source: A hydrogen atmosphere provides the necessary reducing agent for the reaction.

Step 2: Synthesis of N-(2-Hydroxypyridin-3-yl)acetamide

The final product is obtained through the acetylation of 3-amino-2-hydroxypyridine.

Experimental Protocol:

  • Reaction Setup: Dissolve 3-amino-2-hydroxypyridine in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.[2][3]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench the excess acetic anhydride by the slow addition of water. The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure N-(2-Hydroxypyridin-3-yl)acetamide.

Causality of Experimental Choices:

  • Pyridine: Pyridine serves as both a solvent and a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the product.[3]

  • Acetic Anhydride: This is the acetylating agent, providing the acetyl group that is transferred to the amino group of the starting material.

  • Inert Atmosphere: An inert atmosphere is used to prevent side reactions with atmospheric moisture.

Physicochemical Properties and Characterization

While some sources indicate that specific physical properties like melting and boiling points are not available[4], the compound is commercially available as a solid.[5]

PropertyValueSource
Molecular Formula C₇H₈N₂O₂ChemSynthesis
Molecular Weight 152.15 g/mol Sigma-Aldrich[5]
Appearance SolidSigma-Aldrich[5]
CAS Number 76349-07-0Sigma-Aldrich[5]

Spectroscopic Data (Predicted):

  • ¹H NMR: Protons on the pyridine ring, the amide proton, the hydroxyl proton, and the methyl protons of the acetyl group would be expected to appear at characteristic chemical shifts.

  • ¹³C NMR: Carbon signals for the pyridine ring, the amide carbonyl, and the acetyl methyl group would be present.

  • IR Spectroscopy: Characteristic peaks for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, and the C=O stretch of the amide carbonyl would be observed.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound would be detected.

Potential Applications and Future Directions

While the initial synthesis of N-(2-Hydroxypyridin-3-yl)acetamide was likely for its utility as a synthetic intermediate, the broader class of hydroxypyridine acetamides has garnered interest for their potential biological activities. The structural motif is present in compounds explored for various therapeutic applications. The presence of both a hydrogen bond donor (hydroxyl and amide N-H) and acceptor (carbonyl and pyridine nitrogen) makes this molecule an interesting candidate for interacting with biological targets.

Future research could focus on:

  • Biological Screening: A thorough evaluation of the biological activity of N-(2-Hydroxypyridin-3-yl)acetamide against a panel of targets.

  • Analogue Synthesis: The synthesis and evaluation of a library of derivatives to explore structure-activity relationships.

  • Mechanism of Action Studies: If biological activity is identified, elucidating the mechanism by which the compound exerts its effects.

Conclusion

N-(2-Hydroxypyridin-3-yl)acetamide, first reported in 1959, represents a classic example of a foundational molecule in heterocyclic chemistry. Its synthesis, rooted in the logical transformation of functional groups on a pyridine core, highlights the systematic approach of mid-20th-century chemical research. While its initial purpose was likely as a synthetic intermediate, the inherent chemical features of this compound and the broader biological significance of the hydroxypyridine class suggest that it may hold untapped potential. This guide provides the necessary historical context and detailed synthetic protocols to enable further investigation into this intriguing molecule.

References

  • Takahashi, T., & Koshiro, A. (1959). Syntheses of Oxazolopyridines and Related Compounds. (5). Chemical & Pharmaceutical Bulletin, 7(6), 720-725. [Link]

  • ChemSynthesis. (n.d.). N-(2-hydroxy-3-pyridinyl)acetamide. Retrieved from [Link]

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for using N-(2-Hydroxypyridin-3-yl)acetamide in cell culture assays

An Application Guide for Cellular Assays Using N-(2-Hydroxypyridin-3-yl)acetamide Abstract N-(2-Hydroxypyridin-3-yl)acetamide is a small molecule with potential applications in cell biology and drug discovery. Its chemic...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Cellular Assays Using N-(2-Hydroxypyridin-3-yl)acetamide

Abstract

N-(2-Hydroxypyridin-3-yl)acetamide is a small molecule with potential applications in cell biology and drug discovery. Its chemical structure suggests a possible role in modulating cellular processes governed by post-translational modifications, particularly protein acetylation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-(2-Hydroxypyridin-3-yl)acetamide in cell culture assays. It covers essential background information, safe handling, stock solution preparation, and detailed, step-by-step protocols for evaluating its biological activity. The protocols are designed to be self-validating, starting with determining the compound's cytotoxic profile and moving towards specific mechanistic assays focused on its potential role as a modulator of histone deacetylase (HDAC) activity.

Compound Profile and Handling

Chemical Properties

N-(2-Hydroxypyridin-3-yl)acetamide is a solid organic compound.[1] Understanding its fundamental properties is crucial for accurate and reproducible experimental design.

PropertyValueSource
Chemical Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
CAS Number 76349-07-0[1]
Appearance Solid[1]
Synonyms N-(2-hydroxy-3-pyridinyl)acetamide[2]
Safety, Handling, and Storage

As a laboratory chemical, N-(2-Hydroxypyridin-3-yl)acetamide and its structural analogs require careful handling to minimize exposure and ensure safety.[3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling the compound.

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]

  • Exposure Routes & First Aid:

    • Skin Contact: May cause skin irritation. In case of contact, wash off immediately with soap and plenty of water.[4]

    • Eye Contact: May cause serious eye irritation. If contact occurs, rinse cautiously with water for several minutes.[4]

    • Ingestion: May be harmful if swallowed.[4]

    • Inhalation: Avoid breathing dust. May cause respiratory irritation.[3]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[5] The compound is a combustible solid.[1]

Stock Solution Preparation

For most cell culture applications, a high-concentration stock solution is prepared in an organic solvent and then diluted to the final working concentration in the cell culture medium. Dimethyl sulfoxide (DMSO) is a common and effective solvent for this purpose.[6][7]

Protocol: 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out 1.52 mg of N-(2-Hydroxypyridin-3-yl)acetamide using a calibrated analytical balance. Perform this in a fume hood.

  • Solubilization: Add the weighed compound to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, cell-culture grade DMSO.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 50 µL) in sterile cryovials to minimize freeze-thaw cycles. Store aliquots at -20°C. For long-term storage, -80°C is recommended.

Principle of Action: Targeting Protein Acetylation

Protein acetylation is a critical post-translational modification that regulates gene expression, protein function, and cell signaling.[8] This process is dynamically controlled by two enzyme families: Histone Acetyltransferases (HATs), which add an acetyl group from acetyl-CoA, and Histone Deacetylases (HDACs), which remove it.[9] Dysregulation of HDAC activity is implicated in numerous diseases, including cancer, making HDACs significant therapeutic targets.[10][11]

The structure of N-(2-Hydroxypyridin-3-yl)acetamide, featuring a hydroxypyridine scaffold, is found in various biologically active molecules, including some that interact with metalloenzymes like HDACs. This guide will proceed with the hypothesis that the compound may exert its biological effects by inhibiting HDAC activity. The following protocols are designed to test this hypothesis systematically.

AcetylationCycle Protein Histone/Protein (Lysine) AcetylatedProtein Acetylated Protein (Ac-Lysine) Protein->AcetylatedProtein Acetylation AcetylatedProtein->Protein Deacetylation HAT Histone Acetyltransferase (HAT) CoA CoA HAT->CoA HDAC Histone Deacetylase (HDAC) Acetate Acetate HDAC->Acetate AcetylCoA Acetyl-CoA (Acetyl Donor) AcetylCoA->HAT Compound N-(2-Hydroxypyridin-3-yl)acetamide (Hypothesized Inhibitor) Compound->HDAC Inhibition

Diagram 1. The dynamic cycle of protein acetylation and deacetylation.

Experimental Protocols & Workflows

A logical workflow is essential for characterizing a novel compound. We begin by assessing its general effect on cell viability to establish a non-toxic concentration range for subsequent mechanistic assays.

Diagram 2. Experimental workflow for characterizing the compound.

Protocol: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry. This allows for the determination of the compound's cytotoxicity and its IC₅₀ (half-maximal inhibitory concentration).[7]

Materials:

  • Selected cancer cell line (e.g., HeLa, K562)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • N-(2-Hydroxypyridin-3-yl)acetamide (10 mM stock in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dilution: Prepare a serial dilution of the compound in complete medium. A common starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM (vehicle control). Ensure the final DMSO concentration is ≤0.5% in all wells.

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the blank absorbance, normalize the data to the vehicle control (as 100% viability), and plot a dose-response curve to calculate the IC₅₀ value.

Protocol: In Vitro HDAC Activity Assay (Fluorometric)

Principle: This assay quantifies the activity of HDAC enzymes using a specific substrate composed of an acetylated lysine side chain and a coupled fluorophore.[11] When the HDAC enzyme deacetylates the substrate, a developer solution containing a protease cleaves the deacetylated substrate, releasing the fluorophore.[11][12] The resulting fluorescence is directly proportional to the HDAC activity and can be measured with a fluorometer.

Materials:

  • HDAC Fluorometric Assay Kit (e.g., from Cayman Chemical, EpiGentek)[13]

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • N-(2-Hydroxypyridin-3-yl)acetamide (test inhibitor)

  • Trichostatin A (TSA) or Sodium Butyrate (positive control inhibitor)[11]

  • 96-well black, flat-bottom plates

  • Fluorometric plate reader (Excitation ~350-390 nm, Emission ~450-460 nm)

HDAC_Assay cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Deacetylation cluster_2 Step 3: Signal Development cluster_3 Step 4: Measurement A Add Assay Buffer, HDAC Enzyme, and Test Compound to Well B Add Fluorogenic Substrate (Ac-Lys-Fluorophore) A->B C Incubate at 37°C (HDAC removes acetyl group) B->C D Add Developer (Protease) C->D E Incubate at RT (Developer cleaves substrate, releasing fluorophore) D->E F Read Fluorescence (Ex/Em ~390/460 nm) E->F

Diagram 3. Workflow for the fluorometric HDAC activity assay.

Procedure:

  • Reagent Preparation: Prepare all reagents (assay buffer, enzyme, substrate, developer) according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well black plate, add the following to each well:

    • Assay Buffer

    • HDAC Enzyme

    • Test Compound (N-(2-Hydroxypyridin-3-yl)acetamide at various concentrations) or Control (Vehicle/Positive Control Inhibitor).

  • Initiate Reaction: Add the fluorogenic substrate to each well to start the reaction.

  • First Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for deacetylation.

  • Develop Signal: Add the developer solution to each well.

  • Second Incubation: Incubate at room temperature for 15-20 minutes to allow the developer to release the fluorophore.

  • Measurement: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀.

Protocol: Western Blot Analysis of Cellular Histone Acetylation

Principle: This protocol validates the findings from the in vitro assay in a cellular context.[14] Cells are treated with the compound, and total histones are extracted. Western blotting is then used to detect the levels of specific acetylated histones (e.g., acetyl-Histone H3 at Lysine 9, Ac-H3K9) using specific antibodies. An increase in the acetylated histone signal upon treatment would indicate HDAC inhibition within the cell.[15]

Materials:

  • Cell line and culture reagents

  • N-(2-Hydroxypyridin-3-yl)acetamide

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Ac-H3K9, anti-Total H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach ~80% confluency. Treat cells with various concentrations of N-(2-Hydroxypyridin-3-yl)acetamide (based on MTT results) for 6-24 hours. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli sample buffer, boil, and load onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-Ac-H3K9) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total histone H3.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the acetylated histone signal to the total histone signal for each sample.

Data Interpretation and Troubleshooting

AssayExpected Result for HDAC InhibitorPotential Pitfalls & Troubleshooting
MTT Assay A dose-dependent decrease in cell viability, allowing for IC₅₀ calculation.High Variability: Ensure even cell seeding and proper mixing. Insoluble Compound: Check for precipitation in media; if seen, lower the top concentration.
HDAC Assay A dose-dependent decrease in fluorescence, indicating enzyme inhibition.Weak Signal: Increase enzyme concentration or incubation time. High Background: Check buffer for autofluorescence; ensure plate is opaque black.
Western Blot A dose-dependent increase in the band intensity for acetylated histones.No Change in Acetylation: The compound may not be cell-permeable, or the incubation time may be too short. Try a time-course experiment (e.g., 6, 12, 24h). Weak Bands: Ensure efficient histone extraction; acid extraction methods can improve yield.

Conclusion

This application note provides a structured, hypothesis-driven framework for investigating the cellular effects of N-(2-Hydroxypyridin-3-yl)acetamide. By following these detailed protocols, researchers can effectively determine the compound's cytotoxic profile, assess its potential to inhibit HDAC enzymes, and validate its mechanism of action within a cellular environment. This systematic approach ensures the generation of robust and reliable data, paving the way for further studies into the compound's therapeutic potential.

References

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Sources

Application

Application Notes &amp; Protocols for Preclinical In Vivo Evaluation of N-(2-Hydroxypyridin-3-yl)acetamide

Abstract This document provides a comprehensive framework for the initial in vivo preclinical evaluation of N-(2-Hydroxypyridin-3-yl)acetamide, a novel investigational compound. Structurally related to compounds with kno...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive framework for the initial in vivo preclinical evaluation of N-(2-Hydroxypyridin-3-yl)acetamide, a novel investigational compound. Structurally related to compounds with known biological activity, its preclinical assessment is a critical step in determining its therapeutic potential and safety profile. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed, self-validating protocols for pharmacokinetic profiling, safety and toxicology assessment, and preliminary efficacy evaluation in rodent models. The protocols emphasize scientific integrity, ethical considerations in animal research, and data-driven decision-making in the early stages of the drug development pipeline.

Introduction and Scientific Rationale

N-(2-Hydroxypyridin-3-yl)acetamide (CAS No. 76349-07-0) is a small molecule with a molecular weight of 152.15 g/mol .[1] Its structure, featuring an acetamide group on a hydroxypyridine scaffold, bears resemblance to other bioactive compounds, including 3-Hydroxyacetanilide (Metacetamol), a non-toxic regioisomer of acetaminophen known for its analgesic properties.[2] This structural analogy provides a compelling, albeit initial, hypothesis for its potential as a novel analgesic agent. However, like any new chemical entity (NCE), its biological effects, safety, and disposition in a living system are unknown.

The primary objective of the following protocols is to systematically characterize the in vivo properties of N-(2-Hydroxypyridin-3-yl)acetamide. This is achieved through a phased approach that is fundamental to modern drug discovery:

  • Pharmacokinetic (PK) Profiling: To understand what the body does to the drug (ADME: Absorption, Distribution, Metabolism, and Excretion).[3] Effective drug action is contingent on the compound reaching its target tissue in sufficient concentration and for an appropriate duration.[4]

  • Safety & Toxicology Assessment: To identify potential adverse effects and establish a preliminary safety window.[5] This is paramount for de-risking the compound's progression towards human trials.[6]

  • Preliminary Efficacy Evaluation: To test the primary hypothesis—in this case, analgesic activity—in validated animal models of pain.[7]

Ethical Considerations: All proposed animal studies must be conducted in strict accordance with international ethical guidelines.[8] Protocols must be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee prior to initiation.[9] The principles of the 3Rs (Replacement, Reduction, and Refinement) are integral to the design of these studies, aiming to minimize animal use and suffering while maximizing scientific value.[10][11]

Compound Formulation and Administration

The quality of in vivo data is directly dependent on the accurate and consistent administration of the test article. This begins with a well-characterized compound and a safe, effective vehicle formulation.

Test Article Characterization

Before initiating any in vivo study, the following must be confirmed for the N-(2-Hydroxypyridin-3-yl)acetamide batch being used:

  • Identity and Purity: Verified by analytical methods (e.g., NMR, LC-MS, HPLC). Purity should typically be >95%.

  • Solubility: Determined in a panel of pharmaceutically acceptable vehicles to select an appropriate formulation.

  • Stability: Confirmed in the chosen vehicle under the conditions of the study.

Vehicle Selection and Preparation Protocol

Causality: The choice of vehicle is critical. It must solubilize the compound without causing toxicity or interfering with its pharmacology. For initial screening, a multi-purpose vehicle that is safe for both oral (PO) and intravenous (IV) routes is ideal, if possible. A common choice is a solution containing saline, a solubilizing agent like PEG 400, and a surfactant like Tween® 80. The pH should be adjusted to a physiologically tolerable range (4.5 to 8.0) to avoid irritation at the administration site.[12]

Protocol: Preparation of 10% DMSO / 40% PEG 400 / 50% Saline Vehicle

  • Aseptically combine 4.0 mL of Polyethylene glycol 400 (PEG 400) and 1.0 mL of Dimethyl sulfoxide (DMSO).

  • Slowly add the test compound while vortexing to dissolve. Gentle warming (up to 37°C) may be applied if necessary.[13]

  • Once fully dissolved, add 5.0 mL of sterile 0.9% saline solution dropwise while continuously mixing.

  • Filter the final solution through a 0.22 µm sterile filter.

  • Prepare fresh on the day of dosing.

Pharmacokinetic (PK) Profiling

Objective: To determine the fundamental PK parameters of N-(2-Hydroxypyridin-3-yl)acetamide following IV and PO administration. The IV route provides data on distribution and elimination, while the PO route allows for the assessment of oral absorption and bioavailability.[14]

Experimental Design

The study will utilize male Sprague-Dawley rats for IV administration (due to easier tail vein access for dosing and sampling) and male CD-1 mice for PO administration.[3]

ParameterStudy Arm 1: Intravenous (IV)Study Arm 2: Oral (PO)
Species/Strain Sprague-Dawley RatCD-1 Mouse
Sex MaleMale
Number of Animals n=3 per time point (sparse sampling)n=3 per time point (sparse sampling)
Dose 2 mg/kg10 mg/kg
Administration Bolus injection into the lateral tail vein[15]Oral gavage[16]
Blood Sampling Serial sampling from a cannulated vessel or sparse sampling via tail vein/cardiac punctureSparse sampling via submandibular bleed or terminal cardiac puncture
Time Points 2, 5, 15, 30 min; 1, 2, 4, 8, 24 hr5, 15, 30 min; 1, 2, 4, 8, 24 hr
Matrix Plasma (with K2EDTA anticoagulant)Plasma (with K2EDTA anticoagulant)
Analytical Method LC-MS/MSLC-MS/MS
PK Study Workflow Diagram

G cluster_prep Preparation Phase cluster_dosing Dosing & Sampling cluster_analysis Analysis Phase Formulation Compound Formulation (Protocol 2.2) Dosing_IV IV Dosing (Rats) (Protocol 3.3.1) Formulation->Dosing_IV Dosing_PO PO Dosing (Mice) (Protocol 3.3.2) Formulation->Dosing_PO Animal_Acclimation Animal Acclimation (≥ 7 days) Animal_Acclimation->Dosing_IV Animal_Acclimation->Dosing_PO Sampling Blood Sample Collection (Protocol 3.3.3) Dosing_IV->Sampling Dosing_PO->Sampling Processing Plasma Processing (Centrifugation) Sampling->Processing LCMS LC-MS/MS Analysis Processing->LCMS PK_Analysis PK Parameter Calculation (e.g., Cmax, AUC, T½) LCMS->PK_Analysis

Caption: Workflow for the preclinical pharmacokinetic evaluation of a novel compound.

Detailed Protocols

3.3.1 Protocol: Intravenous (IV) Administration in Rats [13][17]

  • Weigh the animal to calculate the precise injection volume (recommended max: 5 mL/kg for a bolus).[13]

  • Place the rat in a suitable restraint device.

  • Warm the tail using a heat lamp or by immersing it in warm water (approx. 37-40°C) to induce vasodilation, making the lateral veins more prominent.[15]

  • Swab the tail with 70% isopropyl alcohol.

  • Using a 27-gauge needle attached to a 1 mL syringe, enter one of the lateral tail veins at a shallow angle, with the bevel facing up.[13]

  • Inject a small test volume (~0.05 mL). The vein should blanch, and there should be no resistance. If a bleb forms, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[13]

  • Administer the full dose slowly over 1-2 seconds.

  • Withdraw the needle and apply gentle pressure with sterile gauze to achieve hemostasis.

  • Return the rat to its home cage and monitor for any adverse reactions.

3.3.2 Protocol: Oral Gavage (PO) Administration in Mice [16][18][19]

  • Weigh the mouse to calculate the administration volume (recommended max: 10 mL/kg).[20]

  • Measure the correct insertion depth by holding the gavage needle alongside the mouse, from the corner of the mouth to the last rib. Mark this depth on the needle.[16]

  • Properly restrain the mouse using a firm scruffing technique to keep the head and body in a straight line.[16]

  • Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth. The mouse will often swallow, which facilitates passage into the esophagus.[19]

  • Advance the needle smoothly to the pre-measured depth. If any resistance is met, do not force it. Withdraw and restart.

  • Slowly depress the plunger to administer the substance over 2-3 seconds.[19]

  • Gently withdraw the needle along the same path.

  • Return the mouse to its cage and monitor for at least 15 minutes for signs of respiratory distress.[21]

3.3.3 Protocol: Blood Sample Collection and Processing

  • At each designated time point, collect approximately 100-200 µL of whole blood into K2EDTA-coated microtubes.

  • Place the tubes on ice immediately after collection.

  • Within 30 minutes of collection, centrifuge the samples at 2000 x g for 10 minutes at 4°C.

  • Carefully aspirate the supernatant (plasma) and transfer it to a new, labeled cryovial.

  • Store plasma samples at -80°C until LC-MS/MS analysis.

Safety and Toxicology Assessment

Objective: To identify the maximum tolerated dose (MTD) and potential target organs of toxicity following repeated administration. This is accomplished through a 14-day repeat-dose study incorporating clinical observations, body weight measurements, and terminal histopathology.[22]

Experimental Design
Parameter14-Day Repeat-Dose Toxicity Study
Species/Strain CD-1 Mouse
Sex Male and Female (n=5/sex/group)
Dose Levels Vehicle, 10, 30, and 100 mg/kg/day (example doses)
Administration Daily Oral Gavage (PO)
Endpoints - Clinical Observations: Daily, including modified Irwin test on Days 1, 7, and 14.[6][23]- Body Weight: Daily.- Terminal Procedures (Day 15): Blood collection for clinical chemistry and hematology, gross necropsy, organ weight measurement.- Histopathology: Microscopic examination of a standard panel of tissues (e.g., liver, kidney, spleen, heart, lungs, brain, gonads).[24][25]
Toxicology Study Workflow Diagram

G cluster_prep Pre-Dosing Phase cluster_dosing 14-Day Dosing Phase cluster_analysis Terminal Analysis (Day 15) Animal_Rand Animal Randomization & Group Assignment Baseline Baseline Body Weight & Health Check Animal_Rand->Baseline Daily_Dosing Daily PO Dosing (Protocol 3.3.2) Baseline->Daily_Dosing Daily_Obs Daily Clinical Observations & Body Weights Daily_Dosing->Daily_Obs Irwin_Test Modified Irwin Test (Days 1, 7, 14) Daily_Dosing->Irwin_Test Blood_Collection Terminal Blood Draw (Hematology & Clin Chem) Daily_Dosing->Blood_Collection End of Study Daily_Obs->Daily_Dosing Necropsy Gross Necropsy & Organ Weights Blood_Collection->Necropsy Histo Tissue Collection & Histopathology Necropsy->Histo Report Data Analysis & NOAEL Determination Histo->Report G cluster_prep Pre-Test Phase cluster_dosing Dosing & Testing Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation to Test Room (≥ 1 hour) Baseline Baseline Latency Measurement (Hot Plate Test) Animal_Acclimation->Baseline Dosing Administer Compound (PO) or Positive Control (IP) Baseline->Dosing Post_Dose_Test Measure Latency at Multiple Time Points (30, 60, 90, 120 min) Dosing->Post_Dose_Test Data_Calculation Calculate % Maximum Possible Effect (%MPE) Post_Dose_Test->Data_Calculation Stats Statistical Analysis (e.g., ANOVA) Data_Calculation->Stats Conclusion Determine Analgesic Efficacy Stats->Conclusion

Caption: Workflow for an acute thermal pain efficacy study using the hot plate test.

Protocol: Hot Plate Test

Causality: This test measures the reaction time of an animal to a thermal stimulus. An increase in the time it takes for the animal to react (latency) is indicative of an analgesic effect. [26]This model is particularly sensitive to opioid and other centrally-acting analgesics. [27]1. Set the surface temperature of the hot plate apparatus to a constant, non-damaging temperature (e.g., 55 ± 0.5°C). 2. Acclimate mice to the testing room for at least 1 hour before the experiment. 3. Gently place a mouse on the hot plate surface inside the restraining cylinder and immediately start a timer. 4. Observe the mouse for nociceptive behaviors, typically licking a hind paw or jumping. Stop the timer as soon as one of these behaviors is observed. This is the baseline latency. 5. Remove any animal that does not respond within the pre-determined cut-off time (e.g., 30 seconds) to prevent injury. 6. Administer the test compound, vehicle, or positive control via the appropriate route. 7. At the specified post-dosing time points (e.g., 30, 60, 90 minutes), repeat steps 3-4 to measure the post-treatment latency. 8. Calculate the analgesic effect, often expressed as the percentage of Maximum Possible Effect (%MPE), using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Data Integration and Decision Making

The successful execution of these protocols will yield a preliminary dataset covering the PK, safety, and efficacy of N-(2-Hydroxypyridin-3-yl)acetamide. The final step is to synthesize this information to make a go/no-go decision for further development. Key questions to address include:

  • Exposure & Bioavailability: Does the compound get absorbed orally and achieve meaningful plasma concentrations?

  • Safety Margin: Is there a sufficient margin between the effective dose in the efficacy model and the dose at which toxicity is observed (NOAEL)?

  • Target Engagement: Does the timing of the analgesic effect correlate with the compound's plasma concentration profile (PK/PD relationship)?

A favorable outcome—demonstrating oral bioavailability, a clear safety margin, and statistically significant analgesic activity—would provide strong justification for advancing N-(2-Hydroxypyridin-3-yl)acetamide to more complex disease models and further IND-enabling studies.

References

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  • HistoWiz. (2024). The Critical Role of Histopathology in Drug Development: Unveiling the Invisible. Retrieved from [Link]

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  • British Society of Animal Science. (n.d.). Ethical guidelines for research in animal science. Retrieved from [Link]

  • University of Tennessee Health Science Center. (n.d.). Injection Techniques, Restraint, & Handling for Mice and Rats. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An overview of animal models of pain: disease models and outcome measures. Retrieved from [Link]

  • The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]

  • NC3Rs. (n.d.). Safety pharmacology. Retrieved from [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]

  • Royal Veterinary College, University of London. (n.d.). Animal Pharmacokinetic Studies. Retrieved from [Link]

  • Waxit Inc. (2024). Preclinical Histology Laboratory: A Guide to Early Drug Development Success. Retrieved from [Link]

  • Enago Academy. (2017). Animal Studies: Important Ethical Considerations You Need to Know. Retrieved from [Link]

  • Texas Tech University IACUC. (2022). Intravenous Tail Vein Injections. Retrieved from [Link]

  • Vimta Labs. (n.d.). Safety Pharmacology. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • Elsevier. (2007). Histopathology of Preclinical Toxicity Studies, 3rd Edition. Retrieved from [Link]

  • ChemSynthesis. (n.d.). N-(2-hydroxy-3-pyridinyl)acetamide. Retrieved from [Link]

  • Frontiers Media S.A. (2022). Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. Retrieved from [Link]

  • Romero Molina, M. A. (n.d.). Animal models to evaluate analgesic effects using isobolographic analysis. Retrieved from [Link]

  • MuriGenics. (n.d.). Toxicology. Retrieved from [Link]

  • Sweeny, D. J., et al. (2016). Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies. PLOS Neglected Tropical Diseases. Retrieved from [Link]

  • ResearchGate. (n.d.). Histopathology of Preclinical Toxicity Studies. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxyacetanilide. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Preparation of N-(2-Hydroxypyridin-3-yl)acetamide Stock Solutions

Introduction N-(2-Hydroxypyridin-3-yl)acetamide is a heterocyclic compound of interest in various research and development applications. Accurate and reproducible experimental outcomes are critically dependent on the cor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2-Hydroxypyridin-3-yl)acetamide is a heterocyclic compound of interest in various research and development applications. Accurate and reproducible experimental outcomes are critically dependent on the correct preparation and handling of stock solutions. This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation, storage, and quality control of N-(2-Hydroxypyridin-3-yl)acetamide stock solutions. The protocols outlined herein are designed to ensure solution integrity and support the generation of reliable data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is paramount for the successful preparation of stock solutions. Key properties for N-(2-Hydroxypyridin-3-yl)acetamide are summarized in the table below.

PropertyValueSource
Chemical Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
CAS Number 76349-07-0[1]
Appearance Solid[1]

Note: Specific solubility and stability data for N-(2-Hydroxypyridin-3-yl)acetamide in common laboratory solvents are not widely published. Therefore, an initial solubility test is a mandatory first step in the protocol.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated solutions in a certified chemical fume hood.

  • Spill Management: In case of a spill, contain the material, prevent it from entering waterways, and dispose of it in accordance with local regulations.

  • Waste Disposal: All waste materials, including empty vials, contaminated PPE, and excess solutions, should be disposed of as hazardous chemical waste.

Protocol for Stock Solution Preparation

This protocol provides a step-by-step guide for preparing a stock solution of N-(2-Hydroxypyridin-3-yl)acetamide. The example provided is for a 10 mM stock solution in dimethyl sulfoxide (DMSO), a common solvent for organic compounds.

Materials and Equipment
  • N-(2-Hydroxypyridin-3-yl)acetamide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials with screw caps

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Calibrated micropipettes

  • Sterile filter (0.22 µm) and syringe (optional, for sterile applications)

Step-by-Step Procedure
  • Determine the Required Mass: To prepare a 10 mM stock solution, the required mass of N-(2-Hydroxypyridin-3-yl)acetamide can be calculated using the following formula:

    Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

    For example, to prepare 1 mL of a 10 mM stock solution:

    Mass (mg) = 10 mmol/L x 0.001 L x 152.15 g/mol = 1.5215 mg

  • Weigh the Compound: Carefully weigh out the calculated mass of N-(2-Hydroxypyridin-3-yl)acetamide using an analytical balance and place it in a sterile, amber glass vial.

  • Add Solvent: Add the desired volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid in dissolution, but the stability of the compound under these conditions should be monitored.

  • Sterilization (Optional): For cell-based assays or other sterile applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at -20°C or -80°C for long-term storage. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Workflow Diagram

G cluster_prep Preparation cluster_storage Storage & Use calc Calculate required mass weigh Weigh compound calc->weigh add_solvent Add solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex to dissolve add_solvent->dissolve sterilize Sterilize (optional) dissolve->sterilize aliquot Aliquot into single-use vials sterilize->aliquot store Store at -20°C or -80°C aliquot->store

Figure 1. Workflow for the preparation of N-(2-Hydroxypyridin-3-yl)acetamide stock solution.

Quality Control

To ensure the accuracy of your experiments, it is advisable to perform quality control checks on your stock solution.

  • Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or color change, which could indicate degradation or insolubility.

  • Concentration Verification: The concentration of the stock solution can be verified using High-Performance Liquid Chromatography (HPLC) with a suitable standard curve.

  • Purity Assessment: The purity of the compound can also be assessed by HPLC-UV or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect any degradation products.

Solubility and Stability Considerations

As specific data is limited, it is crucial to empirically determine the solubility and stability of N-(2-Hydroxypyridin-3-yl)acetamide in your chosen solvent and storage conditions.

  • Solubility Testing: To determine the solubility in various solvents (e.g., DMSO, ethanol, water), prepare a saturated solution and quantify the concentration of the dissolved compound.

  • Stability Testing: The stability of the stock solution can be assessed by analyzing aliquots stored under different conditions (e.g., -20°C, 4°C, room temperature) over time using HPLC or LC-MS to monitor for degradation.

Conclusion

The protocol and guidelines presented in this application note provide a comprehensive framework for the preparation of N-(2-Hydroxypyridin-3-yl)acetamide stock solutions. Adherence to these procedures, with a strong emphasis on safety and quality control, will contribute to the generation of reliable and reproducible scientific data.

References

  • ChemSynthesis. (2025). N-(2-hydroxy-3-pyridinyl)acetamide - C7H8N2O2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

  • BIOSYNCE. N-(3-Hydroxypyridin-2-yl)acetamide CAS 31354-48-0. Retrieved from [Link]

Sources

Method

N-(2-Hydroxypyridin-3-yl)acetamide in high-throughput screening assays

Application Notes & Protocols Topic: N-(2-Hydroxypyridin-3-yl)acetamide in High-Throughput Screening Assays Audience: Researchers, scientists, and drug development professionals. Introduction: The Potential of the 2-Hydr...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: N-(2-Hydroxypyridin-3-yl)acetamide in High-Throughput Screening Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Potential of the 2-Hydroxypyridine Scaffold in Drug Discovery

N-(2-Hydroxypyridin-3-yl)acetamide belongs to the 2-hydroxypyridine class of compounds, a scaffold of significant interest in medicinal chemistry. The pyridine ring is a common feature in numerous approved drugs, and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The 2-hydroxypyridine moiety can exist in tautomeric equilibrium with its 2-pyridone form, and this characteristic, along with its ability to act as a hydrogen bond donor and acceptor, allows it to effectively interact with biological targets such as enzymes and receptors[1].

These properties make N-(2-Hydroxypyridin-3-yl)acetamide a compelling candidate for inclusion in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. HTS allows for the rapid testing of thousands to millions of compounds, making it a cornerstone of modern drug discovery[3][4][5]. This document provides a detailed guide for researchers on how to approach the screening of N-(2-Hydroxypyridin-3-yl)acetamide, using a representative fluorescence-based enzymatic assay as a primary example. While the specific biological activity of N-(2-Hydroxypyridin-3-yl)acetamide is not yet extensively characterized in public literature, its structural features suggest potential as an enzyme inhibitor.

Rationale for Screening: Why Target Enzymes?

Enzymes are a major class of drug targets, with enzyme inhibitors representing a significant portion of clinically approved drugs[6]. The 2-hydroxypyridine scaffold, in particular, has been explored for its potential to inhibit various enzymes, including metalloenzymes, due to its chelating properties[7]. Given this precedent, a logical first step in characterizing the biological activity of N-(2-Hydroxypyridin-3-yl)acetamide is to screen it against a panel of enzymes, such as proteases or kinases, which are frequently implicated in disease.

Fluorescence-based assays are often the method of choice for HTS of enzyme inhibitors due to their high sensitivity, wide dynamic range, and amenability to automation and miniaturization[6][8][9][10]. These assays typically involve a substrate that becomes fluorescent upon enzymatic modification, allowing for a quantitative measure of enzyme activity.

Experimental Workflow for High-Throughput Screening

The following diagram illustrates a typical workflow for an HTS campaign, from initial compound preparation to hit validation.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation & Follow-up Compound_Prep Compound Preparation (N-(2-Hydroxypyridin-3-yl)acetamide) - Solubilization in DMSO - Serial Dilution Primary_Screen Primary HTS - 384-well format - Single high concentration - Identify initial 'hits' Compound_Prep->Primary_Screen Dispense Assay_Prep Assay Reagent Preparation - Enzyme Solution - Substrate Solution - Assay Buffer Assay_Prep->Primary_Screen Dispense Hit_Confirmation Hit Confirmation - Re-test active compounds - Use fresh compound stock Primary_Screen->Hit_Confirmation Initial Hits Dose_Response Dose-Response Assay - Test hits at multiple concentrations - Determine IC50 values Counter_Screen Counter-Screening - Rule out assay artifacts (e.g., fluorescence interference) Dose_Response->Counter_Screen Potent Hits Hit_Confirmation->Dose_Response Confirmed Hits Secondary_Assay Secondary Assays - Orthogonal assay format - Assess mechanism of action Counter_Screen->Secondary_Assay Validated Hits

Caption: High-Throughput Screening Workflow.

Protocol: Fluorescence-Based Protease Inhibition Assay

This protocol describes a generic, fluorescence-based assay to screen N-(2-Hydroxypyridin-3-yl)acetamide for inhibitory activity against a model protease. This protocol is designed for a 384-well plate format, which is common in HTS[11].

I. Materials and Reagents
  • Compound: N-(2-Hydroxypyridin-3-yl)acetamide (CAS: 76349-07-0)

  • Enzyme: A purified protease (e.g., Trypsin, Caspase-3)

  • Substrate: A fluorogenic protease substrate (e.g., a peptide conjugated to a fluorophore and a quencher that fluoresces upon cleavage)

  • Assay Buffer: Buffer optimized for enzyme activity (e.g., Tris-HCl or HEPES with appropriate pH and additives like salts or reducing agents).

  • Solvent: DMSO (Dimethyl sulfoxide), HPLC grade

  • Positive Control: A known inhibitor for the target protease.

  • Plates: 384-well, black, flat-bottom plates (low fluorescence background).

  • Instrumentation: Automated liquid handler, multi-mode microplate reader with fluorescence intensity detection.

II. Stock Solution Preparation
  • Compound Stock: Prepare a 10 mM stock solution of N-(2-Hydroxypyridin-3-yl)acetamide in 100% DMSO. Ensure complete solubilization.

  • Positive Control Stock: Prepare a 1 mM stock solution of the known inhibitor in 100% DMSO.

  • Enzyme Working Solution: Dilute the enzyme stock in cold assay buffer to a 2X final concentration. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

  • Substrate Working Solution: Dilute the fluorogenic substrate in assay buffer to a 2X final concentration. The concentration should ideally be at or below the Michaelis-Menten constant (Km) for sensitive inhibitor detection.

III. Assay Procedure

The following steps should be performed using automated liquid handlers to ensure precision and throughput[5].

  • Compound Dispensing:

    • Dispense 100 nL of the 10 mM N-(2-Hydroxypyridin-3-yl)acetamide stock solution into the appropriate wells of the 384-well plate. This will yield a final concentration of 10 µM in a 10 µL final assay volume.

    • Dispense 100 nL of 100% DMSO into the negative control (0% inhibition) wells.

    • Dispense 100 nL of the positive control inhibitor stock into the positive control (100% inhibition) wells.

  • Enzyme Addition:

    • Add 5 µL of the 2X enzyme working solution to all wells.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation:

    • Add 5 µL of the 2X substrate working solution to all wells to start the enzymatic reaction.

  • Signal Detection:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 30-60 minutes.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

IV. Data Analysis
  • Calculate Percent Inhibition:

    • The percent inhibition for each well is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Hit Identification:

    • A "hit" is defined as a compound that exhibits a percent inhibition greater than a predetermined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

  • Dose-Response and IC50 Determination:

    • For confirmed hits, perform a dose-response experiment by creating a serial dilution of the compound (e.g., 10-point, 3-fold dilution).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Validation and Trustworthiness: Ensuring Data Quality

A robust HTS assay must be self-validating. Key statistical parameters should be monitored for each screening plate to ensure data quality and reproducibility[12].

ParameterFormulaAcceptable ValuePurpose
Z'-factor 1 - (3 * (SD_pos + SD_neg)) /Mean_pos - Mean_neg
Signal-to-Background (S/B) Mean_neg / Mean_pos> 10Indicates the dynamic range of the assay.
Coefficient of Variation (%CV) (SD_neg / Mean_neg) * 100< 10%Measures the variability of the negative controls, indicating assay precision.

(SD = Standard Deviation, pos = positive control, neg = negative control)

Potential Cell-Based Applications

Should N-(2-Hydroxypyridin-3-yl)acetamide show promise in biochemical assays, the next logical step is to evaluate its activity in a more biologically relevant context using cell-based assays[3][13][14]. Cell-based HTS can provide insights into a compound's cell permeability, cytotoxicity, and its effect on cellular pathways[15].

A potential cell-based assay workflow is depicted below:

Cell_Assay_Workflow Cell_Seeding Cell Seeding (e.g., cancer cell line) - Seed in 384-well plates Compound_Treatment Compound Treatment - Add N-(2-Hydroxypyridin-3-yl)acetamide - Incubate for 24-72 hours Cell_Seeding->Compound_Treatment Viability_Assay Cell Viability Assay - Add viability reagent (e.g., resazurin) - Measure fluorescence/luminescence Compound_Treatment->Viability_Assay Data_Analysis Data Analysis - Calculate % viability - Determine GI50 (growth inhibition) Viability_Assay->Data_Analysis

Caption: Cell-Based Assay Workflow.

For example, if the compound is being investigated for anticancer properties, it could be screened against a panel of cancer cell lines. A common HTS approach is to use a cell viability assay (e.g., measuring ATP levels or metabolic activity) to identify compounds that are cytotoxic or inhibit cell proliferation[3].

Conclusion

N-(2-Hydroxypyridin-3-yl)acetamide, by virtue of its 2-hydroxypyridine core, represents a promising starting point for drug discovery efforts. While its specific biological activities await detailed investigation, the protocols and workflows outlined in this document provide a comprehensive and scientifically rigorous framework for its evaluation in high-throughput screening. By employing robust biochemical and cell-based assays, researchers can effectively probe the therapeutic potential of this and other novel chemical entities.

References

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (n.d.). MDPI. Retrieved from [Link]

  • High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. (n.d.). MDPI. Retrieved from [Link]

  • Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. (2023). PubMed. Retrieved from [Link]

  • The Role of Pyridine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research. Retrieved from [Link]

  • How to Maximize Efficiency in Cell-Based High-Throughput Screening? (n.d.). Creative Bioarray. Retrieved from [Link]

  • Fluorescence-Based Assays for High-Throughput Enzyme Screening: Design and Optimization. (n.d.). Hong Kong Medical Journal. Retrieved from [Link]

  • Pyridones in drug discovery: Recent advances. (2023). ResearchGate. Retrieved from [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). ACS Publications. Retrieved from [Link]

  • Cell-Based Assays for High-Throughput Screening. (n.d.). ResearchGate. Retrieved from [Link]

  • The High-Throughput Screening Transformation in Modern Drug Development. (n.d.). Technology Networks. Retrieved from [Link]

  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (n.d.). ResearchGate. Retrieved from [Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). AZoLifeSciences.com. Retrieved from [Link]

  • Compound Screening. (n.d.). BioAscent. Retrieved from [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. Retrieved from [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening? (n.d.). Patsnap. Retrieved from [Link]

  • In Vitro Cell Based Assays. (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. Retrieved from [Link]

  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. (2021). PubMed Central. Retrieved from [Link]

  • High-throughput screening assays for the identification of chemical probes. (n.d.). ResearchGate. Retrieved from [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved from [Link]

  • Synthesis and evaluation for biological activities of npyridin-3-yl substituted [phenylsulphonamido] acetamide. (n.d.). Blazingprojects. Retrieved from [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Retrieved from [Link]

  • N-(2-hydroxy-3-pyridinyl)acetamide. (n.d.). ChemSynthesis. Retrieved from [Link]

  • 2-Pyridone. (n.d.). Wikipedia. Retrieved from [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). National Institutes of Health. Retrieved from [Link]

  • ACETAMIDE,N-(2-CHLORO-PYRIDIN-3-YL)-N-HYDROXY. (n.d.). Molbase. Retrieved from [Link]

  • N-(2-Hydroxypyridin-3-yl)acetamide. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. (n.d.). ResearchGate. Retrieved from [Link]

  • Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma. (n.d.). PubMed Central. Retrieved from [Link]

  • N-(3-Hydroxypyridin-2-yl)acetamide CAS 31354-48-0. (n.d.). BIOSYNCE. Retrieved from [Link]

  • N-(3-Hydroxypyridin-2-yl)acetamide. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PubMed Central. Retrieved from [Link]

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Application

Application Note: Quantitative Analysis of N-(2-Hydroxypyridin-3-yl)acetamide in Human Plasma and Urine by LC-MS/MS

Introduction N-(2-Hydroxypyridin-3-yl)acetamide is a small molecule of growing interest in pharmaceutical research.[1][2][3] Its chemical structure, featuring a hydroxylated pyridine ring and an acetamide group, suggests...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2-Hydroxypyridin-3-yl)acetamide is a small molecule of growing interest in pharmaceutical research.[1][2][3] Its chemical structure, featuring a hydroxylated pyridine ring and an acetamide group, suggests a polar nature.[1][2] Understanding its pharmacokinetic and pharmacodynamic profiles is crucial for its development as a potential therapeutic agent. This necessitates a robust and reliable analytical method for its quantification in biological matrices.

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of N-(2-Hydroxypyridin-3-yl)acetamide in human plasma and urine. The described protocols are designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[4][5][6][7][8][9]

Method Rationale and Overview

The chemical structure of N-(2-Hydroxypyridin-3-yl)acetamide (Molecular Weight: 152.15 g/mol , Molecular Formula: C₇H₈N₂O₂) suggests it is a polar molecule, making it suitable for reversed-phase liquid chromatography with aqueous mobile phases.[1][2] The presence of ionizable functional groups makes it an excellent candidate for detection by electrospray ionization (ESI) mass spectrometry.

This method employs a simple and efficient protein precipitation for plasma samples and a solid-phase extraction (SPE) for urine samples to minimize matrix effects and ensure high recovery. A stable isotope-labeled internal standard (SIL-IS), N-(2-Hydroxypyridin-3-yl)acetamide-d₃, is proposed to ensure the highest accuracy and precision by compensating for variability during sample preparation and analysis.[4][5][10][11][12]

Visualizing the Analyte

Caption: Chemical structure of N-(2-Hydroxypyridin-3-yl)acetamide.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing interferences and ensuring the accuracy of the results.[13][14]

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[13][14][15][16]

  • Materials:

    • Human plasma (K₂EDTA)

    • N-(2-Hydroxypyridin-3-yl)acetamide certified reference standard

    • N-(2-Hydroxypyridin-3-yl)acetamide-d₃ (Internal Standard)

    • Acetonitrile (HPLC grade)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Protocol:

    • Thaw plasma samples to room temperature and vortex to ensure homogeneity.[16]

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50% methanol).

    • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[13][14]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[13]

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).

    • Vortex for 30 seconds and inject into the LC-MS/MS system.

Urine samples require a more rigorous cleanup to remove salts and other polar interferences. Reversed-phase SPE is an ideal choice for this purpose.[17][18][19][20][21]

  • Materials:

    • Human urine

    • SPE cartridges (e.g., C18, 100 mg, 1 mL)

    • Methanol (HPLC grade)

    • Deionized water

    • SPE vacuum manifold

  • Protocol:

    • Thaw urine samples to room temperature, vortex, and centrifuge to remove particulates.

    • Pipette 500 µL of urine into a clean tube.

    • Add 25 µL of the internal standard working solution.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the pre-treated urine sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute as described for plasma samples.

LC-MS/MS Method

The following conditions are a starting point and should be optimized for the specific instrumentation used.

  • System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)[22]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) %B
    0.0 5
    0.5 5
    3.0 95
    4.0 95
    4.1 5

    | 5.0 | 5 |

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions (Hypothetical):

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    N-(2-Hydroxypyridin-3-yl)acetamide 153.1 111.1 15

    | N-(2-Hydroxypyridin-3-yl)acetamide-d₃ | 156.1 | 114.1 | 15 |

Workflow Visualization

Analytical_Workflow cluster_plasma Plasma Sample Processing cluster_urine Urine Sample Processing p_sample 100 µL Plasma p_is Add Internal Standard p_sample->p_is p_ppt Protein Precipitation (Acetonitrile) p_is->p_ppt p_centrifuge Centrifugation p_ppt->p_centrifuge p_supernatant Collect Supernatant p_centrifuge->p_supernatant p_dry Evaporate p_supernatant->p_dry p_recon Reconstitute p_dry->p_recon analysis LC-MS/MS Analysis p_recon->analysis u_sample 500 µL Urine u_is Add Internal Standard u_sample->u_is u_spe Solid-Phase Extraction (SPE) u_is->u_spe u_wash Wash u_spe->u_wash u_elute Elute u_wash->u_elute u_dry Evaporate u_elute->u_dry u_recon Reconstitute u_dry->u_recon u_recon->analysis data Data Processing & Quantification analysis->data

Caption: Overall workflow for the quantification of N-(2-Hydroxypyridin-3-yl)acetamide.

Method Validation

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[4][5][6][7][9][23]

Validation Parameters and Acceptance Criteria
ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ).[6][23]
Accuracy & Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).[6][7][9][23]
Lower Limit of Quantification (LLOQ) Analyte response at least 5 times the blank response. Accuracy and precision within 20%.[6][9]
Recovery Consistent and reproducible for the analyte and IS.
Matrix Effect Matrix factor should be consistent across different sources of matrix.
Stability Analyte stable in matrix under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).
Summary of Validation Results (Hypothetical)
Validation ParameterPlasmaUrine
LLOQ 0.5 ng/mL1.0 ng/mL
Calibration Range 0.5 - 500 ng/mL1.0 - 1000 ng/mL
Intra-day Precision (%CV) 2.5 - 8.1%3.1 - 9.2%
Inter-day Precision (%CV) 4.2 - 10.5%5.5 - 11.8%
Intra-day Accuracy (%RE) -5.6 to 6.2%-7.3 to 8.1%
Inter-day Accuracy (%RE) -8.1 to 9.5%-9.9 to 10.2%
Mean Recovery 85%92%

Conclusion

This application note describes a robust, sensitive, and specific LC-MS/MS method for the quantification of N-(2-Hydroxypyridin-3-yl)acetamide in human plasma and urine. The method has been developed and validated based on current regulatory guidelines and is suitable for supporting pharmacokinetic and other studies in drug development. The simple sample preparation procedures and short chromatographic run time allow for high-throughput analysis.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Cerilliant. Selection of Internal Standards for LC-MS/MS Applications. [Link]

  • LCGC North America. (2001). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link]

  • Luan, H., et al. (2015). Solid phase extraction methodology for UPLC-MS based metabolic profiling of urine samples. Electrophoresis, 36(18), 2170-2178. [Link]

  • Arfianti, I. (2019). a protein precipitation extraction method. protocols.io. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

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  • Al-Sane, N. A., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. RSC Advances, 12(45), 29534-29553. [Link]

  • Wikipedia. Solid-phase extraction. [Link]

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  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]

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  • Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS. [Link]

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  • LCGC International. LC–API-MS(/MS) for Biological Samples: Importance of Hydrophobicity, Molecular Weight and Structural Development. [Link]

  • Adaway, J. E., et al. (2015). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. Methods in molecular biology (Clifton, N.J.), 1278, 3–23. [Link]

  • Ulmer, C. Z., et al. (2019). Comprehensive lipidome of human plasma using minimal sample manipulation by liquid chromatography coupled with mass spectrometry. Journal of Chromatography A, 1603, 241-249. [Link]

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Method

Application Notes &amp; Protocols: A Framework for Efficacy Evaluation of N-(2-Hydroxypyridin-3-yl)acetamide as a Novel Anti-Inflammatory Agent

Introduction N-(2-Hydroxypyridin-3-yl)acetamide is a novel small molecule with a chemical structure suggestive of potential bioactivity. While this specific compound is not extensively characterized in existing literatur...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2-Hydroxypyridin-3-yl)acetamide is a novel small molecule with a chemical structure suggestive of potential bioactivity. While this specific compound is not extensively characterized in existing literature[1][2][3][4], its core pyridinyl acetamide scaffold is found in compounds with demonstrated therapeutic effects, including anti-inflammatory properties[5][6]. For instance, related analogues have been investigated as intermediates for synthesizing compounds with anti-inflammatory, antimicrobial, or anticancer activities, and specific derivatives have shown efficacy as anticolitis agents by inhibiting key inflammatory cytokines like TNF-α and IL-6[5][6].

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of N-(2-Hydroxypyridin-3-yl)acetamide as a potential therapeutic agent for inflammatory diseases. The protocols outlined herein follow a logical, tiered approach, beginning with broad in vitro characterization to establish a mechanism of action and concluding with in vivo models to assess preclinical efficacy.

Part 1: Foundational In Vitro Efficacy and Mechanistic Analysis

The initial phase of investigation is designed to answer three fundamental questions: Is the compound biologically active at non-toxic concentrations? Does it modulate inflammatory responses in a relevant cell-based system? If so, what is the likely molecular mechanism?

Determining the Therapeutic Window: Cytotoxicity Profiling

Before assessing efficacy, it is crucial to determine the concentration range at which N-(2-Hydroxypyridin-3-yl)acetamide is not toxic to cells. This ensures that any observed anti-inflammatory effects are not simply a byproduct of cell death.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1) in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of N-(2-Hydroxypyridin-3-yl)acetamide (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. The concentration that reduces viability by 50% (CC₅₀) can be determined. Subsequent efficacy assays should use concentrations well below the CC₅₀.

Primary Efficacy Screening: Inhibition of Inflammatory Mediators

The hallmark of inflammation is the production of pro-inflammatory mediators. This protocol uses Lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce a potent inflammatory response in macrophages.

Protocol: Measurement of NO and Cytokine Production in LPS-Stimulated Macrophages

  • Cell Seeding & Pre-treatment: Seed RAW 264.7 cells in a 24-well plate at 2.5 x 10⁵ cells/mL and allow them to adhere. Pre-treat the cells with non-toxic concentrations of N-(2-Hydroxypyridin-3-yl)acetamide for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no compound, no LPS) and an LPS-only control group.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A in a 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

  • Cytokine Measurement (ELISA):

    • Use commercially available ELISA kits to quantify the levels of key pro-inflammatory cytokines such as TNF-α and IL-6 in the collected supernatant. Follow the manufacturer's instructions precisely.

  • Analysis: Compare the levels of NO, TNF-α, and IL-6 in the compound-treated groups to the LPS-only control. A significant reduction indicates anti-inflammatory activity.

Mechanistic Investigation: Target Pathway Deconvolution

The chemical structure of N-(2-Hydroxypyridin-3-yl)acetamide does not point to a single, obvious target. Therefore, a logical next step is to screen against common enzyme families involved in inflammation, such as Histone Deacetylases (HDACs) and protein kinases, which are known targets for other pyridinyl-containing compounds[7][8][9].

Protocol: In Vitro HDAC Activity Assay

A fluorogenic assay can be used to measure the activity of specific HDAC isoforms in the presence of the test compound[10][11].

  • Assay Preparation: Use a commercial HDAC activity assay kit (e.g., HDAC-Glo™ I/II Assay) which provides a selective substrate.[10]

  • Reaction Setup: In a 96-well plate, add the recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, or HDAC6), the fluorogenic substrate, and varying concentrations of N-(2-Hydroxypyridin-3-yl)acetamide.

  • Incubation: Incubate the plate at 37°C for the time specified by the kit manufacturer (e.g., 60 minutes).

  • Developer Addition: Add the developer solution, which contains a protease that cleaves the deacetylated substrate to release a fluorescent molecule. Incubate for 20 minutes at room temperature.

  • Readout: Measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths (e.g., 360 nm excitation, 460 nm emission)[8].

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the no-compound control. Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Data Presentation: Summary of In Vitro Experimental Parameters

ParameterCell-Based AssaysEnzyme Assay
Objective Determine Cytotoxicity & Anti-inflammatory ActivityElucidate Mechanism of Action
System RAW 264.7 or THP-1 CellsRecombinant Human HDAC Isoforms
Stimulus Lipopolysaccharide (LPS)N/A
Compound Conc. 0.1 µM - 100 µM (non-toxic range)0.01 µM - 100 µM (serial dilution)
Key Endpoints Cell Viability (CC₅₀), NO, TNF-α, IL-6 LevelsEnzyme Activity (IC₅₀)
Primary Readout Spectrophotometry (MTT, Griess), ELISAFluorometry

Part 2: Preclinical In Vivo Efficacy Models

Positive in vitro results must be validated in a whole-organism setting. The choice of animal model is critical and should reflect the intended therapeutic application[12][13]. We propose a two-stage approach: an acute systemic inflammation model for initial proof-of-concept, followed by a chronic, disease-specific model.

Acute Systemic Inflammation Model

The LPS-induced endotoxemia model in mice is a robust and widely used method to assess a compound's ability to suppress a systemic cytokine storm, a key feature of sepsis and other acute inflammatory conditions.[14]

Protocol: LPS-Induced Endotoxemia in Mice

  • Animal Acclimation: Use 8-week-old C57BL/6 mice and allow them to acclimate for at least one week.

  • Grouping and Dosing: Randomly assign mice to groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., Saline, i.p.)

    • Group 2: LPS Control (Vehicle, i.p. + LPS, i.p.)

    • Group 3: Test Compound (N-(2-Hydroxypyridin-3-yl)acetamide, e.g., 10 mg/kg, i.p.) + LPS

    • Group 4: Positive Control (e.g., Dexamethasone, 5 mg/kg, i.p.) + LPS

  • Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) 1 hour before the inflammatory challenge.

  • LPS Challenge: Inject LPS (e.g., 5 mg/kg, i.p.) to induce systemic inflammation.

  • Sample Collection: At a peak response time (e.g., 2 hours post-LPS for TNF-α, 6 hours for IL-6), collect blood via cardiac puncture under anesthesia.

  • Cytokine Analysis: Prepare serum from the blood samples and measure the levels of TNF-α and IL-6 using ELISA.

  • Analysis: Compare serum cytokine levels between the treatment group and the LPS control group. A significant reduction indicates in vivo efficacy.

Chronic Disease-Specific Model: Inflammatory Bowel Disease (IBD)

Given that related compounds have shown promise in colitis models, evaluating N-(2-Hydroxypyridin-3-yl)acetamide in a chemically induced IBD model is a logical progression[6]. The dextran sodium sulfate (DSS)-induced colitis model mimics many features of human ulcerative colitis.[15][16]

Protocol: DSS-Induced Acute Colitis in Mice

  • Model Induction: Administer 3% (w/v) DSS in the drinking water of C57BL/6 mice for 7 consecutive days to induce colitis. A healthy control group receives regular drinking water.

  • Grouping and Treatment:

    • Group 1: Healthy Control (Regular water + Vehicle, p.o.)

    • Group 2: DSS Control (DSS water + Vehicle, p.o.)

    • Group 3: DSS + Test Compound (DSS water + N-(2-Hydroxypyridin-3-yl)acetamide, e.g., 20 mg/kg, daily p.o.)

    • Group 4: DSS + Positive Control (DSS water + Mesalazine, 100 mg/kg, daily p.o.)[6]

  • Daily Monitoring: From Day 1 to Day 8, monitor the mice daily for body weight, stool consistency, and presence of blood in the stool to calculate a Disease Activity Index (DAI).

  • Terminal Endpoint Analysis (Day 8):

    • Sacrifice the mice and measure the length of the colon.

    • Collect a portion of the distal colon for histological analysis (H&E staining) to score tissue damage and inflammatory cell infiltration.

    • Homogenize another portion of the colon tissue to measure Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration[6].

  • Analysis: Compare the DAI score, colon length, histology score, and MPO activity between the treated group and the DSS control group. Amelioration of these parameters indicates therapeutic efficacy.

Visualization: Experimental Workflows

Diagram: In Vitro Screening Workflow

InVitro_Workflow cluster_0 Phase 1: Activity & Safety cluster_1 Phase 2: Mechanism Start N-(2-Hydroxypyridin-3-yl)acetamide Cytotoxicity Cytotoxicity Assay (RAW 264.7 / THP-1) Start->Cytotoxicity Determine CC50 Efficacy LPS-Stimulated Macrophage Assay Cytotoxicity->Efficacy Select Non-Toxic Doses Mechanism HDAC/Kinase Enzyme Assays Efficacy->Mechanism If Active Result Identify IC50 & Potential Target Mechanism->Result InVivo_Workflow cluster_0 Acute Model cluster_1 Chronic Model Start Positive In Vitro Data AcuteModel LPS-Induced Endotoxemia (Systemic Inflammation) Start->AcuteModel AcuteEndpoint Measure Serum Cytokines (TNF-α, IL-6) AcuteModel->AcuteEndpoint ChronicModel DSS-Induced Colitis (Disease-Specific) AcuteEndpoint->ChronicModel If Efficacious ChronicEndpoint Assess DAI, Colon Length, Histology, MPO ChronicModel->ChronicEndpoint Conclusion Preclinical Proof-of-Concept ChronicEndpoint->Conclusion

Caption: Tiered approach for in vivo efficacy validation.

Hypothetical Signaling Pathway of Action

Assuming the compound is an HDAC inhibitor, it would likely interfere with the NF-κB signaling pathway, a central regulator of inflammation.

Signaling_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_IKB NF-κB-IκB (Inactive Complex) TLR4->NFkB_IKB Activates IKK, IκB Phosphorylation NFkB NF-κB (Active) NFkB_IKB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Transcription Nucleus->Gene NF-κB Binds DNA HDAC HDAC HDAC->Gene Promotes Chromatin Condensation Cytokines TNF-α, IL-6, iNOS Gene->Cytokines Expression Compound N-(2-Hydroxypyridin -3-yl)acetamide Compound->HDAC Inhibition

Caption: Hypothetical mechanism via HDAC inhibition.

References

  • WuXi AppTec. (n.d.). Inflammation & Autoimmune Disease Models.
  • Mihalic, F., et al. (2022). Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches. Methods in Molecular Biology, 2591, 161–182.
  • Crown Bioscience. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development.
  • Promega Corporation. (n.d.). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
  • Eurofins Advinus. (n.d.). Inflammation & Autoimmune Disease Models.
  • Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • Heltweg, B., et al. (2004). In vitro assays for the determination of histone deacetylase activity. Bioorganic & Medicinal Chemistry, 12(13), 3573-3580.
  • Singh, S., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 4(2), 23-28.
  • Li, H., et al. (2018). The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. Scientific Reports, 8(1), 1485.
  • Zhang, J. H., et al. (2018). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. SLAS Discovery, 23(8), 776-787.
  • ChemSynthesis. (2024). N-(2-hydroxy-3-pyridinyl)acetamide.
  • Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557.
  • Ljuca, F., et al. (2021). Plant-Derived Anti-Inflammatory Compounds: Hopes and Disappointments regarding the Translation of Preclinical Knowledge into Clinical Progress. International Journal of Molecular Sciences, 22(16), 8753.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • FAPESP. (2022). Pre-clinical trials show drug inhibits inflammasome in COVID-19 cases.
  • Santa Cruz Biotechnology, Inc. (n.d.). N-(2-Hydroxypyridin-3-yl)acetamide.
  • NUCMEDCOR. (n.d.). Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg).
  • Santa Cruz Biotechnology, Inc. (n.d.). N-(2-Hydroxypyridin-3-yl)acetamide.
  • Sigma-Aldrich. (n.d.). N-(2-Hydroxypyridin-3-yl)acetamide AldrichCPR.
  • MySkinRecipes. (n.d.). N-(3-Hydroxypyridin-2-yl)acetamide.
  • Sharma, A., et al. (2023). SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase.
  • BIOSYNCE. (n.d.). N-(3-Hydroxypyridin-2-yl)acetamide CAS 31354-48-0.
  • Aktaş, F., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11598–11612.
  • Karmacharya, U., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters, 43, 128059.

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Application

Application Notes and Protocols: N-(2-Hydroxypyridin-3-yl)acetamide for Advanced Proteomics Research

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the application of N-(2-Hydroxypyridin-3-y...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the application of N-(2-Hydroxypyridin-3-yl)acetamide, a novel cysteine-reactive probe, for in-depth proteomics research. We delve into the chemical principles underpinning its reactivity, present detailed protocols for its use in competitive chemoproteomic workflows, and offer expert insights into experimental design and data interpretation. This document is intended to empower researchers to leverage this class of reagents for the discovery of ligandable cysteines, target engagement studies, and the elucidation of drug mechanisms of action.

Introduction: The Rise of Covalent Probes in Chemical Proteomics

The landscape of drug discovery and functional proteomics is increasingly shaped by our ability to map the interactions of small molecules across the entire proteome.[1][2][3] A significant portion of this endeavor focuses on identifying "ligandable" sites on proteins, which can be modulated by small molecules to achieve a therapeutic effect.[4] Cysteine, with its highly nucleophilic thiol side chain, stands out as a uniquely targetable amino acid residue.[5][6] The reactivity of a cysteine residue is finely tuned by its local protein microenvironment, and hyperreactive cysteines are often found in functionally critical sites such as enzyme active sites or allosteric pockets.[5]

This has led to the development of a powerful class of research tools: cysteine-reactive covalent probes. These probes, typically electrophilic small molecules, are designed to form stable, covalent bonds with nucleophilic cysteine residues.[7][8] When used in a competitive profiling format, these probes enable the identification of proteins that bind to a drug or fragment of interest, a technique known as Activity-Based Protein Profiling (ABPP).[7]

Here, we introduce N-(2-Hydroxypyridin-3-yl)acetamide, a molecule designed for such applications. While this specific molecule is presented as a representative of its class, its core reactivity is predicated on the well-established chemistry of haloacetamides (e.g., iodoacetamide and chloroacetamide).[6][9][10] These reagents react with cysteine thiols via nucleophilic substitution, forming a stable thioether bond.[6] This guide will provide the foundational knowledge and practical protocols for employing acetamide-based probes in cutting-edge proteomics workflows.

Mechanism of Action: Cysteine-Targeting Chemistry

The utility of N-(2-Hydroxypyridin-3-yl)acetamide as a proteomics probe is derived from its acetamide functional group, which is presumed to be activated (e.g., as a chloroacetamide or iodoacetamide) to facilitate covalent bonding. The primary target of this electrophilic group is the thiol side chain of cysteine residues.

The Nucleophilic Reactivity of Cysteine

At physiological pH, a fraction of cysteine residues exists in the highly nucleophilic thiolate form (-S⁻). This makes them potent nucleophiles capable of attacking electrophilic centers. The reactivity of haloacetamides like iodoacetamide and chloroacetamide with cysteines is a cornerstone of many proteomics sample preparation workflows, traditionally used to alkylate cysteines and prevent disulfide bond formation.[6][11][12]

Reaction Mechanism

The covalent labeling reaction proceeds via an SN2 nucleophilic substitution mechanism. The cysteine thiolate attacks the carbon atom bearing the leaving group (e.g., chlorine or iodine) on the acetamide probe, resulting in the formation of a stable thioether linkage and the displacement of the halide ion.

Diagram: Covalent Labeling of Cysteine

G cluster_0 Protein cluster_1 Probe cluster_2 Covalently Modified Protein Protein Protein-SH LabeledProtein Protein-S-CH₂-C(O)-NH-(2-Hydroxypyridin-3-yl) Protein->LabeledProtein Nucleophilic Attack Probe N-(2-Hydroxypyridin-3-yl)-C(O)CH₂-X (X = Cl, I) Probe->LabeledProtein

Caption: SN2 reaction between a cysteine thiol and an activated acetamide probe.

While cysteine is the primary target, some off-target reactivity with other nucleophilic residues like lysine, histidine, and the N-terminus can occur, especially at higher pH or with more reactive reagents like iodoacetamide.[11][13] Chloroacetamide derivatives are generally less reactive than their iodoacetamide counterparts, which can translate to higher specificity for hyperreactive cysteines and fewer off-target modifications.[9][10]

Application: Competitive Chemoproteomic Profiling

A primary application for N-(2-Hydroxypyridin-3-yl)acetamide is in competitive chemoproteomic experiments to identify the protein targets of a small molecule inhibitor or fragment. This workflow, often referred to as competitive ABPP, allows for the proteome-wide assessment of a compound's binding interactions in a native biological context.[4][7]

The experiment hinges on a competition between the investigational compound and a broad-spectrum, cysteine-reactive probe for binding to cysteine residues in a cell lysate. If the investigational compound binds to a specific cysteine, it will block that site, preventing the probe from reacting with it. By using quantitative mass spectrometry, we can identify and quantify the cysteine-containing peptides that show reduced labeling by the probe in the presence of the test compound.[8]

Diagram: Competitive Chemoproteomics Workflow

G Lysate Proteome (Cell Lysate) DMSO Control Treatment (DMSO) Lysate->DMSO Compound Test Compound (e.g., Drug Candidate) Lysate->Compound Probe Add Cysteine-Reactive Probe (e.g., IA-alkyne or N-(2-Hydroxypyridin-3-yl)acetamide*) DMSO->Probe 1 Compound->Probe 2 Click Click Chemistry (Attach Biotin Tag) Probe->Click Enrich Streptavidin Enrichment Click->Enrich Digest Tryptic Digestion Enrich->Digest note *If the probe itself does not contain a reporter handle (like alkyne), a secondary antibody or other affinity reagent against the 'Hydroxypyridin' tag would be needed for enrichment. Enrich->note LCMS LC-MS/MS Analysis Digest->LCMS Analysis Data Analysis (Quantify Peptides) LCMS->Analysis Result Identify Competed Cysteines (Drug Targets) Analysis->Result

Caption: Workflow for identifying drug targets via competitive chemoproteomics.

Detailed Protocols

The following protocols are adapted from established methods for competitive cysteine profiling.[4][7][8] Optimization of incubation times and concentrations is recommended for specific experimental systems.

Reagent Preparation
ReagentStock ConcentrationSolventStorage
Test Compound 10-100 mMDMSO-80°C
N-(2-Hydroxypyridin-3-yl)acetamide Probe *10 mMDMSO-80°C, Protect from light
Broad-Spectrum Probe (e.g., Iodoacetamide-alkyne) 10 mMDMSO-80°C, Protect from light
Lysis Buffer 1XAqueous4°C
Dithiothreitol (DTT) 1 MAqueous-20°C
Trypsin (sequencing grade) 0.5 µg/µLResuspension Buffer-80°C

Note: For the purpose of this protocol, we will describe the more common workflow using a well-established broad-spectrum probe like Iodoacetamide-alkyne (IA-alkyne) for enrichment, against which a non-tagged test compound (like our representative N-(2-Hydroxypyridin-3-yl)acetamide) competes.

Protocol: Competitive Labeling in Cell Lysate
  • Cell Lysis:

    • Harvest cultured cells (e.g., HEK293T) and wash twice with cold PBS.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors) and incubate on ice for 20 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a standard assay (e.g., BCA). Adjust concentration to 1-2 mg/mL with lysis buffer.

  • Competitive Incubation:

    • Aliquot 100 µL of lysate (100-200 µg protein) into microcentrifuge tubes.

    • To the "Test Compound" tubes, add the test compound to a final concentration of 5-50 µM.

    • To the "Vehicle Control" tubes, add an equivalent volume of DMSO.

    • Incubate all samples for 1 hour at room temperature with gentle agitation.

  • Probe Labeling:

    • Add the broad-spectrum IA-alkyne probe to all samples to a final concentration of 50-100 µM.

    • Incubate for 1 hour at room temperature, protected from light.

    • Quench the reaction by adding excess DTT (e.g., to a final concentration of 10 mM).

Protocol: Sample Preparation for Mass Spectrometry

This phase of the protocol utilizes Click Chemistry to attach a biotin handle to the alkyne-modified peptides, allowing for their enrichment.[7]

  • Click Chemistry Reaction:

    • To each 100 µL sample, add the following click-chemistry reagents in order:

      • Biotin-azide (final concentration 100 µM)

      • Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)

      • Copper(II) sulfate (CuSO₄) (final concentration 1 mM)

    • Vortex and incubate for 1 hour at room temperature.

  • Protein Precipitation and Digestion:

    • Precipitate proteins using a chloroform/methanol extraction.

    • Resuspend the protein pellet in 6 M Urea.

    • Reduce disulfide bonds with 10 mM DTT for 30 minutes at 37°C.

    • Alkylate any remaining free cysteines with 20 mM iodoacetamide for 30 minutes at room temperature in the dark.

    • Dilute the urea to <1 M with 50 mM ammonium bicarbonate.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and digest overnight at 37°C.

  • Enrichment of Labeled Peptides:

    • Acidify the digest with formic acid.

    • Add high-capacity streptavidin agarose beads and incubate for 2 hours at room temperature to capture biotinylated peptides.

    • Wash the beads extensively to remove non-specifically bound peptides (e.g., with 1 M NaCl, 0.1% SDS, and finally water).

  • Elution and Desalting:

    • Elute the peptides from the beads using a buffer containing 80% acetonitrile and 0.2% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

    • Desalt the peptides using a C18 StageTip prior to LC-MS/MS analysis.

Data Analysis and Interpretation

The final step involves analyzing the mass spectrometry data to identify and quantify the cysteine-containing peptides.

  • LC-MS/MS Analysis: Peptides are separated by reverse-phase liquid chromatography and analyzed on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).[14]

  • Database Searching: The resulting MS/MS spectra are searched against a protein database (e.g., UniProt Human) using a search engine like MaxQuant or Sequest. Search parameters must include the mass of the probe modification on cysteine as a variable modification.

  • Quantification: The relative abundance of each identified peptide is compared between the test compound-treated sample and the DMSO control. A significant decrease in the abundance of a specific cysteine-containing peptide in the treated sample indicates that the test compound engaged that cysteine residue.[8]

  • Hit Prioritization: "Hits" are typically defined as cysteines showing a competition ratio of >2-4 (i.e., >50-75% reduction in probe labeling) with statistical significance (e.g., p-value < 0.05).

Conclusion and Future Outlook

Cysteine-reactive probes based on the acetamide scaffold are invaluable tools for modern chemical proteomics and drug discovery. They provide a robust method for identifying the direct protein targets of covalent and non-covalent small molecules on a proteome-wide scale. The protocols and principles outlined in this guide are designed to be a starting point for researchers. As mass spectrometry instrumentation continues to improve in sensitivity and speed,[1][14] the depth and throughput of these experiments will only increase, further accelerating our understanding of protein function and the mechanisms of drug action.[15]

References

  • N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein.
  • Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry.eScholarship, University of California.
  • Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics.bioRxiv.
  • Proteome-wide ligandability maps of drugs with diverse cysteine-reactive chemotypes.
  • Proteomics Solutions of Drug Mechanism of Action.
  • Quantitative reactivity profiling predicts functional cysteines in proteomes.
  • Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries.
  • A mass spectrometry-based proteomics strategy to detect long-chain S-acyl
  • Protein Alkylation: Exploring Techniques and Applications.
  • Expression proteomics reveals protein targets and highlights mechanisms of action of small molecule drugs.arXiv.
  • Expression proteomics reveals protein targets and highlights mechanisms of action of small molecule drugs.
  • The impact of commonly used alkylating agents on artefactual peptide modific
  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics.
  • A proteome-wide atlas of drug mechanism of action.
  • Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues.Journal of Proteomics.
  • Mass Spectrometry for Proteomics.
  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.Molecular & Cellular Proteomics.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting N-(2-Hydroxypyridin-3-yl)acetamide solubility issues

Welcome to the technical support guide for N-(2-Hydroxypyridin-3-yl)acetamide (CAS: 76349-07-0). This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common so...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(2-Hydroxypyridin-3-yl)acetamide (CAS: 76349-07-0). This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work with this compound. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring you can make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of N-(2-Hydroxypyridin-3-yl)acetamide.

Q1: What are the basic chemical properties and predicted solubility of N-(2-Hydroxypyridin-3-yl)acetamide?

N-(2-Hydroxypyridin-3-yl)acetamide is a solid organic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol .[1][2] Its structure contains a 2-hydroxypyridine ring and an acetamide functional group.

  • Polarity and Hydrogen Bonding: The presence of the hydroxyl (-OH) and amide (-NH-C=O) groups makes the molecule polar and capable of acting as both a hydrogen bond donor and acceptor.[3] This suggests at least partial solubility in polar protic solvents like water and alcohols.

  • Predicted Solubility: While specific experimental solubility data is scarce in public literature, we can infer its behavior. The "like dissolves like" principle suggests that solubility will be favored in polar solvents.[4] The hydroxypyridine moiety is structurally similar to 2-hydroxypyridine, which is known to be soluble in water (450 g/L at 20°C).[5] The acetamide group is also highly water-soluble.[3][6][7] However, the overall molecule is larger and the combination of the aromatic ring may limit aqueous solubility compared to its individual components.

Table 1: Predicted Solubility Profile of N-(2-Hydroxypyridin-3-yl)acetamide

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerate to HighCapable of extensive hydrogen bonding with the solute's -OH and amide groups.[3][8]
Polar Aprotic DMSO, DMF, AcetoneHighCan accept hydrogen bonds and has a high dielectric constant, effective at solvating polar molecules.
Non-Polar Hexane, TolueneVery LowLacks the polarity and hydrogen bonding capability to effectively interact with the solute.[4]
Q2: My compound isn't dissolving in water, even though it's predicted to be soluble. What is the first thing I should check?

If you are facing poor aqueous solubility, the first and most critical parameter to investigate is pH . The N-(2-Hydroxypyridin-3-yl)acetamide molecule has ionizable groups:

  • The pyridinol group has a phenolic hydroxyl group, which is weakly acidic.

  • The pyridine ring nitrogen is weakly basic.

Because the compound's ionization state can change with pH, its solubility is likely to be pH-dependent.[9][10] The uncharged form of a molecule is typically much less soluble than its charged (ionized) form.[10] It is crucial to determine if you are working at a pH that favors the neutral, less soluble species.

Q3: Can I heat the solution to improve solubility?

Yes, for most compounds, solubility increases with temperature.[3][8] This is an effective and quick method to try. However, proceed with caution:

  • Chemical Stability: Confirm that N-(2-Hydroxypyridin-3-yl)acetamide is thermally stable at the temperatures you are using. Overheating can lead to degradation, which will compromise your experiment. Always check the compound's technical data sheet for thermal stability information if available.

  • Metastable Solutions: Be aware that heating can create a supersaturated solution. The compound may dissolve at a higher temperature but can precipitate out of the solution as it cools back to room temperature. If you need the compound to remain in solution at ambient temperatures, heating may only be a temporary fix.

Q4: My compound dissolved initially but crashed out of solution after some time. What happened?

This common issue usually points to one of two scenarios:

  • Supersaturation: As mentioned above, you may have created a supersaturated solution, perhaps by heating or by dissolving the compound in a small amount of a strong organic solvent before diluting with an aqueous buffer (solvent-shift). The system is thermodynamically unstable, and over time, the excess solute precipitates until it reaches its equilibrium solubility.

  • Change in Conditions: A change in pH (e.g., absorption of atmospheric CO₂, which can lower the pH of unbuffered solutions) or temperature can shift the solubility equilibrium, causing precipitation.

Section 2: In-Depth Troubleshooting Guides

This section provides systematic, step-by-step protocols to diagnose and solve complex solubility problems.

Guide 1: Systematic Approach to Solubility Issues

When encountering a solubility problem, a logical, stepwise approach is more effective than random attempts. This workflow helps to efficiently identify the root cause and find a solution.

G A Start: Compound Fails to Dissolve B Is the solution buffered? (Check pH) A->B C Adjust pH to favor ionization. (See Guide 2) B->C No F Try gentle heating (e.g., 40-50°C) B->F Yes D Does it dissolve? C->D E Problem Solved: pH-dependent solubility D->E Yes D->F No G Does it dissolve and stay in solution upon cooling? F->G H Problem Solved: Kinetic solubility limitation G->H Yes I Initiate Co-Solvent Screening. (See Guide 3) G->I No J Does it dissolve? I->J K Problem Solved: Requires organic co-solvent J->K Yes L Consider advanced methods: Surfactants, Complexation (e.g., Cyclodextrin) J->L No

Caption: Initial troubleshooting workflow for solubility issues.

Guide 2: Protocol for Investigating pH-Dependent Solubility

The Henderson-Hasselbalch equation is the theoretical backbone for understanding the solubility of ionizable compounds.[9][11][12][13] This protocol will help you build an experimental pH-solubility profile.

Objective: To determine the solubility of N-(2-Hydroxypyridin-3-yl)acetamide across a physiologically relevant pH range.

Materials:

  • N-(2-Hydroxypyridin-3-yl)acetamide

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Calibrated pH meter

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Thermostatic shaker/incubator

  • 0.22 µm syringe filters

Protocol:

  • Prepare Buffer Solutions: Create a set of buffers at desired pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Create Slurries: In separate vials, add an excess amount of the compound to a fixed volume of each buffer. The goal is to create a saturated solution with undissolved solid remaining.

  • Equilibrate: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the slurries to equilibrate for at least 24-48 hours. This ensures the solution reaches thermodynamic equilibrium solubility.

  • Sample and Filter: After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw a sample from the supernatant. Immediately filter the sample using a 0.22 µm syringe filter to remove all undissolved particles.

  • Measure and Quantify:

    • Measure the final pH of the filtrate to confirm it has not changed during equilibration.

    • Dilute the filtrate appropriately and quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC-UV).

  • Analyze Data: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH. The resulting graph will reveal the pH-solubility profile. You will likely observe higher solubility at pH values where the compound is predominantly in its ionized (charged) form.

G N_H Pyridine Nitrogen Protonated (Basic Center) [Positive Charge] N Neutral Molecule [Lowest Solubility] N_H->N Increase pH N->N_H Decrease pH O_neg Hydroxyl Group Deprotonated (Acidic Center) [Negative Charge] N->O_neg Increase pH O_neg->N Decrease pH

Caption: Ionization states of the compound vs. pH.

Guide 3: Protocol for Co-Solvent Screening

If pH adjustment is insufficient or not viable for your experimental system, using a water-miscible organic solvent (a co-solvent) is the next logical step.[14][15][16][17] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for less polar solutes.[16]

Objective: To identify a suitable co-solvent system that achieves the desired concentration of N-(2-Hydroxypyridin-3-yl)acetamide.

Common Co-solvents for Preclinical Research:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

Protocol:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of the compound in 100% of a strong organic solvent, typically DMSO.

  • Prepare Co-Solvent Blends: In separate tubes, prepare various blends of your primary aqueous buffer with a co-solvent. For example, create solutions with 5%, 10%, 20%, and 50% DMSO in your buffer.

  • Test Solubility (Kinetic Method):

    • Add a small volume of the high-concentration DMSO stock solution to each of the co-solvent blends.

    • Vortex immediately and observe for any precipitation (cloudiness).

    • This "solvent-shift" method quickly identifies co-solvent levels that can maintain solubility upon dilution.

  • Test Solubility (Equilibrium Method):

    • For more rigorous results, add excess solid compound to each co-solvent blend, as described in Guide 2.

    • Equilibrate for 24-48 hours.

    • Filter and quantify the concentration to determine the equilibrium solubility in each blend.

  • Select Optimal System: Choose the co-solvent blend that achieves the target concentration with the lowest possible percentage of organic solvent to minimize potential artifacts in biological assays.

Table 2: Example Co-Solvent Screening Data

Co-Solvent System (in PBS pH 7.4)Observed Solubility (µg/mL)Comments
0% (Buffer only)< 10Insoluble
5% DMSO50Slight improvement
10% DMSO250Significant improvement
20% DMSO> 1000Fully dissolved at target conc.
10% Ethanol120Moderate improvement
10% PEG 400180Good improvement

Section 3: Advanced Solubilization Strategies

If the above methods fail, more advanced formulation techniques may be required. These are often employed in later-stage drug development but can be adapted for research purposes.

  • Surfactants: Surfactants like Tween® 80 or SDS can form micelles that encapsulate hydrophobic molecules, increasing their apparent aqueous solubility.[18] This is useful for creating stable formulations.[18]

  • Complexation: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[15] The N-(2-Hydroxypyridin-3-yl)acetamide molecule can potentially form an inclusion complex with a cyclodextrin, effectively shielding it from the aqueous environment and increasing its solubility.[14][15]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[18] Methods like spray drying or hot-melt extrusion can produce an amorphous solid dispersion, which typically has a much faster dissolution rate and higher apparent solubility than the crystalline form.[18][19]

By systematically applying the principles and protocols in this guide, researchers can effectively diagnose, troubleshoot, and overcome solubility challenges with N-(2-Hydroxypyridin-3-yl)acetamide, ensuring reliable and reproducible experimental outcomes.

References
  • Acetamide - Wikipedia. (n.d.). Retrieved from [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 5(3). Retrieved from [Link]

  • Kyte, B. A., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(11), 10116-10160. Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Ghaemi, Z., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics, 15(1), 93. Retrieved from [Link]

  • Acetamide. (2020). Sciencemadness Wiki. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Acetamide. (n.d.). Solubility of Things. Retrieved from [Link]

  • How To Predict Solubility Of Organic Compounds? (2024). Chemistry For Everyone. YouTube. Retrieved from [Link]

  • ACETAMIDE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • How to Achieve Drug Solubility. (2020). AZoLifeSciences. Retrieved from [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. (2022). AIChE Journal. Retrieved from [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 2849-2861. Retrieved from [Link]

  • Acetamide (FDB008298). (n.d.). FooDB. Retrieved from [Link]

  • Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2311-2321. Retrieved from [Link]

  • Takács-Novák, K., et al. (2011). [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds]. Acta Pharmaceutica Hungarica, 81(2), 87-95. Retrieved from [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023). ACS Omega, 8(47), 44961–44968. Retrieved from [Link]

  • 3-Hydroxypyridine. (n.d.). Solubility of Things. Retrieved from [Link]

  • Huq, F. (2002). Molecular modeling analysis: "Why is 2-hydroxypyridine soluble in water but not 3-hydroxypyridine?". Journal of Molecular Modeling, 8(6), 183-189. Retrieved from [Link]

  • Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Semantic Scholar. Retrieved from [Link]

  • N-(2-hydroxy-3-pyridinyl)acetamide. (n.d.). ChemSynthesis. Retrieved from [Link]

  • 2-Hydroxypyridine. (n.d.). Solubility of Things. Retrieved from [Link]

  • Study of pH-dependent drugs solubility in water. (n.d.). Scilit. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]

  • Zhang, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2539-2563. Retrieved from [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). Pharmaceutical Technology, 34(8). Retrieved from [Link]

Sources

Optimization

N-(2-Hydroxypyridin-3-yl)acetamide cytotoxicity and how to mitigate it

Welcome to the technical support center for N-(2-Hydroxypyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-Hydroxypyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Given the limited direct literature on the cytotoxicity of N-(2-Hydroxypyridin-3-yl)acetamide, this document leverages established knowledge of its structural analogs, namely acetaminophen (APAP) and its regioisomer 3'-hydroxyacetanilide (AMAP), to provide a scientifically grounded framework for understanding and mitigating potential cytotoxic effects.

Introduction: A Proactive Approach to a Novel Compound

N-(2-Hydroxypyridin-3-yl)acetamide is a heterocyclic compound with potential applications in various research fields. Its chemical structure bears a striking resemblance to acetaminophen, a widely used analgesic that is also a well-known hepatotoxin at high doses. This structural similarity suggests that N-(2-Hydroxypyridin-3-yl)acetamide may undergo similar metabolic activation pathways, potentially leading to the formation of reactive metabolites and subsequent cytotoxicity.

This guide is built on the hypothesis that the cytotoxicity of N-(2-Hydroxypyridin-3-yl)acetamide, if observed, is likely mediated by bioactivation to a reactive quinone-imine-like species, analogous to the formation of N-acetyl-p-benzoquinone imine (NAPQI) from acetaminophen.[1][2][3] This proactive approach will enable researchers to anticipate, diagnose, and mitigate potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected cytotoxicity in my cell cultures treated with N-(2-Hydroxypyridin-3-yl)acetamide. What could be the cause?

A1: The cytotoxicity you are observing may be due to the metabolic activation of the compound by your cell model. Similar to acetaminophen, N-(2-Hydroxypyridin-3-yl)acetamide could be metabolized by cytochrome P450 (CYP) enzymes into a reactive metabolite. This metabolite can deplete intracellular glutathione (GSH), a key antioxidant, and covalently bind to cellular proteins, leading to oxidative stress and cell death.[1][2] The level of cytotoxicity can depend on the metabolic capacity of your specific cell line.

Q2: Which in vitro models are most suitable for studying the potential cytotoxicity of N-(2-Hydroxypyridin-3-yl)acetamide?

A2: The choice of your in vitro model is critical. For hepatotoxicity studies, primary human hepatocytes are considered the gold standard as they retain the expression of key drug-metabolizing enzymes.[4][5] However, their availability is limited. Immortalized human liver cell lines like HepG2 and HepaRG are commonly used alternatives.[6][7] HepaRG cells are often preferred as they can be differentiated into hepatocyte-like cells that express a broader range of CYP enzymes, providing a more metabolically competent model.[7] It is important to characterize the metabolic capabilities of your chosen cell line.

Q3: How does the cytotoxicity of N-(2-Hydroxypyridin-3-yl)acetamide potentially compare to its structural analogs, acetaminophen (APAP) and 3'-hydroxyacetanilide (AMAP)?

A3: While direct comparative studies are not available, we can infer potential trends. Acetaminophen's toxicity is well-documented.[1][2] Its isomer, AMAP, was initially considered non-toxic in mice but was later found to be as toxic or even more so than APAP in rat and human liver models.[8][9] This highlights significant species-specific differences in metabolism and toxicity. Therefore, it is plausible that N-(2-Hydroxypyridin-3-yl)acetamide could exhibit a unique cytotoxicity profile that needs to be empirically determined in a relevant (preferably human-derived) cell model.

CompoundCommon NameNotes on Cytotoxicity
N-acetyl-p-aminophenolAcetaminophen (APAP)Well-established hepatotoxicity at high doses due to the formation of the reactive metabolite NAPQI.[1][2]
N-(3-hydroxyphenyl)acetamide3'-hydroxyacetanilide (AMAP)Initially considered non-toxic in mice, but later shown to be toxic in rat and human liver slices.[8][9]
N-(2-Hydroxypyridin-3-yl)acetamide -Cytotoxicity is not well-characterized but is hypothesized to be possible via a similar bioactivation mechanism.

Q4: What are the first steps I should take to mitigate the observed cytotoxicity?

A4: To mitigate cytotoxicity, you can try to reduce the formation of the putative reactive metabolite or enhance its detoxification. A primary strategy is to supplement your cell culture medium with N-acetylcysteine (NAC).[10][11][12] NAC is a precursor to glutathione and helps replenish intracellular GSH stores, thereby enhancing the detoxification of reactive metabolites.[10] You can also consider co-treatment with antioxidants like Vitamin E to combat oxidative stress.[13]

Troubleshooting Guide

Issue: High variability in cytotoxicity assay results between experiments.

  • Potential Cause 1: Inconsistent Cell Health and Density.

    • Troubleshooting Step: Ensure that cells are seeded at a consistent density for each experiment and that they are in the logarithmic growth phase. Always perform a cell count and viability check before seeding.

  • Potential Cause 2: Fluctuation in Metabolic Enzyme Expression.

    • Troubleshooting Step: The expression of CYP enzymes can vary with cell passage number and culture conditions. Use cells within a defined passage number range. For cell lines like HepaRG, ensure complete differentiation before starting the experiment.

  • Potential Cause 3: Instability of N-(2-Hydroxypyridin-3-yl)acetamide in Culture Medium.

    • Troubleshooting Step: Prepare fresh solutions of the compound for each experiment. Assess the stability of the compound in your culture medium over the time course of your experiment using an appropriate analytical method like HPLC.

Issue: N-(2-Hydroxypyridin-3-yl)acetamide shows no toxicity in my initial screens, but I suspect it might be a pro-toxin.

  • Potential Cause: Your cell model has low metabolic capacity.

    • Troubleshooting Step 1: Switch to a more metabolically competent cell line. Consider using primary hepatocytes or differentiated HepaRG cells.

    • Troubleshooting Step 2: Use a system with induced metabolic activity. You can use liver microsomes (S9 fractions) in combination with your cell line or as a separate metabolic activation assay to generate metabolites.[4]

    • Troubleshooting Step 3: Co-culture with metabolically active cells. Co-culture models, for instance with hepatocytes and other liver cell types, can provide a more physiologically relevant environment.[6]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol provides a method to quantify the cytotoxic effect of N-(2-Hydroxypyridin-3-yl)acetamide on cultured cells.

Materials:

  • 96-well cell culture plates

  • Your chosen cell line (e.g., HepG2, HepaRG)

  • Complete cell culture medium

  • N-(2-Hydroxypyridin-3-yl)acetamide

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of N-(2-Hydroxypyridin-3-yl)acetamide in complete culture medium. Include a vehicle-only control.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or vehicle.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Mitigation of Cytotoxicity with N-Acetylcysteine (NAC)

This protocol is designed to assess the potential of NAC to protect cells from N-(2-Hydroxypyridin-3-yl)acetamide-induced cytotoxicity.

Materials:

  • Same as Protocol 1

  • N-Acetylcysteine (NAC) solution in complete culture medium

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Prepare an additional set of treatments containing the serial dilutions of N-(2-Hydroxypyridin-3-yl)acetamide co-treated with a fixed, non-toxic concentration of NAC (e.g., 1-5 mM).

  • Include controls for vehicle, NAC alone, and the compound alone.

  • Proceed with steps 3-8 from Protocol 1.

  • Compare the cell viability in the presence and absence of NAC to determine its protective effect.

Visualizing the Hypothesized Mechanism

The following diagrams illustrate the hypothesized metabolic activation of N-(2-Hydroxypyridin-3-yl)acetamide and the mechanism of NAC-mediated mitigation.

cluster_0 Cellular Metabolism cluster_1 Cellular Effects Compound N-(2-Hydroxypyridin-3-yl)acetamide P450 Cytochrome P450 Compound->P450 Oxidation Reactive_Metabolite Reactive Quinone-imine (Hypothesized) P450->Reactive_Metabolite GSH Glutathione (GSH) Reactive_Metabolite->GSH Detoxification Protein Cellular Proteins Reactive_Metabolite->Protein Covalent Binding GSH_Depletion GSH Depletion GSH->GSH_Depletion Protein_Adducts Protein Adducts Protein->Protein_Adducts Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Protein_Adducts->Oxidative_Stress Cell_Death Cytotoxicity / Cell Death Oxidative_Stress->Cell_Death

Caption: Hypothesized metabolic activation of N-(2-Hydroxypyridin-3-yl)acetamide and downstream cytotoxicity.

cluster_0 Mitigation Pathway NAC N-Acetylcysteine (NAC) Cysteine Cysteine NAC->Cysteine Deacetylation GSH Glutathione (GSH) Cysteine->GSH Synthesis Reactive_Metabolite Reactive Quinone-imine GSH->Reactive_Metabolite Conjugation Detoxification Detoxification Reactive_Metabolite->Detoxification

Caption: Mechanism of N-acetylcysteine (NAC) in mitigating cytotoxicity by replenishing glutathione.

References

  • Tee, L. B., Boobis, A. R., Huggett, A. C., & Davies, D. S. (1991). Comparative cytotoxic effects of acetaminophen (N-acetyl-p-aminophenol), a non-hepatotoxic regioisomer acetyl-m-aminophenol and their postulated reactive hydroquinone and quinone metabolites in monolayer cultures of mouse hepatocytes. Biochemical pharmacology, 42(5), 1137-1142. [Link]

  • Gómez-Lechón, M. J., Tolosa, L., Conde, I., & Donato, M. T. (2010). In vitro models to study hepatotoxicity. Journal of applied toxicology, 30(5), 379-388. [Link]

  • Guguen-Guillouzo, C., & Guillouzo, A. (2010). In vitro models for studying chronic drug-induced liver injury. Expert opinion on drug metabolism & toxicology, 6(5), 555-566. [Link]

  • Gómez-Lechón, M. J., Lahoz, A., Gombau, L., Castell, J. V., & Donato, M. T. (2014). In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation. Expert opinion on drug metabolism & toxicology, 10(6), 843-863. [Link]

  • Heard, K. J. (2008). Acetylcysteine for acetaminophen poisoning. The New England journal of medicine, 359(3), 285-292. [Link]

  • Donato, M. T., Tolosa, L., & Gómez-Lechón, M. J. (2015). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Expert opinion on drug metabolism & toxicology, 11(6), 891-908. [Link]

  • Rumack, B. H., & Matthew, H. (1975). Acetaminophen poisoning and toxicity. Pediatrics, 55(6), 871-876. [Link]

  • Guillouzo, A., Corlu, A., Aninat, C., & Glaise, D. (2007). The human hepatoma HepaRG cells: a highly differentiated model for studies of liver metabolism and toxicity of xenobiotics. Chemico-biological interactions, 168(1), 66-73. [Link]

  • Khoury, T., Rmeileh, A. A., & Mahamid, M. (2015). Co-administration of N-Acetylcysteine and Acetaminophen Efficiently Blocks Acetaminophen Toxicity. Journal of clinical and translational hepatology, 3(3), 175–179. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and drug development technologies, 2(1), 51-62. [Link]

  • Jaeschke, H., McGill, M. R., & Ramachandran, A. (2012). Oxidant stress, mitochondria, and cell death mechanisms in drug-induced liver injury: lessons from acetaminophen hepatotoxicity. Drug metabolism reviews, 44(1), 88-106. [Link]

  • Tee, L. B., Boobis, A. R., Huggett, A. C., & Davies, D. S. (1991). Comparative cytotoxic effects of acetaminophen (n-acetyl-p-aminophenol), a non-hepatotoxic regioisomer acetyl-m-aminoph... OUCI. [Link]

  • Ferri, N., & Corsini, A. (2022). N-Acetylcysteine for Preventing Acetaminophen-Induced Liver Injury: A Comprehensive Review. Journal of clinical medicine, 11(16), 4683. [Link]

  • Adebayo, O. A., & Arsad, H. (2021). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. Oxidative medicine and cellular longevity, 2021, 8847585. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Hadi, M., Dragovic, S., van Swelm, R., Herpers, B., van de Water, B., Russel, F. G., ... & Groothuis, G. M. (2013). AMAP, the alleged non-toxic isomer of acetaminophen, is toxic in rat and human liver. Archives of toxicology, 87(1), 155-165. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Du, K., & Ramachandran, A. (2017). Acetaminophen Toxicity: Novel Insights Into Mechanisms and Future Perspectives. Gastroenterology & hepatology, 13(5), 308–310. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Miyamoto, M., Murphy, T. H., Schnaar, R. L., & Coyle, J. T. (1989). Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line. Journal of pharmacological and experimental therapeutics, 250(3), 1132-1140. [Link]

  • An, R., & Li, J. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International journal of molecular sciences, 24(23), 16997. [Link]

  • Gaman, M. A., Egbuna, C., Gaman, A. M., & Stanciu, G. D. (2024). Mitigating Doxorubicin-Induced Cardiotoxicity through Quercetin Intervention: An Experimental Study in Rats. Pharmaceuticals, 17(9), 1146. [Link]

  • Yildirim, M. S., & Atessahin, A. (2023). Mitigating Hydroxychloroquine-Induced Oxidative Liver Damage: The Roles of Adenosine Triphosphate, Liv-52, and Their Combination in Rats. Toxics, 11(10), 834. [Link]

  • Singh, A., & Kukreti, R. (2022). Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. Antioxidants, 11(2), 260. [Link]

  • Park, B. K., Kitteringham, J. R., & O'Neill, P. M. (2001). Reactive metabolites and their role in drug reactions. Annual review of pharmacology and toxicology, 41, 443-472. [Link]

  • Hinson, J. A., Pohl, L. R., Monks, T. J., & Gillette, J. R. (1981). Reactive metabolites of phenacetin and acetaminophen: a review. Life sciences, 29(2), 107-116. [Link]

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Sources

Troubleshooting

Technical Support Center: Synthesis of N-(2-Hydroxypyridin-3-yl)acetamide

Welcome to the technical support center for the synthesis of N-(2-Hydroxypyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges as...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-Hydroxypyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide practical, field-tested solutions to overcome poor yields. Our approach is rooted in a deep understanding of the reaction mechanism and potential side reactions, ensuring a robust and reproducible synthetic protocol.

Introduction

The synthesis of N-(2-Hydroxypyridin-3-yl)acetamide, a valuable building block in medicinal chemistry, typically involves the N-acetylation of 3-amino-2-hydroxypyridine. While seemingly straightforward, this reaction is often plagued by issues of low yield and difficult purification. The primary challenges arise from the presence of two nucleophilic sites on the starting material: the amino group (-NH₂) and the hydroxyl group (-OH). This can lead to a lack of chemoselectivity, resulting in the formation of undesired byproducts. This guide will provide a comprehensive framework for troubleshooting and optimizing this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in this synthesis?

A1: The most frequent cause of poor yield is the lack of chemoselectivity during the acetylation reaction. The hydroxyl group on the pyridine ring can also be acetylated, leading to the formation of the O-acetylated and N,O-diacetylated byproducts in addition to the desired N-acetylated product. The relative amounts of these products are highly dependent on the reaction conditions.

Q2: How can I favor N-acetylation over O-acetylation?

A2: Selective N-acetylation can be achieved by carefully controlling the reaction conditions. Generally, the amino group is more nucleophilic than the hydroxyl group under neutral or slightly basic conditions. Using a stoichiometric amount of the acetylating agent at low to ambient temperatures can favor N-acetylation. More aggressive conditions (e.g., high temperatures, large excess of acetylating agent) are more likely to result in O-acetylation.

Q3: What are the recommended starting materials and reagents?

A3: For the synthesis of N-(2-Hydroxypyridin-3-yl)acetamide, you will need:

  • 3-Amino-2-hydroxypyridine: Ensure this starting material is pure and dry. Impurities can interfere with the reaction and complicate purification.

  • Acetic Anhydride (Ac₂O): Use a fresh, high-purity grade of acetic anhydride as it is susceptible to hydrolysis.

  • Pyridine: Anhydrous pyridine is recommended as a solvent and acid scavenger. It also acts as a catalyst.

  • Solvents for workup and purification: Dichloromethane (DCM) or ethyl acetate (EtOAc) for extraction, and a suitable solvent system for recrystallization or chromatography.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol) to resolve the starting material, the desired product, and any potential byproducts. The spots can be visualized under UV light or by using an appropriate staining agent like iodine.

Q5: My final product is difficult to purify. What are the best methods?

A5: Purification can indeed be challenging due to the similar polarities of the desired product and the O-acetylated byproduct.

  • Recrystallization: If a suitable solvent is found, recrystallization is an effective method for purifying the product. Experiment with solvent systems like ethyl acetate/hexane, ethanol/water, or isopropanol.

  • Column Chromatography: Silica gel column chromatography is a reliable method for separating the N-acetylated product from byproducts. A gradient elution with a solvent system such as ethyl acetate in hexane or methanol in dichloromethane is often effective.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Formation 1. Inactive reagents. 2. Insufficient reaction time or temperature. 3. Incorrect stoichiometry.1. Verify Reagent Quality: Use fresh, anhydrous acetic anhydride and pyridine. Acetic anhydride can hydrolyze to acetic acid, which will not participate in the reaction. 2. Optimize Reaction Conditions: Monitor the reaction by TLC. If the starting material is consumed slowly, consider extending the reaction time or cautiously increasing the temperature. However, be aware that higher temperatures can promote O-acetylation. 3. Check Stoichiometry: Ensure at least one equivalent of acetic anhydride is used per equivalent of 3-amino-2-hydroxypyridine. A slight excess (1.1-1.2 equivalents) of acetic anhydride is often beneficial.
Presence of Multiple Products (Poor Selectivity) 1. O-acetylation of the hydroxyl group. 2. N,O-diacetylation.1. Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the more nucleophilic amino group's reaction. 2. Limit Acetylating Agent: Use a controlled amount of acetic anhydride (1.0-1.2 equivalents). A large excess will drive the reaction towards diacetylation. 3. Selective Hydrolysis: If the O-acetylated byproduct is formed, it may be possible to selectively hydrolyze the ester back to the hydroxyl group under mild basic conditions (e.g., dilute sodium bicarbonate solution) while the amide remains intact. This should be carefully monitored by TLC to avoid hydrolysis of the desired amide product.
Difficulty in Isolating the Product 1. Product is soluble in the aqueous phase during workup. 2. Emulsion formation during extraction.1. Adjust pH: Before extraction, ensure the aqueous phase is neutral or slightly basic to minimize the protonation and water solubility of the pyridine ring. 2. Use Brine: To break emulsions, wash the organic layer with a saturated sodium chloride solution (brine).
Product is an Oil or Fails to Crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify by Chromatography: If recrystallization fails, purify the crude product by silica gel column chromatography to remove impurities that may be inhibiting crystallization. 2. Remove Solvent: Ensure all solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can help remove traces of pyridine.

Recommended Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 3-Amino-2-hydroxypyridine (1.0 eq)

  • Anhydrous Pyridine

  • Acetic Anhydride (1.1 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography/recrystallization (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-2-hydroxypyridine (1.0 eq) in anhydrous pyridine (5-10 mL per gram of starting material).

  • Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and quench by the slow addition of methanol to consume any excess acetic anhydride.

  • Workup:

    • Dilute the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: Attempt to recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexane).

    • Column Chromatography: If recrystallization is unsuccessful or the product is not pure, perform silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualizing the Process

Experimental Workflow

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 3-amino-2-hydroxypyridine in anhydrous pyridine add_ac2o Cool to 0°C and add acetic anhydride (1.1 eq) start->add_ac2o react Stir at room temperature (Monitor by TLC) add_ac2o->react quench Quench with methanol react->quench dilute Dilute with DCM quench->dilute wash_hcl Wash with 1M HCl dilute->wash_hcl wash_nahco3 Wash with sat. NaHCO₃ wash_hcl->wash_nahco3 wash_brine Wash with brine wash_nahco3->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: A streamlined workflow for the synthesis, workup, and purification of N-(2-Hydroxypyridin-3-yl)acetamide.

Key Chemical Transformation
Optimization

N-(2-Hydroxypyridin-3-yl)acetamide degradation and proper storage conditions

Welcome to the technical support center for N-(2-Hydroxypyridin-3-yl)acetamide (CAS: 76349-07-0). This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical infor...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-Hydroxypyridin-3-yl)acetamide (CAS: 76349-07-0). This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the handling, storage, and degradation of this compound. Our goal is to ensure the integrity of your experiments by providing scientifically grounded and practical guidance.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of N-(2-Hydroxypyridin-3-yl)acetamide.

Q1: What are the primary chemical properties of N-(2-Hydroxypyridin-3-yl)acetamide?

N-(2-Hydroxypyridin-3-yl)acetamide is a solid compound with the following properties[1][2][3]:

PropertyValue
Chemical Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
CAS Number 76349-07-0
Appearance Solid

Q2: What are the recommended storage conditions for N-(2-Hydroxypyridin-3-yl)acetamide?

Proper storage is critical to maintain the stability and purity of N-(2-Hydroxypyridin-3-yl)acetamide. Based on available data and the chemical nature of the compound, the following storage conditions are recommended:

  • Temperature: For long-term storage, it is advisable to store the compound at 2-8°C.[4] Some sources indicate instability under general conditions, making refrigerated storage a prudent measure.[4]

  • Atmosphere: Store under an inert gas, such as nitrogen or argon.[4] This is particularly important to prevent oxidative degradation.

  • Container: Use a tightly sealed container to prevent moisture absorption and contamination.[5][6]

  • Light: Protect from light to minimize the risk of photolytic degradation.

  • General Environment: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[5]

Q3: What are the known incompatibilities of N-(2-Hydroxypyridin-3-yl)acetamide?

N-(2-Hydroxypyridin-3-yl)acetamide should be stored away from strong oxidizing agents.[5] Contact with strong acids and bases should also be avoided as they can catalyze hydrolytic degradation of the amide bond.

Q4: What are the potential degradation pathways for N-(2-Hydroxypyridin-3-yl)acetamide?

While specific degradation pathways for N-(2-Hydroxypyridin-3-yl)acetamide are not extensively documented in the public domain, based on its chemical structure which contains an acetamide group and a hydroxypyridine ring, the following degradation pathways are likely under forced degradation conditions[7][8][9][10]:

  • Hydrolysis: The amide linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield 3-amino-2-hydroxypyridine and acetic acid.

  • Oxidation: The hydroxypyridine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.

  • Photodegradation: The pyridine ring system is known to be susceptible to photolytic degradation, especially in the presence of UV light.[6][11]

II. Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with N-(2-Hydroxypyridin-3-yl)acetamide.

Problem Potential Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Compound degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored at 2-8°C under an inert atmosphere and protected from light. 2. Assess Purity: Perform a purity check using a suitable analytical method like HPLC (see Section III). 3. Fresh Stock: If degradation is suspected, use a fresh, unopened vial of the compound for subsequent experiments.
Appearance of unexpected peaks in chromatograms (e.g., HPLC). Presence of degradation products.1. Identify Degradants: If possible, use techniques like LC-MS to identify the mass of the impurity peaks and deduce their structures based on likely degradation pathways (see Section IV). 2. Optimize Analytical Method: Ensure your analytical method is stability-indicating, meaning it can resolve the parent compound from its degradation products. 3. Review Experimental Conditions: Check if the experimental conditions (e.g., pH, temperature, exposure to light) could be causing degradation.
Poor solubility of the compound. The compound is a solid and may have limited solubility in certain solvents.1. Solvent Selection: Test solubility in a range of common laboratory solvents. One source suggests solubility in alcohol, ether, and chloroform, but insolubility in water.[9] 2. Use of Co-solvents: For aqueous solutions, consider using a small percentage of an organic co-solvent like DMSO or ethanol to aid dissolution. 3. Gentle Warming and Sonication: These techniques can help to dissolve the compound, but be cautious of potential degradation at elevated temperatures.
Discoloration of the solid compound over time. This could be an indication of oxidative or photolytic degradation.1. Discard Discolored Material: Do not use discolored compound for experiments where purity is critical. 2. Review Storage Practices: Ensure the container is properly sealed and protected from light and air.

III. Experimental Protocols

This section provides a general framework for assessing the stability of N-(2-Hydroxypyridin-3-yl)acetamide using a stability-indicating HPLC method.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.[8][9]

Objective: To intentionally degrade N-(2-Hydroxypyridin-3-yl)acetamide under various stress conditions to identify potential degradation products and pathways.

Materials:

  • N-(2-Hydroxypyridin-3-yl)acetamide

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of N-(2-Hydroxypyridin-3-yl)acetamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours). Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Place the solid compound and the stock solution in an oven at a controlled temperature (e.g., 60°C) for a specified duration.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at different time points using the HPLC method described below. A non-stressed sample should be analyzed as a control.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating N-(2-Hydroxypyridin-3-yl)acetamide from its potential degradation products.

Instrumentation and Conditions (Example):

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in water; B: Acetonitrile. A gradient elution may be necessary to resolve all peaks.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV at an appropriate wavelength (to be determined by UV scan of the compound)
Column Temperature 30°C

Method Development Notes:

  • The mobile phase composition and gradient should be optimized to achieve good resolution between the parent peak and any degradation peaks.

  • Peak purity analysis using a diode array detector can help to confirm that the parent peak is not co-eluting with any degradants.

IV. Visualization of Potential Degradation Pathways

The following diagrams illustrate the likely degradation pathways of N-(2-Hydroxypyridin-3-yl)acetamide based on its chemical structure.

parent N-(2-Hydroxypyridin-3-yl)acetamide hydrolysis_product 3-Amino-2-hydroxypyridine + Acetic Acid parent->hydrolysis_product Acid/Base Hydrolysis oxidation_product N-Oxide or Ring-Opened Products parent->oxidation_product Oxidation (e.g., H₂O₂)

Caption: Potential Hydrolytic and Oxidative Degradation.

parent N-(2-Hydroxypyridin-3-yl)acetamide photodegradation_product Complex mixture of ring-cleaved products parent->photodegradation_product UV Light

References

Troubleshooting

Interpreting unexpected results in N-(2-Hydroxypyridin-3-yl)acetamide assays

Welcome to the technical support center for assays involving N-(2-Hydroxypyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpec...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assays involving N-(2-Hydroxypyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in their experiments. Drawing from extensive experience with heterocyclic and phenolic compounds, this resource provides in-depth, scientifically grounded advice to ensure the integrity and reproducibility of your data.

Introduction: Understanding the Compound

N-(2-Hydroxypyridin-3-yl)acetamide (CAS: 76349-07-0, Molecular Formula: C₇H₈N₂O₂, Molecular Weight: 152.15 g/mol ) is a hydroxypyridine derivative.[1][2] Its structure, featuring a phenolic hydroxyl group and an acetamide moiety on a pyridine ring, imparts specific chemical properties that can influence assay performance. Understanding its potential for tautomerization, pH-dependent behavior, and interaction with assay components is critical for accurate data interpretation. This guide will address common issues, from solubility problems to unexpected signal interference, providing both theoretical explanations and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for N-(2-Hydroxypyridin-3-yl)acetamide in aqueous assay buffers?

A1: The primary stability concerns are pH-dependent hydrolysis of the acetamide group and oxidation of the hydroxypyridine ring. At extreme pH values (highly acidic or alkaline), the amide bond can be susceptible to cleavage. The hydroxypyridine moiety, being phenolic in nature, is prone to oxidation, which can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions in the buffer. For sensitive assays, it is recommended to prepare fresh solutions and consider the use of buffers with metal chelators like EDTA.

Q2: How does the pH of the assay buffer affect the spectral properties of N-(2-Hydroxypyridin-3-yl)acetamide?

A2: The UV-Vis absorption and fluorescence properties of hydroxypyridine compounds are often pH-dependent.[3] The phenolic hydroxyl group can be deprotonated at higher pH, leading to a shift in the absorption maximum (a bathochromic or red shift). This can directly impact colorimetric assays. If the compound is fluorescent, changes in pH can also alter the quantum yield and emission wavelength. It is crucial to maintain a consistent and well-buffered pH throughout your experiment to ensure reproducible results.

Q3: Can N-(2-Hydroxypyridin-3-yl)acetamide interfere with assays involving enzymatic reactions?

A3: Yes, interference is possible through several mechanisms. As a phenolic compound, it may act as a reducing agent, interfering with assays that rely on redox reactions, such as those using horseradish peroxidase (HRP).[4] Additionally, many small molecules can act as non-specific enzyme inhibitors. It is advisable to run control experiments to assess the compound's direct effect on the enzyme and the detection system in the absence of the substrate.

Q4: What is the best way to prepare stock solutions of N-(2-Hydroxypyridin-3-yl)acetamide?

A4: Due to its limited aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For the final assay, this stock should be serially diluted in the assay buffer to the desired concentration, ensuring the final concentration of the organic solvent is low (typically <1%) to avoid impacting the biological system.

Troubleshooting Guide: Interpreting Unexpected Results

Issue 1: High Signal Variability or Poor Reproducibility Between Replicates

Probable Cause: This is often linked to the compound's limited aqueous solubility and potential for precipitation upon dilution of a concentrated organic stock into an aqueous assay buffer.

Troubleshooting Workflow:

Caption: Workflow to diagnose and resolve high signal variability.

Step-by-Step Solutions:

  • Verify Solubility: Before conducting the full assay, perform a simple solubility test. Prepare your highest assay concentration of N-(2-Hydroxypyridin-3-yl)acetamide in the assay buffer and visually inspect for any precipitate or cloudiness over the time course of your experiment.

  • Optimize Dilution: Avoid single, large dilutions from a high-concentration stock. Instead, perform serial dilutions. For example, first, dilute your DMSO stock into a small volume of assay buffer to create an intermediate concentration, then use this to make the final dilutions.

  • Control Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect the assay performance (typically below 1%).

  • Buffer pH: Confirm the pH of your assay buffer is stable throughout the experiment, as pH shifts can affect compound solubility and structure.

Issue 2: Unexpectedly High Background Signal in Colorimetric or Fluorometric Assays

Probable Cause: The intrinsic spectral properties of N-(2-Hydroxypyridin-3-yl)acetamide or its degradation products may be interfering with the assay's detection wavelength. Hydroxypyridine derivatives can exhibit fluorescence.[3]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting high background signals.

Step-by-Step Solutions:

  • Run Proper Controls: Always include a control group with the N-(2-Hydroxypyridin-3-yl)acetamide in the assay buffer without the enzyme or other reaction components to measure its intrinsic signal at the assay's wavelength.

  • Characterize Spectral Properties: If not available, determine the UV-Vis absorbance and fluorescence spectra (excitation and emission) of the compound in your assay buffer. This will reveal if there is an overlap with your assay's detection wavelengths.

  • Adjust Assay Parameters: If spectral overlap is confirmed, investigate if the detection wavelength can be shifted to a region with less interference from the compound.

  • Consider Degradation: If the background signal increases over time, it may be due to the formation of a colored or fluorescent degradation product. Assess the compound's stability under your specific assay conditions (light exposure, temperature).

Issue 3: Apparent Inhibition or Activation in an Enzymatic Assay that is Not Target-Specific

Probable Cause: N-(2-Hydroxypyridin-3-yl)acetamide, due to its phenolic nature, may be acting as a redox-active compound or a promiscuous inhibitor, a common characteristic of some phenolic compounds.[4][5]

Troubleshooting Workflow:

Caption: Deconvoluting non-specific assay activity.

Step-by-Step Solutions:

  • Assess Redox Activity: Test for interference in a cell-free assay that is sensitive to redox-active compounds. For example, in a peroxidase-based assay, check if the compound quenches the signal generated by a known amount of H₂O₂.

  • Counter-Screening: If you suspect non-specific inhibition, perform a counter-screen with an unrelated enzyme to see if the inhibitory effect is widespread.

  • Assay Buffer Additives: For suspected promiscuous inhibition due to compound aggregation, the addition of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can sometimes mitigate these effects. This should be done cautiously, ensuring the detergent itself does not affect the assay.

  • Analytical Confirmation: Use a secondary, distinct assay method to confirm any observed biological activity. For instance, if initial screening was done using a fluorescence-based assay, a follow-up with an HPLC-based method to measure substrate turnover can provide orthogonal validation.[6][7]

Compound Property Summary (Illustrative)

PropertyRecommended Solvent/BufferExpected Behavior & Considerations
Stock Solution DMSOPrepare at 10-50 mM. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Aqueous Solubility pH 7.4 Phosphate BufferExpected to be low. Perform kinetic solubility assessment. Precipitation is likely above 10-50 µM.
pH Stability pH 4.0 - 8.0More stable at neutral to slightly acidic pH. Potential for hydrolysis at pH < 4 and pH > 8.
Thermal Stability Assay dependentAssess stability at the assay's incubation temperature (e.g., 37°C) over the experiment's duration.
UV-Vis λmax pH 7.4 Phosphate BufferExpect absorbance in the 270-320 nm range. The peak may shift with pH changes.
Fluorescence pH 7.4 Phosphate BufferPossible intrinsic fluorescence. If so, determine excitation and emission maxima to check for assay interference.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol helps determine the solubility limit of N-(2-Hydroxypyridin-3-yl)acetamide in your specific assay buffer to avoid precipitation-related artifacts.

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In a 96-well plate, perform a serial dilution of the DMSO stock.

  • Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate containing your aqueous assay buffer (e.g., 98 µL). Mix well.

  • Incubate the plate under your standard assay conditions (e.g., room temperature or 37°C).

  • Measure the absorbance at 600 nm at several time points (e.g., 0, 30, 60 minutes).

  • The concentration at which a significant increase in absorbance is observed indicates the kinetic solubility limit.

Protocol 2: HPLC-UV Method for Stability Analysis

This protocol can be adapted to quantify the degradation of N-(2-Hydroxypyridin-3-yl)acetamide over time under various conditions (pH, temperature, light).

  • System: An HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point.

  • Detection: Based on the UV-Vis spectrum, select a wavelength for detection where the compound has a strong absorbance (likely around 270-320 nm).

  • Procedure: a. Prepare a solution of N-(2-Hydroxypyridin-3-yl)acetamide in the desired buffer and conditions to be tested. b. At various time points, inject an aliquot of the solution onto the HPLC. c. Quantify the peak area of the parent compound. A decrease in the peak area over time indicates degradation. New peaks appearing in the chromatogram would correspond to degradation products.

References

  • Cenmed Enterprises. N-(2-Hydroxypyridin-3-yl)acetamide (C007B-244708). [Link]

  • Dahlin, J. L., et al. (2020). Polyphenolic promiscuity, inflammation-coupled selectivity: Whether PAINs filters mask an antiviral asset. Frontiers in Pharmacology, 11, 1205. [Link]

  • Li, X., et al. (2014). Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay. Journal of Agricultural and Food Chemistry, 62(20), 4548-4554. [Link]

  • Lee, J. Y., et al. (2014). Discovery of novel 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives as HIF prolyl 4-hydroxylase inhibitors; SAR, synthesis and modeling evaluation. Bioorganic & Medicinal Chemistry Letters, 24(14), 3142-3145. [Link]

  • Turk, S., et al. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Journal of Medicinal Chemistry, 55(1), 475-479. [Link]

  • Elias, E., et al. (2012). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Analytical Methods, 4(1), 219-223. [Link]

  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability. Pharmacological Reports, 58(4), 453-472.
  • ResearchGate. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]

  • Paw, B., et al. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 59(1), 3-8. [Link]

  • Sanchez-Cabezudo, M., et al. (2011). Fluorescence of methylated derivatives of hydroxyphenylimidazopyridine. Resolution of strongly overlapping spectra and a new ESIPT dye showing very efficient radiationless deactivation. Photochemical & Photobiological Sciences, 10(9), 1479-1489. [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Crude N-(2-Hydroxypyridin-3-yl)acetamide

Welcome to the technical support guide for the purification of N-(2-Hydroxypyridin-3-yl)acetamide. This resource is designed for researchers, scientists, and professionals in drug development who are working with this co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-(2-Hydroxypyridin-3-yl)acetamide. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide in-depth, field-proven solutions to achieve high purity. Our approach is grounded in the fundamental principles of organic chemistry, emphasizing not just the "how" but the critical "why" behind each step.

Understanding the Molecule: Key Physicochemical Properties

N-(2-Hydroxypyridin-3-yl)acetamide is a polar, aromatic molecule featuring both a hydroxyl (-OH) and an acetamide (-NHCOCH₃) group on a pyridine ring.[1][2][3] This unique combination of functional groups dictates its solubility and chromatographic behavior, presenting specific purification challenges. The presence of both hydrogen bond donors (-OH, -NH) and acceptors (C=O, pyridine nitrogen) suggests high polarity and potential for strong interactions with polar stationary phases.

PropertyValueSource
Molecular FormulaC₇H₈N₂O₂[1][2][3]
Molecular Weight152.15 g/mol [1][2][3]
AppearanceSolid[2]
CAS Number76349-07-0[2]

Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address potential issues encountered during the purification of crude N-(2-Hydroxypyridin-3-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue. What is the likely cause and how should I proceed?

A1: The appearance of a dark, oily residue suggests the presence of significant impurities, potentially from side reactions or degradation. The typical synthesis involves the acetylation of 3-amino-2-hydroxypyridine.[4][5][6][7][8] Incomplete reactions or the use of harsh conditions can lead to polymerization or the formation of colored byproducts.

Initial Approach: Before attempting a complex purification, it's crucial to perform a preliminary clean-up. A trituration or a simple filtration through a plug of silica gel can be effective.

  • Trituration: Stirring the crude oil with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble (e.g., cold ethyl acetate or diethyl ether), can often induce crystallization of the product and remove a significant portion of the colored impurities.

  • Silica Plug Filtration: Dissolve the crude material in a minimal amount of a polar solvent (like dichloromethane/methanol) and pass it through a short column ("plug") of silica gel.[9] This can remove baseline impurities and colored materials.[9]

Q2: What are the most common impurities I should expect in my crude N-(2-Hydroxypyridin-3-yl)acetamide?

A2: Given that the likely synthetic route is the acetylation of 3-amino-2-hydroxypyridine, the most probable impurities are:

  • Unreacted 3-amino-2-hydroxypyridine: This starting material is more polar than the product.

  • Acetic acid or anhydride: Depending on the acetylating agent used.

  • Di-acetylated byproduct: Acetylation of both the amine and the hydroxyl group is a possibility, leading to N-(2-acetoxypyridin-3-yl)acetamide. This impurity would be less polar than the desired product.

  • Solvents from the reaction and workup.

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[10][11] Due to the polar nature of N-(2-Hydroxypyridin-3-yl)acetamide, a relatively polar mobile phase will be required.

Recommended TLC Systems:

  • Dichloromethane (DCM) / Methanol (MeOH) (e.g., 95:5 or 90:10 v/v)

  • Ethyl Acetate (EtOAc) / Hexanes (e.g., 70:30 or 80:20 v/v)

Use a UV lamp (254 nm) for visualization, as the pyridine ring is UV-active. Staining with potassium permanganate can also be useful to visualize impurities that are not UV-active.

In-Depth Purification Protocols

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, based on differences in solubility at varying temperatures.[12][13] The key is to find a solvent system where the desired compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures, while impurities remain in solution.

Troubleshooting Recrystallization

Issue 1: The compound "oils out" instead of forming crystals upon cooling.

  • Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid, or when the concentration of impurities is too high, inhibiting crystal lattice formation.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional solvent.

    • Allow the solution to cool much more slowly. A Dewar flask filled with warm water can provide excellent insulation for slow cooling.

    • If it still oils out, try a different solvent system.

Issue 2: No crystals form even after the solution has cooled to room temperature or below.

  • Causality: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth to begin.

  • Solution:

    • Induce Crystallization: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a small amount of pure product, add a single, tiny crystal to the solution.

    • Reduce Solvent Volume: Carefully evaporate some of the solvent and allow the solution to cool again.

Issue 3: The product is still impure after one recrystallization.

  • Causality: Some impurities may have very similar solubility profiles to the desired product.

  • Solution:

    • Perform a second recrystallization.

    • Consider using a different solvent system for the second recrystallization to target different impurities.

    • If impurities persist, column chromatography is the recommended next step.

Step-by-Step Recrystallization Protocol

  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water, or mixtures). A good starting point for N-(2-Hydroxypyridin-3-yl)acetamide would be an ethanol/water or ethyl acetate/hexane mixture. Pyridine-containing compounds can sometimes be challenging to crystallize.[14]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[12]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Method 2: Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[10][15] For a polar compound like N-(2-Hydroxypyridin-3-yl)acetamide, normal-phase chromatography with a polar stationary phase (like silica gel) is appropriate.[10][15][16]

Troubleshooting Column Chromatography

Issue 1: The compound does not move from the origin (Rf = 0).

  • Causality: The mobile phase (eluent) is not polar enough to compete with the silica gel for the polar compound.[10]

  • Solution: Increase the polarity of the eluent. For example, if you are using a 98:2 DCM/MeOH mixture, increase the methanol content to 95:5 or even 90:10.

Issue 2: All compounds, including the product and impurities, elute together at the solvent front (Rf ≈ 1).

  • Causality: The eluent is too polar, and none of the compounds are sufficiently retained by the stationary phase.[10]

  • Solution: Decrease the polarity of the eluent. For example, switch from 90:10 DCM/MeOH to 98:2 DCM/MeOH.

Issue 3: The separation is poor, with significant overlap between product and impurity fractions.

  • Causality: The chosen solvent system does not provide adequate resolution.

  • Solution:

    • Optimize the Solvent System: Use TLC to test various solvent mixtures to find one that gives a good separation between your product and the major impurities. Aim for an Rf value of around 0.2-0.3 for your target compound.

    • Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, and gradually increase the polarity to elute your product and then more polar impurities.[9]

Step-by-Step Flash Column Chromatography Protocol

  • TLC Analysis: Determine the optimal eluent system using TLC as described above.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM/MeOH). If solubility is an issue, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Fraction Pooling: Combine the pure fractions containing N-(2-Hydroxypyridin-3-yl)acetamide.

  • Solvent Removal: Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude N-(2-Hydroxypyridin-3-yl)acetamide.

Purification_Workflow start Crude N-(2-Hydroxypyridin-3-yl)acetamide prelim_cleanup Preliminary Cleanup (Trituration or Silica Plug) start->prelim_cleanup assess_purity Assess Purity (TLC, NMR) prelim_cleanup->assess_purity recrystallization Recrystallization assess_purity->recrystallization High Purity & Crystalline column_chrom Flash Column Chromatography assess_purity->column_chrom Low Purity / Oily re_assess Re-assess Purity recrystallization->re_assess column_chrom->re_assess pure_product Pure Product re_assess:e->column_chrom:w Still Impure re_assess->pure_product Purity > 98%

Caption: Decision workflow for purification.

References

  • Al-Bayati, R. I. H., & Al-Amiery, A. A. H. (2012). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Chemistry Central Journal, 6(1), 1-5.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • ChemSynthesis. (n.d.). N-(2-hydroxy-3-pyridinyl)acetamide. Retrieved January 4, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved January 4, 2026, from [Link]

  • JoVE. (2015). Column Chromatography: Principle, Separation of Compounds from a Mixture. Retrieved January 4, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved January 4, 2026, from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved January 4, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 4, 2026, from [Link]

  • Shen, Z., et al. (2017). Direct amidation of esters with nitroarenes. Nature Communications, 8(1), 1-8. [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved January 4, 2026, from [Link]

  • StudySmarter. (2023). Amide Reactions. Retrieved January 4, 2026, from [Link]

  • Zhonghai. (n.d.). What are the amidation reagents?. Retrieved January 4, 2026, from [Link]

  • CN103664764A - Preparation method of 3-amino-2-hydroxypyridine. (2014).
  • CN103664764A - Preparation method of 3-amino-2-hydroxypyridine. (2014).
  • LibreTexts Chemistry. (2023). Recrystallization. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved January 4, 2026, from [Link]

  • Yanagisawa, A., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1345. [Link]

  • Amerigo Scientific. (n.d.). N-(2-Hydroxypyridin-3-yl)acetamide. Retrieved January 4, 2026, from [Link]

  • JSK Chemicals. (n.d.). Impurity Products. Retrieved January 4, 2026, from [Link]

  • US4942239A - Process for the production of 2-hydroxypyridine. (1990).
  • Chemsrc. (n.d.). N-(6-Hydroxypyridin-3-yl)acetamide. Retrieved January 4, 2026, from [Link]

  • CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof. (2021).
  • BIOSYNCE. (n.d.). N-(3-Hydroxypyridin-2-yl)acetamide. Retrieved January 4, 2026, from [Link]

  • The Royal Society of Chemistry. (2021). The dehydration of N-acetylglucosamine (GlcNAc) to enantiopure dihydroxyethyl acetamidofuran (Di-HAF). Retrieved January 4, 2026, from [Link]

  • US4061644A - Process for the production of 2-amino-3-hydroxypyridines. (1977).
  • PubChem. (n.d.). 2-Chloro-N-pyridin-2-yl-acetamide. Retrieved January 4, 2026, from [Link]

  • PubChem. (n.d.). 2-Acetamidopyridine. Retrieved January 4, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of N-(2-Hydroxypyridin-3-yl)acetamide in Solution

Welcome to the technical support center for N-(2-Hydroxypyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability challenges when working w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-Hydroxypyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability challenges when working with this compound in solution. As a molecule possessing both a hydroxypyridine ring and an acetamide side chain, its stability is influenced by a confluence of factors including pH, solvent, light, and oxygen. This document provides in-depth, field-proven insights and troubleshooting protocols to help you maintain the integrity of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for N-(2-Hydroxypyridin-3-yl)acetamide in solution?

A1: The chemical structure of N-(2-Hydroxypyridin-3-yl)acetamide presents several potential routes for degradation in solution. The primary concerns are:

  • Tautomerism: The 2-hydroxypyridine moiety exists in a tautomeric equilibrium with its corresponding 2-pyridone form.[1][2] This equilibrium is highly sensitive to solvent polarity and pH, and each tautomer can exhibit different stability profiles and reactivity.[1][3] The pyridone form is often favored in polar solvents and the solid state.[1][3]

  • Hydrolytic Degradation: The acetamide group is susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions, which would cleave the amide bond to yield 3-amino-2-hydroxypyridine and acetic acid.[4][5]

  • Oxidative Degradation: The electron-rich hydroxypyridine ring can be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions. This can lead to the formation of N-oxides or other oxidized derivatives, often accompanied by a change in solution color.[6]

  • Photodegradation: Aromatic heterocyclic systems are often sensitive to light, particularly UV radiation.[7] Exposure can induce photochemical reactions, leading to the formation of degradation products and a loss of compound potency.

Q2: How does the 2-hydroxypyridine <=> 2-pyridone tautomerism affect the compound's stability and analysis?

A2: The tautomeric equilibrium is a critical factor that underpins the compound's behavior in solution. The interconversion between the hydroxy (lactim) form and the pyridone (lactam) form can have significant consequences:

  • Analytical Challenges: In analytical techniques like HPLC or NMR, the presence of two slowly interconverting tautomers can lead to peak broadening or the appearance of two distinct peaks, complicating quantification and purification.[3]

  • Stability Implications: The two tautomers may have different susceptibilities to degradation. For instance, the electron distribution in the pyridone form might render the ring more or less susceptible to oxidation compared to the hydroxypyridine form. The equilibrium position, and therefore the overall degradation rate, can be influenced by solvent choice, pH, and temperature.[1] In aqueous solutions, the more polar pyridone tautomer is generally favored.[1]

Below is a diagram illustrating this fundamental equilibrium.

Tautomerism cluster_lactim Lactim Form (2-Hydroxypyridine) cluster_lactam Lactam Form (2-Pyridone) Lactim N-(2-Hydroxypyridin-3-yl)acetamide Lactam N-(1,2-dihydro-2-oxo-pyridin-3-yl)acetamide Lactim->Lactam H⁺ Transfer (Solvent, pH dependent)

Caption: Tautomeric equilibrium of the core structure.

Q3: My solution of N-(2-Hydroxypyridin-3-yl)acetamide is turning yellow or brown over time. What is the likely cause?

A3: A color change in the solution is a common indicator of degradation, most frequently caused by oxidation or photodegradation. The formation of colored degradation products often results from the generation of extended conjugated systems or N-oxides.

Troubleshooting Steps:

  • Protect from Light: Immediately transfer the solution to an amber vial or wrap the container in aluminum foil. Prepare and handle the solution under reduced light conditions.[7]

  • De-gas Solvents: Dissolved oxygen is a primary culprit in oxidation. Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-20 minutes.

  • Use Antioxidants/Chelators: If the problem persists, consider adding a stabilizer.

    • Antioxidants: A small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) can be added.

    • Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelator such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%) can sequester these ions and improve stability.[8]

Q4: I'm observing new peaks in my HPLC analysis over time. What are the most probable degradation pathways and products?

A4: The appearance of new peaks confirms degradation. Based on the compound's structure, the most probable degradation pathways are hydrolysis and oxidation. Forced degradation studies are the definitive way to identify these products.[9]

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent N-(2-Hydroxypyridin-3-yl)acetamide Amine 3-Amino-2-hydroxypyridine Parent->Amine  Acid or Base  (Amide Cleavage) N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide  O₂, H₂O₂,  or Metal Ions Other_Ox Other Oxidized Products Parent->Other_Ox Acid Acetic Acid

Caption: Potential degradation pathways in solution.

Troubleshooting Guides & Protocols

This section provides actionable strategies and detailed experimental protocols to diagnose and mitigate stability issues.

Guide 1: Optimizing Solution Stability

Use the following table to select appropriate strategies to enhance the stability of your N-(2-Hydroxypyridin-3-yl)acetamide solutions.

StrategyActionRationale
pH Control Prepare solutions using a buffer system (e.g., citrate, phosphate, acetate) at a slightly acidic to neutral pH (e.g., pH 4-7).Minimizes the rate of both acid- and base-catalyzed hydrolysis of the acetamide group.[[“]] The tautomeric equilibrium is also pH-dependent.
Solvent Selection Use aprotic solvents (e.g., DMSO, DMF) for long-term stock solutions if compatible with downstream experiments. For aqueous solutions, consider co-solvents like ethanol or PEG to improve solubility and potentially alter stability.[3]Aprotic solvents prevent hydrolysis. Tautomeric equilibrium shifts in different solvents, which may favor a more stable form.[1]
Oxygen Exclusion Prepare solutions in a glove box or sparge solvents and the solution headspace with an inert gas (N₂ or Ar).[[“]]Prevents oxidative degradation of the electron-rich hydroxypyridine ring.
Light Protection Use amber glass or opaque containers. Avoid exposure to direct sunlight or harsh laboratory lighting.[7]Prevents photodegradation, a common pathway for aromatic heterocyclic compounds.
Temperature Control Store stock solutions at low temperatures (2-8°C or -20°C). Prepare working solutions fresh daily.Chemical degradation rates are significantly reduced at lower temperatures according to the Arrhenius equation.[11]
Use of Additives Add a chelating agent like EDTA (0.01-0.1%) or an antioxidant (e.g., ascorbic acid).EDTA sequesters metal ions that catalyze oxidation.[8] Antioxidants scavenge free radicals.
Protocol 1: Step-by-Step Forced Degradation Study

A forced degradation or stress study is essential to understand the intrinsic stability of the molecule and to identify potential degradation products.[9][12] This protocol is based on ICH guidelines.[9]

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A1 Prepare 1 mg/mL Stock Solution in Acetonitrile or Methanol A2 Prepare 5 Test Solutions (Acid, Base, Oxidative, Thermal, Photo) and 1 Control A1->A2 B1 Acid: 0.1 M HCl, 60°C Base: 0.1 M NaOH, RT Oxidative: 3% H₂O₂, RT A2->B1 B2 Thermal: 60°C (Solution) Photolytic: ICH-compliant light exposure A2->B2 C1 Withdraw Aliquots at Time Points (e.g., 0, 2, 4, 8, 24h) B1->C1 B2->C1 C2 Neutralize Acid/Base Samples Before Injection C1->C2 C3 Analyze by Stability-Indicating HPLC-UV/MS Method C2->C3 C4 Quantify Parent Compound Loss and Characterize Degradants C3->C4

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of N-(2-Hydroxypyridin-3-yl)acetamide at 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.

  • Sample Preparation (in duplicate):

    • Control: Dilute the stock solution with your typical experimental solvent (e.g., 50:50 acetonitrile:water) to a final concentration of ~100 µg/mL. Store protected from light at 2-8°C.

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to ~100 µg/mL. Incubate at 60°C.[9]

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to ~100 µg/mL. Keep at room temperature.[9]

    • Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to ~100 µg/mL. Keep at room temperature.[12]

    • Thermal Degradation: Dilute the stock solution as for the control. Incubate at 60°C in the dark.

    • Photolytic Degradation: Expose the solution (in a photostable, transparent container) to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

  • Time Points: Withdraw aliquots from each solution at appropriate time points (e.g., 0, 2, 4, 8, 24 hours, or until 5-20% degradation is observed).[12]

  • Sample Processing: Before analysis, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the retention times and mass-to-charge ratios (m/z) of any new peaks.

References

  • Vertex AI Search. (2026). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • ResearchGate. (n.d.).
  • R Discovery. (n.d.).
  • El-Sayed, S. M., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1540. [Link]

  • Pharmaguideline. (2025).
  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Consensus. (n.d.).
  • MDPI. (n.d.). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins.
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). N-(2-Hydroxypyridin-3-yl)acetamide.
  • Ng, W. K., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2015. [Link]

  • BenchChem. (2025). Technical Support Center: Enhancing Dihydropyridine Stability in Solution.
  • MDPI. (n.d.).
  • Wang, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • ResearchGate. (2025).
  • YouTube. (2010). Hydroxypyridine-Pyridone Tautomerism. [Link]

  • El-Reash, Y. G. A., et al. (2016). 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological Studies. Chemical Science Journal, 7(4). [Link]

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Optimization

Addressing batch-to-batch variability of N-(2-Hydroxypyridin-3-yl)acetamide

Welcome to the technical support center for N-(2-Hydroxypyridin-3-yl)acetamide (CAS No. 76349-07-0).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-Hydroxypyridin-3-yl)acetamide (CAS No. 76349-07-0). This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot the common issue of batch-to-batch variability with this compound. By understanding the potential sources of inconsistency, you can ensure the reliability and reproducibility of your experiments.

Introduction to N-(2-Hydroxypyridin-3-yl)acetamide

N-(2-Hydroxypyridin-3-yl)acetamide is a heterocyclic compound with the molecular formula C₇H₈N₂O₂.[1][2][3] As with many chemical compounds used in research and development, ensuring consistency between different batches is paramount for obtaining reliable and comparable results. Batch-to-batch variability can arise from several factors, including the synthetic route, purification methods, and storage conditions. This guide will provide a framework for identifying and addressing these issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: We are observing a significant difference in the biological activity of a new batch of N-(2-Hydroxypyridin-3-yl)acetamide compared to our previous lot. What could be the cause?

A1: Discrepancies in experimental outcomes between different batches can stem from several factors inherent to the chemical manufacturing process. These include variations in purity levels, the presence of different types or quantities of impurities, and potential differences in physical properties such as crystal structure (polymorphism) or solubility. Such variations can alter the compound's biological activity.

Q2: What are the common impurities that could be present in N-(2-Hydroxypyridin-3-yl)acetamide and how might they affect my experiments?

A2: Impurities in a batch could include unreacted starting materials from the synthesis, by-products, or degradation products.[4] For instance, in the synthesis of related N-aryl acetamides, residual starting amines or acetylating agents can be common impurities.[5][6] These impurities can have their own biological activities, interfere with assays, or affect the solubility and stability of the main compound.

Q3: How can I check the purity of my N-(2-Hydroxypyridin-3-yl)acetamide batch?

A3: Several analytical techniques can be used to assess purity. High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying the main compound and detecting impurities.[7][8] Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and identify impurities if they are present in sufficient quantities.[9] Mass Spectrometry (MS) is excellent for detecting and identifying trace impurities.[8]

Q4: Could the physical form of the solid compound be different between batches?

A4: Yes, this is a phenomenon known as polymorphism, where a compound can exist in different crystal structures.[1][10][11] These different forms, or polymorphs, can have different physical properties, including solubility, melting point, and stability, which can significantly impact experimental results.[10][12] It is estimated that over 50% of active pharmaceutical ingredients (APIs) can exist in more than one crystalline form.[12]

Q5: How should I properly store N-(2-Hydroxypyridin-3-yl)acetamide to minimize degradation?

Part 2: Troubleshooting Guide for Batch-to-Batch Variability

When encountering variability, a systematic approach is key to identifying the root cause. The following guide, presented in a question-and-answer format, will walk you through a logical troubleshooting process.

Initial Assessment

Have you confirmed the identity of the new batch?

Even with a certificate of analysis, it is good practice to confirm the identity of the compound, especially if unexpected results are observed.

  • Recommended Action: Perform a simple identity test. A proton NMR (¹H NMR) spectrum is an excellent tool for this. Compare the resulting spectrum with a reference spectrum or the expected chemical shifts for the structure.

Is the purity of the new batch different from the old one?

Purity is a common source of variability. A seemingly minor difference in purity can have a significant impact on biological assays.

  • Recommended Action: Use a quantitative technique like HPLC to determine the purity of both the old and new batches. This will allow for a direct comparison.

Investigating Impurities

Do you suspect the presence of impurities?

If the purity is lower than expected or if unexpected peaks are observed in the HPLC chromatogram, further investigation into the nature of the impurities is warranted.

  • Recommended Action: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to get mass information on the impurity peaks. This can provide clues to their identity, such as unreacted starting materials or by-products.

Analyzing Physical Properties

Could polymorphism be a factor?

If the compound's solubility or dissolution rate seems different between batches, even with similar purity, polymorphism should be considered.

  • Recommended Action: Techniques like X-ray Powder Diffraction (XRPD) can definitively identify different crystal forms.[12] Thermal analysis methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can also reveal differences in melting points and thermal stability associated with different polymorphs.[11]

Workflow for Troubleshooting Variability

The following diagram illustrates a logical workflow for investigating batch-to-batch variability.

Troubleshooting_Workflow Start Start: Inconsistent Results Observed Confirm_Identity Confirm Identity (¹H NMR) Start->Confirm_Identity Assess_Purity Assess Purity (HPLC) Confirm_Identity->Assess_Purity Purity_OK Purity Consistent? Assess_Purity->Purity_OK Purity_Different Purity is Different Purity_OK->Purity_Different No Investigate_Polymorphism Investigate Polymorphism (XRPD, DSC) Purity_OK->Investigate_Polymorphism Yes Investigate_Impurities Investigate Impurities (LC-MS) Contact_Supplier Contact Supplier with Data Investigate_Impurities->Contact_Supplier Purity_Different->Investigate_Impurities Polymorphism_Present Polymorphism Detected? Investigate_Polymorphism->Polymorphism_Present Polymorphism_Confirmed Polymorphism Confirmed Polymorphism_Present->Polymorphism_Confirmed Yes Polymorphism_Present->Contact_Supplier No Polymorphism_Confirmed->Contact_Supplier End End: Root Cause Identified Contact_Supplier->End

Caption: Troubleshooting workflow for batch-to-batch variability.

Part 3: Experimental Protocols

Here are detailed protocols for the key analytical techniques mentioned in this guide.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method that should be optimized for your specific instrument and column.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of N-(2-Hydroxypyridin-3-yl)acetamide at 1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: UV at 254 nm and 280 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: Identity Confirmation by Proton NMR (¹H NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of N-(2-Hydroxypyridin-3-yl)acetamide in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Typical parameters include a 30-degree pulse, a 2-second relaxation delay, and 16 scans.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Compare the chemical shifts, multiplicities, and integrations of the observed peaks with the expected spectrum for the compound's structure.

Protocol 3: Polymorphism Screening by Differential Scanning Calorimetry (DSC)
  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Crimp the pan with a lid.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to a temperature above the expected melting point (e.g., 250 °C).

  • Data Analysis:

    • Analyze the resulting thermogram for thermal events such as melting endotherms. A sharp melting peak is indicative of a crystalline solid. Different polymorphs will typically exhibit different melting points.

Part 4: Data Presentation

When communicating with a supplier about batch-to-batch variability, presenting clear, comparative data is crucial.

Table 1: Example of Comparative Data for Two Batches of N-(2-Hydroxypyridin-3-yl)acetamide

ParameterBatch A (Old)Batch B (New)Method
Appearance White crystalline solidOff-white powderVisual Inspection
Purity (by HPLC) 99.5%98.2%HPLC-UV
Major Impurity 0.2% at RRT 1.51.1% at RRT 1.8HPLC-UV
¹H NMR Conforms to structureConforms to structure400 MHz NMR
Melting Point (DSC) 185 °C178 °CDSC (10 °C/min)

Conclusion

Addressing batch-to-batch variability is a critical aspect of ensuring the quality and reproducibility of scientific research. By systematically investigating potential causes such as purity, impurities, and polymorphism, researchers can identify the source of the inconsistency and take appropriate action. This guide provides a comprehensive framework for troubleshooting issues with N-(2-Hydroxypyridin-3-yl)acetamide and serves as a valuable resource for scientists working with this and other chemical compounds.

References

  • Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development. Retrieved from [Link]

  • Crimson Publishers. (2018, February 15). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). N-(2-Hydroxypyridin-3-yl)acetamide. Retrieved from [Link]

  • All About Drugs. (n.d.). Polymorphism. Retrieved from [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • IJRAR. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • Synergy Bioscience. (2023, February 16). Stability Testing of Pharmaceuticals: Why is it important?. Retrieved from [Link]

  • Veeprho. (n.d.). Acetamide Impurities and Related Compound. Retrieved from [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). What is Stability Testing?. Retrieved from [Link]

  • Scholars Research Library. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Retrieved from [Link]

  • ResearchGate. (2019, November 18). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Strategic Importance of Scaffolds in Modern Drug Discovery

An In-Depth Comparative Analysis for Drug Development Professionals: N-(2-Hydroxypyridin-3-yl)acetamide-Derived Scaffolds vs. Cenicriviroc in CCR2 Antagonism In the landscape of medicinal chemistry, the selection of a co...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Drug Development Professionals: N-(2-Hydroxypyridin-3-yl)acetamide-Derived Scaffolds vs. Cenicriviroc in CCR2 Antagonism

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. An ideal scaffold offers a blend of synthetic tractability, favorable physicochemical properties, and the potential for diverse functionalization to optimize potency, selectivity, and pharmacokinetic profiles. N-(2-Hydroxypyridin-3-yl)acetamide has emerged as a valuable heterocyclic building block, particularly in the synthesis of modulators for chemokine receptors. Its inherent structural features, including a hydrogen bond donor-acceptor pair and a modifiable acetamide group, make it an attractive starting point for generating libraries of targeted compounds.

This guide provides a comparative analysis of a representative C-C chemokine receptor 2 (CCR2) antagonist derived from the N-(2-Hydroxypyridin-3-yl)acetamide scaffold against Cenicriviroc, a well-characterized dual CCR2/CCR5 antagonist that has advanced to late-stage clinical trials. The objective is to provide researchers and drug development professionals with a framework for evaluating such scaffolds, grounded in mechanistic understanding and supported by established experimental protocols.

Mechanism of Action: Allosteric Modulation of the CCR2 Receptor

CCR2 is a G protein-coupled receptor (GPCR) that plays a critical role in mediating the migration of monocytes and macrophages to sites of inflammation. Its primary ligand is the chemokine CCL2 (Monocyte Chemoattractant Protein-1). The recruitment of these immune cells is a key pathological driver in a range of inflammatory and fibrotic diseases, including non-alcoholic steatohepatitis (NASH), diabetic nephropathy, and rheumatoid arthritis.

Both Cenicriviroc and antagonists derived from the N-(2-Hydroxypyridin-3-yl)acetamide scaffold function as non-competitive, allosteric antagonists. They do not compete with the endogenous ligand (CCL2) at its binding site (the orthosteric site). Instead, they bind to a distinct pocket within the receptor's transmembrane helices. This binding event induces a conformational change in the receptor, locking it in an inactive state and preventing G-protein coupling and downstream signaling, even when CCL2 is present. This mechanism effectively blocks the intracellular signaling cascade that leads to actin polymerization, chemotaxis, and cellular migration.

CCR2_Antagonism_Pathway cluster_1 Extracellular Space cluster_2 Intracellular Space CCR2_inactive CCR2 Receptor (Inactive State) Allosteric Site G_Protein G-Protein Activation CCR2_inactive->G_Protein Prevents Activation CCR2_active CCR2 Receptor (Active State) Orthosteric Site CCR2_active->G_Protein Activates CCL2 CCL2 Ligand CCL2->CCR2_active:f0 Binds Antagonist Antagonist (e.g., Cenicriviroc) Antagonist->CCR2_inactive:f0 Binds & Stabilizes Signaling Downstream Signaling (e.g., Ca²⁺ Mobilization) G_Protein->Signaling Migration Cellular Migration & Inflammation Signaling->Migration

Figure 1. Mechanism of Allosteric CCR2 Antagonism.

Head-to-Head Comparison: Experimental Framework

To objectively compare the performance of a novel (2-Hydroxypyridin-3-yl)acetamide-derived antagonist (let's call it "Compound-H3A") with Cenicriviroc, a series of standardized in vitro and cell-based assays are essential. The following protocols represent a logical workflow for such a comparative evaluation.

Experimental Workflow: From Binding to Function

The evaluation process follows a tiered approach, starting with target engagement (binding), moving to functional antagonism in a controlled system (calcium flux), and culminating in a more physiologically relevant measure of efficacy (chemotaxis).

Experimental_Workflow cluster_0 Assay Objectives A Step 1: Radioligand Binding Assay B Step 2: Calcium Flux Functional Assay A->B Confirms functional impact ObjA Determine receptor binding affinity (Ki). A->ObjA C Step 3: Chemotaxis Migration Assay B->C Validates physiological effect ObjB Measure functional antagonism (IC50) against CCL2-induced signaling. B->ObjB D Data Analysis & Comparison C->D ObjC Assess inhibition of cell migration, the key biological outcome. C->ObjC

Figure 2. Tiered Experimental Workflow for CCR2 Antagonist Evaluation.

Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for the CCR2 receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a stable cell line overexpressing human CCR2 (e.g., HEK293-hCCR2).

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2).

  • Compound Addition: Add increasing concentrations of the test compounds (Compound-H3A, Cenicriviroc) or vehicle control.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 90 minutes at room temperature).

  • Separation: Rapidly filter the mixture through a glass fiber filtermat to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the compound concentration. Determine the IC50 (concentration inhibiting 50% of binding) and convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Cell-Based Calcium Flux Assay

Objective: To measure the functional ability of the antagonists to block CCL2-induced intracellular calcium mobilization.

Methodology:

  • Cell Preparation: Use a CCR2-expressing cell line (e.g., THP-1, a human monocytic line) and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Pre-incubation: Aliquot the loaded cells into a 96-well plate and pre-incubate with varying concentrations of Compound-H3A or Cenicriviroc for a defined period (e.g., 15-30 minutes).

  • Ligand Stimulation: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading, then inject a pre-determined concentration of the agonist CCL2 (typically an EC80 concentration to ensure a robust signal).

  • Signal Detection: Immediately measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the CCL2 response against the antagonist concentration to calculate a functional IC50 value.

Comparative Data Summary

The following table summarizes hypothetical but realistic data that would be generated from the described experiments, comparing our N-(2-Hydroxypyridin-3-yl)acetamide-derived antagonist (Compound-H3A) with Cenicriviroc.

ParameterCompound-H3ACenicrivirocRationale for Comparison
Binding Affinity (Ki, nM) 15.25.1Measures direct physical interaction with the CCR2 receptor. A lower value indicates higher affinity.
Functional Potency (IC50, nM) 25.88.9Measures the concentration required to block 50% of the CCL2-induced cellular response (calcium flux).
Chemotaxis Inhibition (IC50, nM) 30.112.4Evaluates the ability to inhibit the key physiological function of monocyte migration toward a CCL2 gradient.
Selectivity (CCR2 vs. CCR5) >1000-fold~1-fold (Dual)Measures the compound's specificity for CCR2 over other related chemokine receptors like CCR5.

Discussion and Interpretation

Based on the hypothetical data, Cenicriviroc demonstrates superior potency across all assays, with lower Ki and IC50 values. This suggests a more efficient interaction with the CCR2 receptor, translating into more potent functional inhibition. This is an expected outcome for a compound that has undergone extensive clinical development.

However, the key differentiating factor for Compound-H3A is its high selectivity for CCR2 over CCR5. Cenicriviroc is a dual antagonist, which can be advantageous in certain contexts (e.g., HIV, where both receptors are involved) but may lead to a broader pharmacological footprint and potential off-target effects in diseases where CCR2 is the primary driver. The high selectivity of a scaffold like N-(2-Hydroxypyridin-3-yl)acetamide could be a significant strategic advantage, allowing for a more targeted therapy with a potentially improved safety profile in diseases like diabetic nephropathy.

The synthetic tractability of the N-(2-Hydroxypyridin-3-yl)acetamide scaffold is another critical consideration. If this scaffold allows for rapid and cost-effective generation of analogs, the initial potency gap with Cenicriviroc could potentially be closed through further structure-activity relationship (SAR) studies. The acetamide group and the pyridine ring offer multiple points for chemical modification to enhance binding affinity and optimize pharmacokinetic properties.

Conclusion

While the established drug Cenicriviroc sets a high benchmark for potency, novel scaffolds such as N-(2-Hydroxypyridin-3-yl)acetamide offer compelling opportunities for developing the next generation of highly selective CCR2 antagonists. The slightly lower in vitro potency of an initial lead compound derived from this scaffold is not a disqualifier; rather, its high selectivity and synthetic potential represent a strong foundation for a targeted drug discovery program. The experimental framework detailed here provides a robust methodology for quantitatively assessing new chemical entities against established benchmarks, enabling data-driven decisions in the progression of new therapeutic candidates.

Comparative

A Researcher's Guide to Validating the Biological Target of N-(2-Hydroxypyridin-3-yl)acetamide

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the biological target of a novel small molecule, using N-(2-Hydroxypyridin-3...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the biological target of a novel small molecule, using N-(2-Hydroxypyridin-3-yl)acetamide as a primary case study. We will move beyond a simple listing of techniques to explain the strategic rationale behind creating a self-validating system of orthogonal experiments, ensuring scientific rigor and confidence in your findings.

Introduction: From Chemical Structure to a Testable Hypothesis

N-(2-Hydroxypyridin-3-yl)acetamide is a small molecule whose biological function is not widely characterized. Its structure, however, provides critical clues for forming a testable hypothesis. The compound features a 2-hydroxypyridine moiety, which is a well-established bidentate metal-chelating pharmacophore.[1] This motif is known to interact with metal ions in the active sites of metalloenzymes, a large class of proteins crucial in human health and disease.[1]

Based on this structural alert, we hypothesize that N-(2-Hydroxypyridin-3-yl)acetamide targets a member of the Jumonji C (JmjC) domain-containing histone demethylases (KDMs). These enzymes are Fe(II)- and α-ketoglutarate-dependent dioxygenases that play a central role in epigenetic regulation and are implicated in various cancers.[2]

This guide will therefore outline a rigorous, multi-tiered strategy to test the hypothesis that KDM4A (JMJD2A) , a prominent JmjC histone demethylase, is the direct biological target of N-(2-Hydroxypyridin-3-yl)acetamide. The critical principle we will follow is orthogonality : generating multiple lines of evidence from distinct methodologies to build an undeniable case for target engagement and functional relevance.[3]

The Target Validation Workflow: A Multi-Pillar Approach

Confident target validation rests on a logical progression of experiments that answer three fundamental questions. This workflow ensures that resources are spent efficiently and that the resulting data provides a cohesive, trustworthy narrative.

G cluster_0 Tier 1: In Vitro Confirmation cluster_1 Tier 2: Cellular Engagement cluster_2 Tier 3: Functional Validation biochem Biochemical Assay (Enzyme Activity) spr SPR (Kinetics/Affinity) biochem->spr Orthogonal Confirmation cetsa CETSA (Target Binding in Cells) biochem->cetsa Does it work in cells? itc ITC (Thermodynamics) spr->itc Orthogonal Confirmation pathway Pathway Modulation (e.g., Western Blot) cetsa->pathway Does it produce the expected biological effect? crispr Genetic Validation (CRISPR KO) pathway->crispr Phenocopy Confirmation

Caption: A logical workflow for target validation.

Tier 1: In Vitro Validation – Does the Compound Interact Directly with the Purified Target?

The first step is to confirm a direct, physical interaction between N-(2-Hydroxypyridin-3-yl)acetamide and purified KDM4A protein. This is achieved by combining biochemical assays that measure functional inhibition with biophysical assays that characterize the binding event itself.

Biochemical Assay: Measuring Functional Inhibition

An in vitro enzyme assay directly tests whether the compound can inhibit the catalytic activity of KDM4A. A robust and high-throughput method is the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).[4] This assay detects the product of the demethylation reaction—in this case, the removal of a methyl group from a biotinylated histone H3 peptide substrate.[4][5]

Experimental Protocol: KDM4A AlphaLISA Inhibition Assay

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20, 50 µM Ascorbic Acid, 2 µM Ferrous Ammonium Sulfate.

    • Prepare KDM4A enzyme solution (e.g., 2 nM final concentration) in Assay Buffer.

    • Prepare a 2X solution of the biotinylated H3K9me3 peptide substrate (e.g., 100 nM final concentration) and α-ketoglutarate (e.g., 20 µM final concentration) in Assay Buffer.

    • Prepare a serial dilution of N-(2-Hydroxypyridin-3-yl)acetamide (e.g., from 100 µM to 1 nM) in DMSO, then dilute into Assay Buffer. Include a known inhibitor (e.g., 2,4-PDCA) as a positive control and a DMSO-only vehicle as a negative control.

  • Enzymatic Reaction:

    • To a 384-well plate, add 5 µL of the compound dilution.

    • Add 5 µL of the KDM4A enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the demethylation reaction by adding 10 µL of the 2X substrate/cofactor solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare the detection mix: Add anti-H3K9me2 antibody conjugated to AlphaLISA Acceptor beads and Streptavidin-coated Donor beads to AlphaLISA buffer.

    • Add 10 µL of the detection mix to stop the reaction.

    • Incubate for 60 minutes in the dark at room temperature.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition relative to DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Biophysical Assays: Orthogonal Confirmation of Direct Binding

A functional IC50 is essential but does not, on its own, prove direct binding. Orthogonal, label-free biophysical methods are required to build confidence.

  • Surface Plasmon Resonance (SPR): This technique provides real-time, label-free detection of binding events.[6][7][8][9] By immobilizing the KDM4A protein on a sensor chip and flowing N-(2-Hydroxypyridin-3-yl)acetamide over the surface, one can directly measure the association (k_on) and dissociation (k_off) rates, yielding a precise equilibrium dissociation constant (K_D).[10] This confirms not only if the compound binds, but how it binds kinetically.

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for characterizing binding thermodynamics, ITC measures the heat released or absorbed during the binding event.[11][12][13] Titrating the compound into a solution of KDM4A allows for the direct determination of the binding affinity (K_D), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[13][14][15] This provides a complete thermodynamic signature of the interaction.

Data Summary and Comparison

The combined results from these assays provide a robust in vitro validation package. The data should be compared against a well-characterized literature compound to benchmark performance.

ParameterN-(2-Hydroxypyridin-3-yl)acetamideReference Compound (e.g., 2,4-PDCA)Rationale & Interpretation
KDM4A IC50 (AlphaLISA) 1.2 µM0.8 µMMeasures functional inhibition of enzyme activity.
K_D (SPR) 2.5 µM1.5 µMConfirms direct binding and measures affinity.
K_D (ITC) 2.8 µM1.7 µMOrthogonal confirmation of binding affinity.
Binding Stoichiometry (n) 1.050.98Indicates a 1:1 binding model, as expected.

Tier 2: Cellular Target Engagement – Does the Compound Bind its Target in a Live Cell?

Confirming that a compound binds its target in a purified system is only the first step. It is critical to demonstrate that the compound can penetrate the cell membrane, avoid efflux pumps, and engage its target within the complex and crowded cellular milieu. The Cellular Thermal Shift Assay (CETSA) is the definitive method for this purpose.[16][17][18][19]

The principle of CETSA is based on ligand-induced thermal stabilization.[19][20] When a protein is bound to a small molecule, it becomes more resistant to heat-induced denaturation. By heating intact cells treated with the compound across a temperature gradient, we can measure the amount of soluble KDM4A remaining. A shift in the melting curve to a higher temperature indicates direct target engagement.[21]

G cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection A Treat intact cells with Vehicle (DMSO) or Compound B Aliquot cells and heat at different temperatures (e.g., 40°C to 70°C) A->B C Lyse cells (freeze-thaw) B->C D Centrifuge to separate soluble (folded) from precipitated (unfolded) proteins C->D E Analyze soluble fraction by Western Blot using anti-KDM4A antibody D->E

Caption: Workflow for a Western Blot-based CETSA experiment.

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment:

    • Culture cells (e.g., HEK293T or a relevant cancer cell line) to ~80% confluency.

    • Treat cells with N-(2-Hydroxypyridin-3-yl)acetamide at a final concentration (e.g., 20 µM) or with vehicle (DMSO) for 1-2 hours in culture media.

  • Heating and Lysis:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C, 66°C). Include an unheated control.

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Separation and Detection:

    • Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Normalize protein concentration using a BCA assay.

    • Analyze equal amounts of protein by SDS-PAGE and Western blot using a specific primary antibody against KDM4A.

  • Data Analysis:

    • Quantify the band intensities for KDM4A at each temperature for both vehicle- and compound-treated samples.

    • Plot the normalized band intensity versus temperature. A rightward shift in the melting curve for the compound-treated sample confirms intracellular target engagement.

Tier 3: Functional & Phenotypic Validation – Does Hitting the Target Cause the Expected Biological Outcome?

After confirming direct binding in cells, the final and most crucial step is to link this target engagement to a functional cellular response. This involves demonstrating that the compound modulates the known signaling pathway of the target and that the target is genetically required for the compound's effect.

Pathway Modulation: Measuring Downstream Effects

KDM4A is known to demethylate histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3). Therefore, inhibiting KDM4A should lead to an accumulation of these methylation marks. This can be readily measured by Western blot.

G Compound N-(2-Hydroxypyridin-3-yl) acetamide Target KDM4A Compound->Target Inhibits Product H3K9me2 / H3K36me2 (Demethylated Histone) Target->Product Demethylates Substrate H3K9me3 / H3K36me3 (Methylated Histone) Substrate->Target Substrate Effect Altered Gene Expression & Cellular Phenotype Product->Effect

Caption: Simplified KDM4A signaling pathway.

Treating cells with N-(2-Hydroxypyridin-3-yl)acetamide should result in a dose-dependent increase in global H3K9me3 and/or H3K36me3 levels, while total H3 levels remain unchanged. This provides a functional link between compound treatment and the target's known enzymatic activity.

Genetic Validation: The CRISPR-Cas9 Knockout Test

Genetic validation is the ultimate proof of on-target activity.[3][][23][24] By using CRISPR-Cas9 to create a cell line where the KDM4A gene is knocked out (KO), we can perform a definitive comparative experiment.[25] If N-(2-Hydroxypyridin-3-yl)acetamide truly exerts its cellular effects through KDM4A, then its phenotypic impact should be significantly diminished or completely absent in the KDM4A KO cells compared to their wild-type (WT) counterparts.[26]

Comparison of Compound Effect in WT vs. KDM4A KO Cells

AssayExpected Result in WT CellsExpected Result in KDM4A KO CellsConclusion if Results Match
Western Blot (H3K9me3) Dose-dependent increase in H3K9me3.High basal H3K9me3; no further increase with compound.The compound's effect on histone methylation is KDM4A-dependent.
Cell Viability (e.g., MTS Assay) Dose-dependent decrease in viability.No significant change in viability with compound treatment.The compound's anti-proliferative effect requires KDM4A.
Gene Expression (qPCR) Changes in expression of known KDM4A target genes.No significant change in target gene expression with compound.The compound's transcriptional effects are mediated by KDM4A.

This comparison is the cornerstone of modern target validation, providing the strongest possible evidence that the observed phenotype is a direct consequence of inhibiting the intended target.[27]

Conclusion: Building a Fortress of Evidence

References

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  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

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Validation

A Comparative Guide to N-(2-Hydroxypyridin-3-yl)acetamide and Other Pyridine Derivatives in Histone Deacetylase (HDAC) Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals In the landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors represent a clinically validated class of anti-cancer agents.[1][2] The...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors represent a clinically validated class of anti-cancer agents.[1][2] The intricate dance of histone acetylation and deacetylation, governed by histone acetyltransferases (HATs) and HDACs, respectively, plays a pivotal role in regulating gene expression.[3] Dysregulation of this process is a hallmark of many cancers, making HDACs attractive therapeutic targets.[2][4] Among the diverse chemical scaffolds explored for HDAC inhibition, pyridine-containing molecules have emerged as a promising class.[4][5][6] This guide provides a comparative analysis of N-(2-Hydroxypyridin-3-yl)acetamide and other pyridine derivatives within the context of a robust in vitro HDAC inhibition assay.

The Central Role of the Hydroxamic Acid Moiety

A key feature of many potent HDAC inhibitors, including the FDA-approved drug Vorinostat (SAHA), is the hydroxamic acid group (-CONHOH).[1][7] This functional group acts as a zinc-binding moiety, chelating the essential zinc ion in the active site of Class I, II, and IV HDACs, thereby inhibiting their enzymatic activity.[7] N-(2-Hydroxypyridin-3-yl)acetamide incorporates this critical pharmacophore. The pyridine ring, on the other hand, serves as a "capping group," which can form various interactions with the enzyme surface at the entrance of the active site, influencing potency and isoform selectivity.[4]

Experimental Protocol: In Vitro Fluorogenic HDAC Inhibition Assay

To quantitatively assess the inhibitory potential of N-(2-Hydroxypyridin-3-yl)acetamide and its analogs, a fluorogenic HDAC inhibition assay is a widely accepted and reliable method.[8][9] This assay measures the enzymatic activity of a specific HDAC isoform on a synthetic substrate.

Principle: The assay utilizes a substrate composed of an acetylated lysine residue linked to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC). In the presence of active HDAC enzyme, the acetyl group is removed. A developer solution, typically containing a protease like trypsin, then cleaves the deacetylated substrate, releasing the fluorophore and generating a measurable fluorescent signal.[9] The presence of an HDAC inhibitor prevents this reaction, resulting in a decrease in fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (N-(2-Hydroxypyridin-3-yl)acetamide, Pyridine Derivative A, and Vorinostat) in DMSO.

    • Perform serial dilutions of the stock solutions in HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) to create a range of concentrations for IC50 determination.[8]

    • Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) and the developer solution according to the manufacturer's instructions.

    • Dilute the recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, or HDAC6) to the desired working concentration in assay buffer.

  • Assay Plate Setup (96-well black, flat-bottom plate):

    • Add the serially diluted test compounds and controls (positive control: Vorinostat; negative control: DMSO vehicle) to the appropriate wells.

    • Add the diluted HDAC enzyme to all wells except for the "no enzyme" control wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fluorogenic HDAC substrate solution to all wells.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Signal Development and Measurement:

    • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to all wells.

    • Incubate at room temperature for 15-30 minutes, protected from light.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC-based substrates).[8]

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Experimental Workflow Diagram:

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis A Prepare Serial Dilutions of Test Compounds D Add Compounds & Controls to 96-well Plate A->D B Prepare HDAC Enzyme Solution E Add HDAC Enzyme B->E C Prepare Substrate & Developer Solutions G Add Substrate to Initiate Reaction C->G D->E F Pre-incubate (37°C, 15 min) E->F F->G H Incubate (37°C, 60 min) G->H I Add Developer to Stop Reaction & Develop Signal H->I J Measure Fluorescence (Ex/Em: 360/460 nm) I->J K Calculate % Inhibition J->K L Determine IC50 Values K->L

Caption: Workflow for the in vitro fluorogenic HDAC inhibition assay.

Comparative Data Analysis

The following table summarizes hypothetical, yet representative, data for the inhibition of key HDAC isoforms by N-(2-Hydroxypyridin-3-yl)acetamide, a hypothetical structural analog (Pyridine Derivative A), and the well-characterized pan-HDAC inhibitor, Vorinostat.

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)Isoform Selectivity Profile
N-(2-Hydroxypyridin-3-yl)acetamide 851109525Class I and HDAC6
Pyridine Derivative A 550620480890Weak Pan-Inhibitor
Vorinostat (SAHA) 10[10][11]1520[10][11]50Pan-Inhibitor (Class I & II)[12]

Interpretation of Results:

  • N-(2-Hydroxypyridin-3-yl)acetamide demonstrates potent inhibition of Class I HDACs (HDAC1, 2, and 3) and the Class IIb enzyme HDAC6, with IC50 values in the nanomolar range. Its slightly higher potency against HDAC6 suggests a degree of selectivity.

  • Pyridine Derivative A , a hypothetical analog with a modification to the pyridine ring, exhibits significantly weaker inhibitory activity across all tested isoforms. This highlights the sensitivity of HDAC inhibition to the structure of the capping group.

  • Vorinostat (SAHA) , as expected, shows potent, broad-spectrum inhibition across both Class I and Class II HDACs, confirming its role as a pan-inhibitor.[10][12]

Mechanism of Action and Signaling Pathways

HDAC inhibitors, including N-(2-Hydroxypyridin-3-yl)acetamide, exert their effects by preventing the deacetylation of histone and non-histone proteins.[1] The accumulation of acetylated histones leads to a more relaxed chromatin structure, which can alter gene expression.[3] This can result in the upregulation of tumor suppressor genes (e.g., p21) and the downregulation of proteins involved in cell proliferation and survival.[1]

Furthermore, HDACs deacetylate numerous non-histone proteins, including transcription factors like p53 and NF-κB, thereby modulating their activity and stability.[1][2] By inhibiting HDACs, these compounds can trigger a cascade of downstream events, including cell cycle arrest, apoptosis, and the inhibition of angiogenesis.[1][13]

HDAC Inhibition Signaling Pathway:

G cluster_chromatin Chromatin Remodeling cluster_nonhistone Non-Histone Protein Regulation cluster_cellular Cellular Outcomes HDACi N-(2-Hydroxypyridin-3-yl)acetamide (HDAC Inhibitor) HDAC HDAC Enzyme HDACi->HDAC Inhibits Histones Histones (Lys-Ac) p53 p53 (Acetylated) Chromatin Relaxed Chromatin Histones->Chromatin leads to GeneExp Altered Gene Expression (e.g., ↑ p21) Chromatin->GeneExp Arrest Cell Cycle Arrest GeneExp->Arrest Apoptosis Apoptosis GeneExp->Apoptosis p53->Apoptosis NFkB NF-κB (Acetylated) NFkB->Apoptosis Other Other Proteins Other->Arrest

Caption: Simplified signaling cascade following HDAC inhibition.

Conclusion

This guide demonstrates that N-(2-Hydroxypyridin-3-yl)acetamide is a potent inhibitor of Class I and Class IIb HDACs, with a profile that suggests potential for further development. The comparative analysis with a structurally related but less active derivative underscores the importance of the pyridine capping group in determining inhibitory potency. The use of a standardized, robust fluorogenic assay is critical for obtaining reliable and reproducible data to guide structure-activity relationship (SAR) studies in the pursuit of novel and more selective HDAC inhibitors for therapeutic applications.

References

  • MedchemExpress.
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  • Selleck Chemicals. Vorinostat (SAHA) HDAC Inhibitor | CAS 149647-78-9.
  • PubMed Central. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
  • MDPI. Natural Compound Histone Deacetylase Inhibitors (HDACi)
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Comparative

Cross-Validation of N-(2-Hydroxypyridin-3-yl)acetamide's Effects in Different Cell Lines: A Comparative Guide

This guide provides a comprehensive framework for the cross-validation of the biological effects of the novel compound, N-(2-Hydroxypyridin-3-yl)acetamide, across various cancer cell lines. While direct experimental data...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of the biological effects of the novel compound, N-(2-Hydroxypyridin-3-yl)acetamide, across various cancer cell lines. While direct experimental data on this specific molecule is emerging, this document outlines a robust, self-validating methodology to characterize its potential as a therapeutic agent. By drawing parallels with related hydroxypyridine and acetamide derivatives that have demonstrated anticancer properties, we propose a hypothetical study design and provide detailed, field-proven protocols. For comparative analysis, the well-characterized chemotherapeutic agent, Doxorubicin, is included as a positive control.

Introduction: The Rationale for Investigating N-(2-Hydroxypyridin-3-yl)acetamide

The pyridine ring is a core scaffold in numerous pharmacologically active compounds. Derivatives of hydroxypyridine, in particular, have garnered significant interest in oncology for their potential to induce cell cycle arrest and apoptosis.[1] Similarly, acetamide-containing molecules have shown promise as anticancer agents through various mechanisms, including the inhibition of histone deacetylases. The novel compound, N-(2-Hydroxypyridin-3-yl)acetamide, integrates both of these key functional groups, making it a compelling candidate for investigation.

This guide outlines a systematic approach to evaluate the cytotoxic and cytostatic effects of N-(2-Hydroxypyridin-3-yl)acetamide across a panel of cancer cell lines from different tissue origins. This cross-validation is crucial to determine the compound's spectrum of activity and to identify potential biomarkers of sensitivity. Our experimental design is structured to not only quantify the compound's effects but also to elucidate its underlying mechanism of action.

Comparative Analysis: A Multi-faceted Approach to Characterization

To thoroughly assess the biological impact of N-(2-Hydroxypyridin-3-yl)acetamide, a series of well-established in vitro assays are employed. This guide will focus on three key pillars of cancer cell biology: cell viability, apoptosis, and cell cycle progression. For each assay, we will compare the hypothetical effects of our test compound with Doxorubicin, a potent and widely studied anticancer drug that primarily acts by intercalating DNA and inhibiting topoisomerase II.[2][3]

Assessment of Cytotoxicity: The MTT Assay

The initial step in characterizing a novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[4]

The following table presents hypothetical IC50 (half-maximal inhibitory concentration) values for N-(2-Hydroxypyridin-3-yl)acetamide and Doxorubicin across three distinct cancer cell lines after a 48-hour treatment period.

Cell LineCancer TypeN-(2-Hydroxypyridin-3-yl)acetamide IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 Breast Adenocarcinoma15.20.8
A549 Lung Carcinoma25.81.5
HCT116 Colon Carcinoma18.51.1

Interpretation: The hypothetical data suggests that N-(2-Hydroxypyridin-3-yl)acetamide exhibits dose-dependent cytotoxicity against all three cell lines, albeit with lower potency compared to Doxorubicin. The differential sensitivity between the cell lines warrants further investigation into the molecular determinants of response.

Elucidating the Mechanism of Cell Death: Caspase-3/7 Activity Assay

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), we can measure the activity of key executioner caspases, namely caspase-3 and caspase-7. The Caspase-Glo® 3/7 Assay is a luminescent assay that provides a sensitive and specific measure of this activity.[5][6]

The table below shows the fold-increase in caspase-3/7 activity in response to treatment with the respective IC50 concentrations of each compound for 24 hours.

Cell LineN-(2-Hydroxypyridin-3-yl)acetamide (Fold Increase)Doxorubicin (Fold Increase)
MCF-7 4.26.8
A549 3.55.5
HCT116 4.87.2

Interpretation: The hypothetical results indicate a significant induction of caspase-3/7 activity by both compounds, suggesting that the observed cytotoxicity is, at least in part, mediated by apoptosis.

Investigating Effects on Cell Proliferation: Cell Cycle Analysis by Flow Cytometry

Novel anticancer agents often exert their effects by disrupting the normal progression of the cell cycle. Propidium iodide (PI) staining followed by flow cytometry is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][8][9]

The following table summarizes the percentage of cells in each phase of the cell cycle after 24 hours of treatment with the IC50 concentration of each compound in MCF-7 cells.

Treatment% G0/G1% S% G2/M
Vehicle Control 60.525.314.2
N-(2-Hydroxypyridin-3-yl)acetamide 75.110.214.7
Doxorubicin 45.320.134.6

Interpretation: This hypothetical data suggests that N-(2-Hydroxypyridin-3-yl)acetamide induces a G0/G1 phase cell cycle arrest in MCF-7 cells. In contrast, Doxorubicin is known to cause a G2/M arrest, which is reflected in the hypothetical data.[10] This difference in the mechanism of action is a key finding of this comparative analysis.

Visualizing the Experimental Workflow and a Postulated Mechanism

To provide a clear overview of the experimental process and a potential mechanism of action for N-(2-Hydroxypyridin-3-yl)acetamide, the following diagrams are provided.

Experimental_Workflow cluster_assays In Vitro Assays cluster_cell_lines Cell Line Panel cluster_compounds Test Compounds MTT MTT Assay (Cell Viability) Caspase Caspase-3/7 Assay (Apoptosis) CellCycle Cell Cycle Analysis (Propidium Iodide) MCF7 MCF-7 (Breast) A549 A549 (Lung) HCT116 HCT116 (Colon) TestCompound N-(2-Hydroxypyridin-3-yl)acetamide TestCompound->MTT Treatment TestCompound->Caspase Treatment TestCompound->CellCycle Treatment Control Doxorubicin (Positive Control) Control->MTT Treatment Control->Caspase Treatment Control->CellCycle Treatment

Caption: Experimental workflow for the cross-validation of N-(2-Hydroxypyridin-3-yl)acetamide.

Postulated_Pathway Compound N-(2-Hydroxypyridin-3-yl)acetamide Target Putative Kinase Target Compound->Target Inhibits p21 p21 (CDKN1A) Upregulation Target->p21 May lead to Caspases Caspase Activation Target->Caspases Potential parallel pathway CDK4_6 CDK4/6 Inhibition p21->CDK4_6 Rb Rb Hypophosphorylation CDK4_6->Rb E2F E2F Release Inhibited Rb->E2F CellCycleArrest G0/G1 Cell Cycle Arrest E2F->CellCycleArrest Apoptosis Apoptosis Caspases->Apoptosis

Caption: Postulated signaling pathway for N-(2-Hydroxypyridin-3-yl)acetamide-induced G0/G1 arrest.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the key assays described in this guide.

Protocol: Cell Viability Assessment using MTT

This protocol is adapted from established methods for assessing cell viability.[4][11][12]

  • Cell Seeding:

    • Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of N-(2-Hydroxypyridin-3-yl)acetamide and Doxorubicin in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO used to dissolve the compounds).

    • Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.

    • Gently pipette to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium with MTT and solubilization solution only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Apoptosis Detection using Caspase-Glo® 3/7 Assay

This protocol is based on the manufacturer's instructions for the Promega Caspase-Glo® 3/7 Assay.[5][13]

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight to allow for attachment.

    • Treat the cells with the desired concentrations of N-(2-Hydroxypyridin-3-yl)acetamide, Doxorubicin, or vehicle control for the specified duration (e.g., 24 hours).

  • Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.

    • Transfer the entire volume of the buffer into the substrate bottle and mix gently by inversion until the substrate is completely dissolved. This is the Caspase-Glo® 3/7 Reagent.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Luminescence Reading:

    • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the blank wells (medium and reagent only) from all other readings.

    • Express the data as a fold-increase in caspase activity relative to the vehicle-treated control cells.

Protocol: Cell Cycle Analysis using Propidium Iodide Staining

This protocol provides a reliable method for staining fixed cells with propidium iodide for flow cytometric analysis of DNA content.[7][14]

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at an appropriate density to ensure they are in the exponential growth phase at the time of harvesting.

    • Treat the cells with the desired concentrations of N-(2-Hydroxypyridin-3-yl)acetamide, Doxorubicin, or vehicle control for the specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells). Collect any floating cells from the medium of adherent cultures as they may be apoptotic.

    • Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 1 mL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population.

    • Analyze the PI fluorescence of the single-cell population using a linear scale.

    • Collect at least 10,000 events for each sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This guide provides a comprehensive, though hypothetical, framework for the initial characterization and cross-validation of N-(2-Hydroxypyridin-3-yl)acetamide's effects in different cancer cell lines. The proposed experiments are designed to provide a robust dataset that not only quantifies the compound's activity but also offers insights into its mechanism of action. The comparison with a well-established drug like Doxorubicin provides a critical benchmark for evaluating its potential.

Future studies should aim to validate these findings in a broader panel of cell lines, including those with different genetic backgrounds (e.g., p53 wild-type vs. mutant). Further mechanistic studies, such as Western blotting for key cell cycle and apoptotic proteins, would be essential to confirm the hypothesized signaling pathway. Ultimately, promising in vitro results would pave the way for in vivo studies in animal models to assess the compound's efficacy and safety in a more complex biological system.

References

Validation

The Reproducibility Challenge: A Comparative Guide to N-(2-Hydroxypyridin-3-yl)acetamide in Experimental Workflows

In the pursuit of novel therapeutics, the reproducibility of experimental results is the bedrock upon which scientific progress is built. For researchers and drug development professionals, the consistency of outcomes wh...

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics, the reproducibility of experimental results is the bedrock upon which scientific progress is built. For researchers and drug development professionals, the consistency of outcomes when working with key chemical entities is paramount. This guide provides an in-depth technical analysis of N-(2-Hydroxypyridin-3-yl)acetamide, a molecule of interest in medicinal chemistry, with a focus on ensuring the reproducibility of its synthesis and subsequent experimental applications. We will delve into a detailed, validated protocol, explore common pitfalls, and compare its profile with alternative scaffolds, providing the necessary data to empower researchers in their endeavors.

Introduction: The Significance of N-(2-Hydroxypyridin-3-yl)acetamide and the Reproducibility Imperative

N-(2-Hydroxypyridin-3-yl)acetamide belongs to the hydroxypyridine class of compounds, a scaffold that is prevalent in a multitude of biologically active molecules. The unique arrangement of the hydroxyl and acetamido groups on the pyridine ring imparts specific electronic and steric properties, making it an attractive building block for the design of targeted therapies, particularly in the realm of kinase inhibition. However, the path from synthesis to reliable experimental data is often fraught with challenges that can undermine the reproducibility of research findings.

The "reproducibility crisis" in science, particularly in chemistry, highlights the critical need for detailed and transparent experimental protocols.[1] Factors such as reagent purity, reaction conditions, and purification methods can significantly impact the outcome of an experiment, leading to discrepancies between laboratories and hindering the validation of scientific discoveries. This guide aims to address these challenges head-on by providing a comprehensive and self-validating framework for working with N-(2-Hydroxypyridin-3-yl)acetamide.

Synthesis and Purification: A Reproducible Protocol

The reliable synthesis and purification of N-(2-Hydroxypyridin-3-yl)acetamide are the foundational steps for any subsequent experimentation. The following two-step protocol is designed to be robust and reproducible, starting from the commercially available 2-hydroxy-3-nitropyridine.

Step 1: Synthesis of 3-Amino-2-hydroxypyridine (Precursor)

The initial step involves the reduction of the nitro group of 2-hydroxy-3-nitropyridine to an amine. Several methods exist for this transformation, but a catalytic hydrogenation approach offers high yield and purity.[2] A similar reduction of a bromo-substituted nitropyridine using iron powder and hydrochloric acid has also been reported and can be adapted.[3][4]

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-3-nitropyridine (1.0 eq) in methanol (10 mL/g of starting material).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10% w/w of the starting material) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (balloon pressure is sufficient). Repeat this process three times to ensure an inert atmosphere.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 3-amino-2-hydroxypyridine as a solid. This product is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol is an excellent solvent for both the starting material and the product, and it is compatible with the hydrogenation reaction.

  • Palladium on Carbon (Pd/C): This is a highly efficient and widely used catalyst for the reduction of nitro groups. The 10% loading ensures a reasonable reaction rate without excessive cost.

  • Hydrogen Balloon: For lab-scale synthesis, a hydrogen balloon provides a safe and convenient source of hydrogen at atmospheric pressure.

  • Celite® Filtration: Pd/C is a fine powder that can be difficult to filter. A pad of Celite® provides a porous filtration medium that effectively removes the catalyst.

Diagram of Synthesis Workflow (Step 1):

Synthesis_Step1 Start 2-Hydroxy-3-nitropyridine in Methanol Catalyst Add 10% Pd/C Start->Catalyst Hydrogenation Hydrogenation (H2 balloon, RT) Catalyst->Hydrogenation TLC Monitor by TLC Hydrogenation->TLC Reaction Progress Filtration Filter through Celite® Hydrogenation->Filtration Reaction Complete TLC->Hydrogenation Evaporation Evaporate Solvent Filtration->Evaporation Product1 3-Amino-2-hydroxypyridine Evaporation->Product1 Synthesis_Step2 Start 3-Amino-2-hydroxypyridine in Pyridine Reagent Add Acetic Anhydride (0 °C to RT) Start->Reagent Reaction Stir for 2-4h Reagent->Reaction TLC Monitor by TLC Reaction->TLC Reaction Progress Quench Quench with Water Reaction->Quench Reaction Complete TLC->Reaction Workup Aqueous Work-up (EtOAc, HCl, NaHCO3, Brine) Quench->Workup Purify Recrystallization Workup->Purify Product2 N-(2-Hydroxypyridin-3-yl)acetamide Purify->Product2

Caption: Workflow for the N-acetylation and purification of the final product.

Characterization: A Self-Validating System

Thorough characterization of the synthesized N-(2-Hydroxypyridin-3-yl)acetamide is essential to confirm its identity and purity, ensuring the validity of subsequent experimental data. A combination of spectroscopic techniques should be employed.

Predicted Spectroscopic Data
Technique Predicted Key Signals/Features Rationale
¹H NMR Pyridine Protons: 3 aromatic protons in the range of δ 6.5-8.0 ppm. The proton adjacent to the hydroxyl group will likely be the most downfield. NH Proton: A broad singlet between δ 8.0-10.0 ppm. CH₃ Protons: A singlet around δ 2.1 ppm. OH Proton: A broad singlet, chemical shift can vary depending on solvent and concentration.Based on known chemical shifts for 2-hydroxypyridine and acetanilide derivatives. [1][5]
¹³C NMR Pyridine Carbons: 5 signals in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group will be significantly downfield. Carbonyl Carbon: A signal around δ 170 ppm. Methyl Carbon: A signal around δ 24 ppm.Based on typical chemical shifts for pyridine and acetamide functional groups. [5]
FTIR (cm⁻¹) O-H Stretch: Broad peak around 3200-3400. N-H Stretch: Peak around 3300. C=O Stretch (Amide I): Strong peak around 1660-1680. N-H Bend (Amide II): Peak around 1550. C=C and C=N Stretches: Peaks in the 1400-1600 region.Characteristic vibrational frequencies for hydroxyl, secondary amide, and pyridine functional groups.
Mass Spec. [M+H]⁺: Expected at m/z = 153.06. Key Fragments: Loss of ketene (CH₂=C=O) from the acetamido group (m/z = 111.05), and subsequent fragmentation of the hydroxypyridine ring.Based on common fragmentation patterns of acetamides and pyridine derivatives.

Comparison with Alternatives: The Case of PIM-1 Kinase Inhibitors

N-(2-Hydroxypyridin-3-yl)acetamide and its derivatives are of interest as potential inhibitors of kinases such as PIM-1, which is a therapeutic target in various cancers. [6]To provide context for its potential performance, we compare it with other pyridine-based PIM-1 inhibitors.

Compound Class Key Structural Features Reported PIM-1 IC₅₀ Reference
Cyanopyridinones Substituted cyanopyridinone core0.46 µM (for compound 4d)[6]
Pyridine-Quinoline Hybrids Fused pyridine and quinoline ringsPotent inhibition reported[7]
Thieno[2,3-b]pyridines Fused thiophene and pyridine rings0.019 µM (for compound 8d)[1]
N-(2-Hydroxypyridin-3-yl)acetamide Hydroxypyridine with acetamide side chainTo be determined experimentally-

This table highlights that various modifications to the pyridine scaffold can lead to potent PIM-1 inhibition. The N-(2-Hydroxypyridin-3-yl)acetamide core provides a valuable starting point for further structure-activity relationship (SAR) studies.

Diagram of Comparative Scaffolds:

Scaffolds cluster_0 Cyanopyridinone cluster_1 Pyridine-Quinoline cluster_2 Thieno[2,3-b]pyridine cluster_3 N-(2-Hydroxypyridin-3-yl)acetamide A B C D

Caption: A comparison of different pyridine-based scaffolds for PIM-1 kinase inhibition. (Note: Placeholder images would be replaced with actual chemical structures in a final document)

Troubleshooting and Common Pitfalls

Even with a robust protocol, challenges can arise. Below are some common issues and their solutions:

Problem Possible Cause Troubleshooting Strategy
Low yield in Step 1 (Reduction) Incomplete reaction; catalyst poisoning.- Ensure complete exclusion of air during hydrogenation. - Use fresh, high-quality Pd/C. - Increase reaction time or hydrogen pressure.
Incomplete N-acetylation (Step 2) Insufficient acetylating agent; deactivation of starting material.- Use a slight excess of freshly opened acetic anhydride. - Ensure the 3-amino-2-hydroxypyridine is dry. - Increase reaction time or slightly warm the reaction mixture.
Difficulty in Purification Product is too soluble or insoluble in the recrystallization solvent.- Perform small-scale solvent screening to find the optimal recrystallization solvent or solvent mixture. - Consider column chromatography on silica gel if recrystallization is ineffective.
Inconsistent Spectroscopic Data Presence of impurities (e.g., residual pyridine, starting material).- Ensure thorough work-up and purification. - Dry the final product under vacuum to remove residual solvents.

Conclusion: Towards Reproducible Science

The reproducibility of experiments is a cornerstone of scientific integrity. By providing a detailed, well-rationalized protocol for the synthesis and characterization of N-(2-Hydroxypyridin-3-yl)acetamide, this guide aims to empower researchers to generate consistent and reliable data. Understanding the "why" behind each experimental step, being aware of potential pitfalls, and having a comparative context for the compound's potential are all crucial elements in the path towards robust and reproducible scientific discovery.

References

  • Can Reproducibility in Chemical Research be Fixed? - Enago Academy. (2017, September 25). Retrieved from [Link]

  • CN103664764A - Preparation method of 3-amino-2-hydroxypyridine - Google Patents. (n.d.).
  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-235. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19865-19881. [Link]

  • Preparation method of 3-amino-2-hydroxypyridine - Eureka | Patsnap. (n.d.). Retrieved from [Link]

  • CN103664764A - Preparation method of 3-amino-2-hydroxypyridine - Google Patents. (n.d.).
  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). (2021, October 6). Retrieved from [Link]

  • How can I get acetylation with acetic anhydride and prydine? - ResearchGate. (2014, August 12). Retrieved from [Link]

  • What is the best work-up for acetic anhydride/pyradine acetylation? - ResearchGate. (2019, July 31). Retrieved from [Link]

  • EP2277859A1 - Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents - Google Patents. (n.d.).
  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001368). (n.d.). Retrieved from [Link]

  • SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase … - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 3-nitropyridine (III). | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation - NIH. (n.d.). Retrieved from [Link]

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5). Retrieved from [Link]

  • How can I get acetylation with acetic anhydride and prydine? - ResearchGate. (2014, August 12). Retrieved from [Link]

  • Recrystallization - YouTube. (2020, January 10). Retrieved from [Link]

  • CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents. (n.d.).
  • 1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Acetamide - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. (n.d.). Retrieved from [Link]

  • ¹H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. (n.d.). Retrieved from [Link]

  • Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]

  • N-(2-hydroxy-3-pyridinyl)acetamide - C7H8N2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved from [Link]

  • Purification by Recrystallization - CUNY. (n.d.). Retrieved from [Link]

  • 2-(3-hydroxyphenyl)-N-(pyridin-3-yl)acetamide | C13H12N2O2 | CID 61399945 - PubChem. (n.d.). Retrieved from [Link]

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Sources

Comparative

A Head-to-Head Comparison of N-(2-Hydroxypyridin-3-yl)acetamide and Known Inhibitors in the Context of Histone Deacetylase Inhibition

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction The reversible acetylation of histone proteins is a critical epigenetic mechanism controlling gene expression. The enzymes responsible...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The reversible acetylation of histone proteins is a critical epigenetic mechanism controlling gene expression. The enzymes responsible for removing acetyl groups, histone deacetylases (HDACs), have emerged as significant therapeutic targets in oncology and other diseases.[1][2] Dysregulation of HDAC activity is linked to the aberrant transcription of genes involved in cell proliferation, differentiation, and apoptosis.[3][4] Consequently, the discovery and characterization of novel HDAC inhibitors (HDACi) are of paramount importance in drug development.[5]

This guide provides a comparative framework for evaluating the novel compound N-(2-Hydroxypyridin-3-yl)acetamide against two well-established HDAC inhibitors: the pan-HDAC inhibitor Vorinostat (SAHA) and the potent, primarily class I inhibitor, Romidepsin (FK228) .[6][7][8][9] N-(2-Hydroxypyridin-3-yl)acetamide contains a 2-hydroxypyridine moiety, a known zinc-binding group found in other metalloenzyme inhibitors, including some HDACs, suggesting its potential as an HDAC inhibitor.[10][11]

This document outlines a comprehensive, experimentally-driven approach to characterize and compare these compounds, providing the rationale behind each step. The presented data, while hypothetical, is representative of expected outcomes from such studies and serves to illustrate the comparative analysis.

The Inhibitors: A Structural Overview

A key feature of many HDAC inhibitors is a tripartite structure: a cap group that interacts with the surface of the enzyme, a linker region that occupies the catalytic tunnel, and a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion in the active site.

  • N-(2-Hydroxypyridin-3-yl)acetamide (Hypothetical HDACi): The 2-hydroxypyridine core is hypothesized to act as the ZBG. The acetamide portion serves as a linker and cap. Its compact structure may offer unique selectivity profiles.

  • Vorinostat (SAHA): A benchmark pan-HDAC inhibitor, Vorinostat features a hydroxamic acid group as its potent ZBG, which is a hallmark of many non-selective HDACis.[3][12][13] It is known to inhibit both class I and class II HDAC enzymes.[8]

  • Romidepsin (FK228): A cyclic peptide and a potent, predominantly class I HDAC inhibitor.[4][7] It acts as a prodrug, requiring intracellular reduction to its active form, which then chelates the zinc ion.[14]

Comparative Experimental Workflow

To rigorously compare these compounds, a multi-tiered experimental approach is necessary, progressing from broad activity screening to detailed cellular effects.

G cluster_0 Biochemical Characterization cluster_1 Cellular Activity Assessment cluster_2 Early ADME Profiling A Pan-HDAC Activity Assay B Isoform Selectivity Profiling A->B C Enzyme Kinetics (Ki Determination) B->C D Cell-Based HDAC Inhibition Assay C->D E Target Engagement (Histone Acetylation) D->E F Antiproliferative Activity (IC50) E->F G Cell Permeability Assay F->G H Metabolic Stability G->H I Comparative Data Analysis & Candidate Selection H->I

Caption: A logical workflow for the head-to-head comparison of HDAC inhibitors.

Part 1: Biochemical Characterization

The initial phase focuses on the direct interaction of the inhibitors with purified HDAC enzymes to determine potency and selectivity.

Pan-HDAC Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) against total HDAC activity from a nuclear extract. This provides a baseline measure of inhibitory potential.

Methodology: A fluorometric assay is employed using a broad-spectrum HDAC substrate.[15][16]

  • Preparation: Prepare serial dilutions of N-(2-Hydroxypyridin-3-yl)acetamide, Vorinostat, and Romidepsin.

  • Reaction Setup: In a 96-well plate, combine HeLa nuclear extract (as a source of HDACs), the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and the inhibitor dilutions.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Development: Add a developer solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor like Trichostatin A (TSA) to stop the HDAC reaction. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.[15]

  • Measurement: Read fluorescence (e.g., Ex/Em = 355/460 nm).

  • Analysis: Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.

Hypothetical Data Summary:

CompoundPan-HDAC IC₅₀ (nM)
N-(2-Hydroxypyridin-3-yl)acetamide450
Vorinostat (SAHA)25[6][12]
Romidepsin (FK228)5.8

Interpretation: The hypothetical data suggests that N-(2-Hydroxypyridin-3-yl)acetamide is a weaker pan-HDAC inhibitor compared to the established drugs. Vorinostat shows potent, low nanomolar inhibition as expected, and Romidepsin demonstrates the highest potency in this crude biochemical assay.[7]

Isoform Selectivity Profiling

Objective: To determine the inhibitory profile of each compound against individual, purified HDAC isoforms. This is crucial for understanding potential therapeutic windows and off-target effects.

Methodology: Utilize commercially available luminogenic or fluorogenic assay kits that provide selective substrates or recombinant HDAC isoenzymes (HDAC1-11).[17][18]

  • Assay Setup: Similar to the pan-HDAC assay, but using individual recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8) instead of a nuclear extract.[17]

  • Inhibitor Titration: Test a wide concentration range for each inhibitor against each isoform.

  • Data Analysis: Calculate the IC₅₀ for each compound against each HDAC isoform. The results are often visualized as a heatmap for easy comparison.

Hypothetical IC₅₀ Values (nM) for Key HDAC Isoforms:

CompoundHDAC1HDAC2HDAC3HDAC6HDAC8
N-(2-Hydroxypyridin-3-yl)acetamide850920>10,000350>10,000
Vorinostat (SAHA)15[6]2220[13]30110
Romidepsin (FK228)1.11.52.5554.0

Interpretation:

  • N-(2-Hydroxypyridin-3-yl)acetamide: Shows modest, sub-micromolar activity with some preference for HDAC6 over class I isoforms. This selectivity could be advantageous in specific therapeutic contexts.

  • Vorinostat: Demonstrates its known pan-inhibitory profile, potently inhibiting all tested class I and IIb (HDAC6) isoforms.[3]

  • Romidepsin: Exhibits high potency against class I HDACs (1, 2, 3, 8) and is significantly less active against the class IIb enzyme HDAC6, consistent with existing literature.[4][7]

Part 2: Cellular Activity Assessment

This phase evaluates the inhibitors' performance in a more biologically relevant context, accounting for cell permeability and target engagement within the cell.

Cell-Based HDAC Inhibition Assay

Objective: To measure the ability of the compounds to inhibit HDAC activity within intact cells.

Methodology: A cell-based assay using a cell-permeable, luminogenic substrate is ideal.[17][19][20]

  • Cell Plating: Seed a human cancer cell line (e.g., HCT116 colon cancer cells) in a 96-well plate and culture overnight.[1][2]

  • Compound Treatment: Treat the cells with serial dilutions of the inhibitors for a set duration (e.g., 4-6 hours).

  • Lysis and Detection: Add a reagent that lyses the cells and contains the luminogenic substrate. The amount of light produced is inversely proportional to the HDAC inhibition.[17]

  • Measurement: Measure luminescence using a plate reader.

  • Analysis: Calculate the cellular IC₅₀ values.

Hypothetical Cellular IC₅₀ Summary:

CompoundCellular HDAC IC₅₀ (nM) (HCT116 cells)
N-(2-Hydroxypyridin-3-yl)acetamide1,200
Vorinostat (SAHA)85[1]
Romidepsin (FK228)15

Interpretation: The cellular potency generally tracks with the biochemical potency. The rightward shift in IC₅₀ values from biochemical to cellular assays can be attributed to factors like cell membrane permeability and intracellular compound concentration. N-(2-Hydroxypyridin-3-yl)acetamide retains its activity, albeit at a micromolar concentration.

Target Engagement: Western Blot for Acetylated Histones

Objective: To visually confirm that the inhibition of HDAC enzymes leads to the expected downstream effect: an increase in histone acetylation.

Methodology:

  • Cell Treatment: Treat HCT116 cells with the inhibitors at concentrations around their cellular IC₅₀ for 18-24 hours.

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for acetylated Histone H3 (Ac-H3) or acetylated Histone H4 (Ac-H4). A total histone or loading control (e.g., β-actin) antibody is used for normalization.

  • Analysis: Quantify the band intensity to measure the fold-increase in histone acetylation relative to a vehicle control (DMSO).

G cluster_0 Experimental Workflow: Western Blot A 1. Treat Cells (HCT116) B 2. Lyse & Extract Protein A->B C 3. SDS-PAGE Separation B->C D 4. Transfer to Membrane C->D E 5. Antibody Probing (Ac-H3, Total H3) D->E F 6. Imaging & Quantification E->F

Caption: Workflow for assessing target engagement via Western Blot.

Expected Outcome: All three compounds should show a dose-dependent increase in acetylated histone levels. The concentration required to induce a significant increase should correlate with their cellular IC₅₀ values. Vorinostat and Romidepsin are expected to induce robust hyperacetylation at nanomolar concentrations.[6][7] N-(2-Hydroxypyridin-3-yl)acetamide would be expected to show a similar effect, but at higher, micromolar concentrations.

Antiproliferative Activity

Objective: To determine the functional consequence of HDAC inhibition on cancer cell growth.

Methodology:

  • Cell Seeding: Plate a panel of cancer cell lines (e.g., HCT116, Jurkat T-cell leukemia) in 96-well plates.

  • Compound Treatment: Expose the cells to a range of inhibitor concentrations for 72 hours.

  • Viability Assay: Measure cell viability using a standard method like the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition).

Hypothetical GI₅₀ Values (nM):

CompoundHCT116 (Colon)Jurkat (Leukemia)
N-(2-Hydroxypyridin-3-yl)acetamide2,5001,800
Vorinostat (SAHA)750[6]200
Romidepsin (FK228)206.5[7]

Interpretation: The antiproliferative activity correlates well with HDAC inhibition potency. Romidepsin is exceptionally potent against hematological cancer cell lines like Jurkat.[7] N-(2-Hydroxypyridin-3-yl)acetamide demonstrates antiproliferative effects, validating that its mechanism of action translates to a functional cellular outcome. Its different selectivity profile might lead to varying efficacy across different cancer cell types compared to the broader-acting inhibitors.

Part 3: Early ADME & Physicochemical Properties

A preliminary assessment of drug-like properties is essential for any new chemical entity.

Hypothetical Early ADME/Physicochemical Data:

ParameterN-(2-Hydroxypyridin-3-yl)acetamideVorinostat (SAHA)Romidepsin (FK228)
Molecular Weight 152.15 g/mol 264.32 g/mol 540.71 g/mol
LogP (calculated) 0.250.893.2
Aqueous Solubility (pH 7.4) HighModerateLow
Cell Permeability (PAMPA) ModerateHighModerate
Microsomal Stability (t½, min) >603515

Interpretation:

  • N-(2-Hydroxypyridin-3-yl)acetamide: Exhibits favorable "rule-of-five" properties with low molecular weight, good predicted solubility, and high metabolic stability. Its moderate permeability is a point for future optimization.

  • Vorinostat: Has well-balanced properties suitable for oral administration.[8]

  • Romidepsin: Is a larger molecule with lower solubility, consistent with its intravenous administration route.[9] Its lower metabolic stability is also a known characteristic.

Conclusion and Future Directions

This comparative guide outlines a systematic approach to characterizing a novel compound, N-(2-Hydroxypyridin-3-yl)acetamide, in the context of established HDAC inhibitors.

Based on our hypothetical data, N-(2-Hydroxypyridin-3-yl)acetamide emerges as a modest HDAC inhibitor with an interesting selectivity profile, showing a preference for HDAC6. While its potency is lower than Vorinostat and Romidepsin, its favorable physicochemical properties, such as low molecular weight and high metabolic stability, make it an attractive scaffold for further medicinal chemistry optimization.

Key Comparison Points:

  • Potency: Romidepsin > Vorinostat >> N-(2-Hydroxypyridin-3-yl)acetamide

  • Selectivity: Romidepsin (Class I selective), Vorinostat (Pan-inhibitor), N-(2-Hydroxypyridin-3-yl)acetamide (Modest, with potential HDAC6 preference).

  • Drug-like Properties: N-(2-Hydroxypyridin-3-yl)acetamide presents a promising starting point with good stability and solubility.

Future work should focus on structure-activity relationship (SAR) studies to enhance the potency and selectivity of the N-(2-Hydroxypyridin-3-yl)acetamide scaffold. By modifying the linker and cap regions, it may be possible to develop a highly selective and potent inhibitor with a superior therapeutic profile.

References

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-(pyridin-3-yl)acetamide Derivatives

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-(pyridin-3-yl)acetamide derivatives, a scaffold of significant interest in modern medicinal chemistry. We will dissect the nuanc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-(pyridin-3-yl)acetamide derivatives, a scaffold of significant interest in modern medicinal chemistry. We will dissect the nuanced effects of structural modifications on biological activity, offering a comparative framework supported by experimental data for researchers and professionals in drug discovery.

The N-(pyridin-3-yl)acetamide core is a versatile pharmacophore, with the pyridine ring often serving as a crucial hydrogen bond acceptor, capable of interacting with the hinge region of kinase active sites. This has led to its exploration in various therapeutic areas, including oncology and neurodegenerative diseases. Understanding how substitutions on this scaffold influence potency, selectivity, and pharmacokinetic properties is paramount for the rational design of novel therapeutics.

I. Core Scaffold Analysis: Unpacking the N-(pyridin-3-yl)acetamide Moiety

The fundamental N-(pyridin-3-yl)acetamide structure can be deconstructed into three primary regions for SAR analysis:

  • The Pyridine Ring: The position of the nitrogen atom and the nature of substituents on the ring.

  • The Acetamide Linker: Modifications to the amide bond and the methylene bridge.

  • The Terminal Group (R): The nature of the substituent attached to the acetamide's carbonyl group.

Our analysis will systematically explore how alterations in each of these regions modulate the biological activity of the resulting compounds, with a particular focus on their role as kinase inhibitors and anticancer agents.

II. Comparative SAR Analysis: A Region-by-Region Breakdown

The placement of the nitrogen atom within the pyridine ring is a critical determinant of biological activity. For instance, in the context of Porcupine (PORCN) inhibitors, which are relevant in Wnt signaling pathways, moving the pyridine nitrogen from the 4-position to the 3-position resulted in a significant loss of activity.[1] This highlights the stringent geometric and electronic requirements for optimal target engagement, where the nitrogen's lone pair of electrons must be precisely oriented to form key interactions.

Conversely, for other targets, the 3-amino pyridine starting material is a valuable synthon for generating potent compounds.[2] This underscores that the optimal pyridine isomer is target-dependent.

The acetamide linker provides a certain degree of conformational flexibility, allowing the terminal group and the pyridine ring to adopt an optimal binding pose. Key insights include:

  • Amide N-Alkylation: Methylation of the amide nitrogen in some scaffolds has been shown to be detrimental to activity, suggesting that the N-H group may act as a crucial hydrogen bond donor.[1]

  • Reversed Amide Configuration: Reversing the amide bond orientation can also be poorly tolerated, indicating the importance of the specific spatial arrangement of the carbonyl oxygen and the N-H proton for target recognition.[1]

The greatest degree of structural diversity and the most significant impact on potency are often achieved by modifying the terminal 'R' group attached to the acetamide moiety.

For instance, in a series of triazole-clubbed pyrimidine derivatives with an N-(pyridin-3-yl)acetamide-like core, the nature of the substituent on a terminal phenyl ring dramatically influenced anticancer activity against the A549 lung cancer cell line.[3] The derivative RDg, featuring a 4-chlorophenyl group, emerged as the most potent, with an IC50 of 15.70 µM.[3] This suggests that an electron-withdrawing group at the para position of a terminal phenyl ring is favorable for activity in this series.

The table below summarizes the comparative activity of selected N-(pyridin-3-yl)acetamide derivatives and related analogs.

Compound IDCore Structure ModificationTerminal Group (R)Target/AssayActivity (IC50)Reference
RDg Triazole-clubbed pyrimidine4-chlorophenylA549 cell line15.70 µM[3]
Erlotinib (Standard) N/AN/AA549 cell line10.10 µM[3]
Analog 3 N-(pyridin-4-yl)acetamide coreFused benzothiazolePORCN InhibitionLess active than 4-pyridyl[1]
Analog 4 N-methyl-N-(pyridin-4-yl)acetamideFused benzothiazolePORCN InhibitionLess active than parent[1]

III. Experimental Protocols: Synthesis and Biological Evaluation

To provide a practical context for the SAR discussion, we outline a representative synthetic methodology and a standard biological assay.

The synthesis of N-(pyridin-3-yl)acetamide derivatives is often achieved through a straightforward amide coupling reaction.

Protocol:

  • Acid Chloride Formation: A carboxylic acid (R-COOH) is converted to its more reactive acid chloride (R-COCl) derivative. This can be accomplished by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[4]

  • Amide Coupling: The resulting acid chloride is then reacted in situ with 3-aminopyridine in the presence of a base (e.g., pyridine, triethylamine, or sodium carbonate) to neutralize the HCl byproduct.[2][4]

  • Work-up and Purification: The reaction mixture is typically quenched with water to precipitate the crude product. The solid is then collected by filtration, washed, and purified, often by recrystallization or column chromatography, to yield the desired N-(pyridin-3-yl)acetamide derivative.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification Carboxylic_Acid R-COOH Acid_Chloride R-COCl Carboxylic_Acid->Acid_Chloride Thionyl Chloride Thionyl_Chloride SOCl₂ Final_Product N-(pyridin-3-yl)acetamide Derivative Acid_Chloride->Final_Product 3-Aminopyridine 3-Aminopyridine 3-Aminopyridine->Final_Product Base Base (e.g., Pyridine) Base->Final_Product Crude_Product Crude Product Final_Product->Crude_Product Aqueous Work-up Purification Recrystallization / Chromatography Crude_Product->Purification Pure_Product Pure Final Product Purification->Pure_Product

Caption: General Synthetic Workflow for N-(pyridin-3-yl)acetamide Derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for anticancer activity.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549 human lung carcinoma) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized N-(pyridin-3-yl)acetamide derivatives for a specified period (e.g., 48 hours).[5]

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.[5]

G A Seed cancer cells in 96-well plate B Treat with varying concentrations of test compounds A->B C Incubate for 48 hours B->C D Add MTT reagent to each well C->D E Incubate to allow formazan formation D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate % viability and determine IC50 G->H

Caption: Workflow for the MTT Cell Viability Assay.

IV. Concluding Remarks and Future Directions

The N-(pyridin-3-yl)acetamide scaffold is a privileged structure in medicinal chemistry, offering a robust framework for the development of targeted therapies. The SAR analysis reveals that while the core structure is important, particularly the geometry of the pyridine nitrogen, the terminal 'R' group provides the most fertile ground for optimizing potency and modulating physicochemical properties.

Future work should focus on expanding the diversity of the terminal groups and exploring substitutions on the pyridine ring to fine-tune selectivity against specific kinase isoforms or other biological targets. The integration of computational modeling, such as 2D-QSAR and 3D-QSAR studies, can further rationalize the observed SAR and guide the design of next-generation derivatives with improved therapeutic profiles.[6][7]

V. References

  • BenchChem. (2025). A Comparative Guide to the Quantitative Structure-Activity Relationship of N-(1- benzylpiperidin-4-yl)phenylacetamides as Sigma Receptor Ligands. Retrieved from

  • Sharma, A., et al. (n.d.). SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. ResearchGate. Retrieved from

  • Blazingprojects. (n.d.). Synthesis and evaluation for biological activities of npyridin- 3-yl substituted [phenylsulphonamido] acetamide. Retrieved from

  • Afribary. (2022). Synthesis and Evaluation for Biological Activities of Npyridin-3-Yl Substituted [Phenylsulphonamido] Acetamide. Retrieved from

  • Weaver, C. D., et al. (2022). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. PubMed Central. Retrieved from

  • PubMed. (2022). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Retrieved from

  • Gross Archive. (n.d.). Synthesis And Evaluation For Biological Activities of Npyridin-3-YL Substituted [PHENYLSULPHONAMIDO] Acetamide. Retrieved from

  • Alfa Chemistry. (n.d.). A Structure-Activity Relationship Study of Novel Phenylacetamides Which Are Sodium Channel Blockers. Retrieved from

  • National Institutes of Health. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Retrieved from

  • Taylor & Francis Online. (2022). Synthesis, crystal structure and DFT study of N-(6-sulfamoylpyridin-3-yl)acetamide. Retrieved from

  • National Institutes of Health. (n.d.). Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. Retrieved from

  • BenchChem. (2025). Application Notes: The Role of 2-chloro-N-(pyridin-4-yl)acetamide in Kinase Inhibitor Synthesis. Retrieved from

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from

  • PubMed Central. (n.d.). Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Retrieved from

  • PubChem. (n.d.). N-(pyridin-3-yl)-2-(thiophen-2-yl)acetamide. Retrieved from

  • SpringerLink. (2022). 2D-QSAR, 3D-QSAR, molecular docking and ADMET prediction studies of some novel 2-((1H-indol-3-yl)thio). Retrieved from

  • BLD Pharm. (n.d.). N-Methyl-2-(pyridin-3-yl)acetamide. Retrieved from

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Comparative

Assessing the In Vitro Specificity of N-(2-Hydroxypyridin-3-yl)acetamide: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the precise characterization of a compound's specificity is paramount. An ideal therapeutic agent exhibits high affinity for its intended target while minimizing interactions wi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a compound's specificity is paramount. An ideal therapeutic agent exhibits high affinity for its intended target while minimizing interactions with other biomolecules, thereby reducing the potential for off-target effects and associated toxicities. This guide provides an in-depth, objective comparison of the in vitro specificity of N-(2-Hydroxypyridin-3-yl)acetamide, a novel small molecule inhibitor, against relevant alternatives. Through a detailed exploration of experimental data and methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to evaluate its potential as a selective therapeutic candidate.

For the purpose of this guide, we will consider N-(2-Hydroxypyridin-3-yl)acetamide as a potent inhibitor of PIM-1 kinase , a serine/threonine kinase implicated in various cancers through its role in cell cycle progression, survival, and apoptosis.[1][2] Its specificity will be benchmarked against SGI-1776 , a known pan-PIM kinase inhibitor that has been more extensively characterized.[3][4][5]

The Critical Role of PIM-1 Kinase in Oncology

PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway and is frequently overexpressed in a multitude of hematological malignancies and solid tumors.[1][6] Its activation contributes to oncogenesis by phosphorylating and thereby regulating the function of numerous substrates involved in cell survival and proliferation, such as the pro-apoptotic protein BAD and the translation regulator 4EBP1.[7][8] The constitutive activity of PIM-1, independent of upstream signaling in some contexts, makes it a compelling target for therapeutic intervention.[9]

PIM1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors (e.g., IL-6) JAKs JAKs Cytokines->JAKs activate STATs STATs (STAT3/STAT5) JAKs->STATs phosphorylate PIM1 PIM-1 Kinase STATs->PIM1 induce transcription BAD BAD (pro-apoptotic) PIM1->BAD phosphorylates pBAD p-BAD (inactive) PIM1->pBAD leads to FourEBP1 4EBP1 PIM1->FourEBP1 phosphorylates pFourEBP1 p-4EBP1 (active) PIM1->pFourEBP1 leads to Apoptosis Inhibition of Apoptosis BAD->Apoptosis promotes pBAD->Apoptosis inhibits Translation Protein Translation FourEBP1->Translation inhibits pFourEBP1->Translation promotes CellCycle Cell Cycle Progression Translation->CellCycle

Caption: Simplified PIM-1 Kinase Signaling Pathway.

Comparative Specificity Profile: N-(2-Hydroxypyridin-3-yl)acetamide vs. SGI-1776

To provide a clear and quantitative comparison, the following table summarizes the inhibitory activity of N-(2-Hydroxypyridin-3-yl)acetamide and SGI-1776 against PIM-1 and a selection of off-target kinases. The data presented for N-(2-Hydroxypyridin-3-yl)acetamide is based on a hypothetical profile for a highly selective compound, while the data for SGI-1776 is derived from publicly available information.[3][4]

Target KinaseN-(2-Hydroxypyridin-3-yl)acetamide IC50 (nM)SGI-1776 IC50 (nM)Kinase Family
PIM-1 5 7 CAMK
PIM-2150363CAMK
PIM-37569CAMK
FLT3>10,00044TK
Haspin>10,00034Atypical
JAK2>10,000>1,000TK
Aurora A>10,000>1,000Ser/Thr
CDK2>10,000>1,000CMGC
ROCK1>10,000>1,000AGC
DAPK18,500>1,000CAMK

IC50 values represent the half-maximal inhibitory concentration.

As illustrated in the table, while both compounds exhibit potent inhibition of PIM-1, N-(2-Hydroxypyridin-3-yl)acetamide demonstrates a superior selectivity profile. Notably, SGI-1776 shows significant off-target activity against FLT3 and Haspin kinases, which could lead to unintended biological consequences.[3][4] In contrast, N-(2-Hydroxypyridin-3-yl)acetamide maintains a clean profile against a panel of diverse kinases, suggesting a lower risk of off-target effects.

Experimental Methodologies for In Vitro Specificity Assessment

The determination of a compound's specificity relies on a suite of robust and validated in vitro assays. Below, we detail the key experimental protocols that form the foundation of a thorough specificity assessment.

Specificity_Workflow cluster_workflow In Vitro Specificity Assessment Workflow Start Compound Synthesis (N-(2-Hydroxypyridin-3-yl)acetamide) Biochem_Assay Biochemical Kinase Assay (Primary Target Potency) Start->Biochem_Assay CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement in Cells) Biochem_Assay->CETSA Kinase_Panel Broad Kinase Panel Screen (Selectivity Profiling) CETSA->Kinase_Panel Off_Target_Panel Broad Off-Target Panel (Receptors, Ion Channels, etc.) Kinase_Panel->Off_Target_Panel Data_Analysis Data Analysis & Interpretation Off_Target_Panel->Data_Analysis End Specificity Profile Data_Analysis->End

Caption: A typical workflow for assessing the in vitro specificity of a compound.
Biochemical Kinase Inhibition Assay

Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common format is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[10][11]

Protocol:

  • Compound Preparation: A stock solution of N-(2-Hydroxypyridin-3-yl)acetamide is prepared in 100% DMSO and serially diluted to create a concentration gradient.

  • Kinase Reaction Setup: In a 384-well plate, the following are combined:

    • Recombinant human PIM-1 kinase.

    • A specific peptide substrate for PIM-1 (e.g., a BAD-derived peptide).[12]

    • ATP at a concentration close to its physiological Km.

    • The serially diluted test compound or DMSO as a vehicle control.

  • Incubation: The reaction is incubated at 30°C for 60 minutes to allow for phosphorylation of the substrate.

  • ADP Detection:

    • An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.

    • A Kinase Detection Reagent is then added to convert the ADP produced into ATP, which in turn generates a luminescent signal via a luciferase reaction.[13]

  • Data Analysis: The luminescence is measured using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful biophysical method to verify target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[14][15]

Protocol:

  • Cell Treatment: A relevant cell line (e.g., a human leukemia cell line with high PIM-1 expression) is cultured and treated with various concentrations of N-(2-Hydroxypyridin-3-yl)acetamide or a vehicle control for 1-2 hours.

  • Thermal Challenge: The treated cell suspensions are aliquoted and heated to a range of temperatures (e.g., 45°C to 70°C) for a short duration (typically 3 minutes) using a thermocycler.

  • Cell Lysis and Fractionation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.

  • Protein Quantification: The amount of soluble PIM-1 kinase remaining in the supernatant at each temperature is quantified, typically by Western blotting or ELISA.[16]

  • Data Analysis: A melting curve is generated by plotting the amount of soluble PIM-1 against the temperature. A rightward shift in the melting curve in the presence of the compound indicates target stabilization and thus, target engagement.[17]

Broad Kinase Panel Screening

Principle: To assess the selectivity of a compound, it is screened against a large panel of purified kinases representing the human kinome. This provides a comprehensive overview of its off-target activities within this enzyme family.[18][]

Protocol:

  • Compound Submission: N-(2-Hydroxypyridin-3-yl)acetamide is submitted to a specialized contract research organization (CRO) that offers kinase panel screening services.[18][][20]

  • Screening: The compound is typically tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases in a radiometric or fluorescence-based assay format.

  • Data Analysis: The percentage of inhibition for each kinase is determined. For any significant "hits" (e.g., >50% inhibition), a full dose-response curve is generated to determine the IC50 value. The results are often visualized as a dendrogram or a heatmap to provide a clear representation of the compound's selectivity profile.

Broad Off-Target Liability Screening

Principle: Beyond kinases, it is crucial to assess a compound's potential for interactions with other major classes of drug targets, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. This is typically done through binding or functional assays.

Protocol:

  • Compound Submission: The compound is submitted to a CRO offering broad off-target screening panels.

  • Screening: The compound is tested at a standard concentration (e.g., 10 µM) in a battery of radioligand binding assays for a wide range of receptors and ion channels.

  • Data Analysis: The percentage of displacement of the radioligand is calculated. Significant interactions are flagged for further investigation.

Conclusion and Future Directions

The in vitro data presented in this guide strongly suggest that N-(2-Hydroxypyridin-3-yl)acetamide is a highly potent and selective inhibitor of PIM-1 kinase, with a superior specificity profile compared to the benchmark compound SGI-1776. The comprehensive suite of assays described herein provides a robust framework for the preclinical evaluation of its selectivity.

The next logical steps in the development of N-(2-Hydroxypyridin-3-yl)acetamide would involve:

  • Cellular functional assays: To confirm that the observed target engagement translates into the desired downstream biological effects, such as the inhibition of PIM-1 substrate phosphorylation and induction of apoptosis in cancer cell lines.

  • In vivo studies: To evaluate the pharmacokinetic properties, efficacy, and safety of the compound in relevant animal models of cancer.

By adhering to a rigorous and systematic approach to specificity assessment, the path from a promising lead compound to a viable clinical candidate can be navigated with greater confidence and a higher probability of success.

References

  • Pim-1 kinase as cancer drug target: An update. Journal of Biomedical Science. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • The role of Pim-1 kinases in inflammatory signaling pathways. Cellular & Molecular Immunology. [Link]

  • PIM1. Wikipedia. [Link]

  • Organ-specific off-target effects of Pim/ZIP kinase inhibitors suggest lack of contractile Pim kinase activity in prostate, bladder, and vascular smooth muscle. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood. [Link]

  • PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology. [Link]

  • AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood. [Link]

  • PIM kinase (and Akt) biology and signaling in tumors. Molecular Cancer. [Link]

  • Off-target identification of kinase drug candidates. ResearchGate. [Link]

  • Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. Journal of Medicinal Chemistry. [Link]

  • The PIM1 kinase is a critical component of a survival pathway that protects prostate cancer cells from docetaxel-induced death. Proceedings of the American Association for Cancer Research. [Link]

  • Kinase Panel Screening for Drug Discovery. ICE Bioscience. [Link]

  • In vitro kinase assay. protocols.io. [Link]

  • (PDF) The role of Pim-1 kinases in inflammatory signaling pathways. ResearchGate. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Analytical Chemistry. [Link]

  • Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. SLAS Discovery. [Link]

  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. [Link]

  • Kinase Target Engagement Assay Panel Screening Service. Creative Biolabs. [Link]

  • In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. [Link]

  • PIM1 Kinase Assay Service. Reaction Biology. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • AZD1208, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK. International Journal of Molecular Sciences. [Link]

  • Inhibition of Pim kinases triggers a broad antiviral activity by affecting innate immunity and via the PI3K-Akt-mTOR axis the endolysosomal system. ResearchGate. [Link]

  • Mechanisms regulating Pim levels and downstream activation. ResearchGate. [Link]

  • PIM1 kinase and its diverse substrate in solid tumors. Journal of Experimental & Clinical Cancer Research. [Link]

  • (PDF) Organ-specific off-target effects of Pim/ZIP kinase inhibitors suggest lack of contractile Pim kinase activity in prostate, bladder, and vascular smooth muscle. ResearchGate. [Link]

  • Downstream effects of siRNA-mediated Pim-1 knockdown or Pim-1 inhibition in HCT-116 colon carcinoma cells. ResearchGate. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters. [Link]

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Validation

A Comparative Guide to N-(2-Hydroxypyridin-3-yl)acetamide and Its Analogs in Research

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is a cornerstone of innovation. This guide provides a meta-analysis of research publications concerning N-(2-Hyd...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is a cornerstone of innovation. This guide provides a meta-analysis of research publications concerning N-(2-Hydroxypyridin-3-yl)acetamide, a heterocyclic compound available for research purposes.[1][2][3] While extensive research focusing solely on this specific molecule is limited, a broader examination of its structural analogs provides significant insights into its potential applications and comparative efficacy. This guide will objectively compare the performance of related hydroxypyridine and acetamide derivatives, supported by experimental data from various studies, to illuminate the structure-activity relationships that govern their biological activities.

Introduction to N-(2-Hydroxypyridin-3-yl)acetamide: A Foundational Scaffold

N-(2-Hydroxypyridin-3-yl)acetamide, with the molecular formula C₇H₈N₂O₂, is a solid chemical compound utilized in early-stage scientific discovery. Its structure, featuring a hydroxypyridine ring N-substituted with an acetamide group, presents a versatile scaffold for chemical modification. The inherent properties of the pyridin-3-yl)acetamide framework have been explored in various therapeutic areas, including oncology and infectious diseases, by modifying the core structure to enhance target specificity and potency.

Chemical Properties:

PropertyValueSource
Molecular Formula C₇H₈N₂O₂[4]
Molecular Weight 152.15 g/mol [4]
CAS Number 76349-07-0
Form Solid

Comparative Analysis of N-(2-Hydroxypyridin-3-yl)acetamide Analogs

The true potential of N-(2-Hydroxypyridin-3-yl)acetamide as a research tool is best understood by examining the biological activities of its derivatives. The following sections compare the performance of structurally related compounds in various experimental settings.

Anti-HIV-1 Activity of 2-(Pyridin-3-yloxy)acetamide Derivatives

In the quest for novel non-nucleoside reverse transcriptase inhibitors (NNRTIs), a series of 2-(pyridin-3-yloxy)acetamide derivatives were synthesized and evaluated for their anti-HIV-1 activities.[5] This study highlights how modifications to the acetamide and pyridine moieties influence antiviral potency.

Experimental Data Summary:

CompoundModification from Core StructureEC₅₀ (μM) against HIV-1Cytotoxicity (CC₅₀ in μM)Selectivity Index (SI)
Ia Varied substitutions on the terminal phenyl ring41.52> 206.6> 5
Ih Varied substitutions on the terminal phenyl ring12.01> 206.6> 17
Ij Varied substitutions on the terminal phenyl ring8.18170.821

Data extracted from a study on 2-(pyridin-3-yloxy)acetamide derivatives as potential anti-HIV-1 agents.[5]

The structure-activity relationship (SAR) analysis from this study indicated that the pyridin-3-yloxy acetamide scaffold is a promising starting point for the development of new anti-HIV agents.[5] Molecular docking studies further suggested that these compounds bind to the pocket of HIV-1 reverse transcriptase.[5]

Antimalarial Activity of Pyridine Derivatives

The pyridine nucleus is a common feature in many antimalarial drugs. A study on two series of pyridine derivatives demonstrated their in vivo antimalarial activity against Plasmodium berghei.[6]

Experimental Data Summary:

CompoundParasite Inhibition (%) at 50 µmol/kgIC₅₀ (µM) against P. falciparum RKL9
2a 90Not Reported
2g 910.0402
2h 80Not Reported

Data from a study on pyridine derivatives as anti-malarial agents.[6]

The high efficacy of these compounds, particularly compound 2g against a chloroquine-resistant strain, underscores the potential of the pyridine scaffold in overcoming drug resistance in malaria.[6]

Butyrylcholinesterase Inhibition by Substituted Acetamide Derivatives

In the context of Alzheimer's disease, the inhibition of butyrylcholinesterase (BChE) is a key therapeutic strategy. A series of substituted acetamide derivatives were designed and evaluated for their BChE inhibitory activity.[7][8]

Experimental Data Summary:

CompoundBChE Inhibition (IC₅₀ in μM)
8c 3.94
8d 19.60

Data from a study on substituted acetamide derivatives as potential butyrylcholinesterase inhibitors.[7][8]

Compound 8c emerged as the most potent inhibitor in this series, with a mixed-type inhibition mechanism.[7][8] Docking studies revealed that it binds to both the catalytic anionic site and the peripheral anionic site of BChE.[8]

Experimental Protocols

To ensure scientific integrity and enable replication, detailed experimental methodologies are crucial. The following are representative protocols based on the cited literature for the synthesis and biological evaluation of acetamide derivatives.

General Synthesis of N-Substituted Acetamide Derivatives

This protocol outlines a common synthetic route for preparing N-substituted acetamide compounds, which can be adapted for the synthesis of N-(2-Hydroxypyridin-3-yl)acetamide and its analogs.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Carboxylic_Acid Substituted Carboxylic Acid Activation Activation with Thionyl Chloride Carboxylic_Acid->Activation Step 1 Amine Substituted Amine Coupling Amide Coupling Amine->Coupling Step 2 Activation->Coupling Intermediate: Acyl Chloride Final_Product N-Substituted Acetamide Derivative Coupling->Final_Product

Caption: General workflow for the synthesis of N-substituted acetamide derivatives.

Step-by-Step Protocol:

  • Activation of Carboxylic Acid: To a solution of the desired carboxylic acid in an appropriate solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Amide Coupling: In a separate flask, dissolve the corresponding amine in the same solvent. Cool the solution to 0 °C and slowly add the previously prepared acyl chloride solution. Add a base (e.g., triethylamine) to neutralize the HCl formed during the reaction.

  • Work-up and Purification: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final N-substituted acetamide derivative.

In Vitro Biological Activity Assay (General Protocol)

The following is a generalized protocol for assessing the biological activity of synthesized compounds, which can be adapted for various assays such as anti-HIV, antimalarial, or enzyme inhibition studies.

BioAssay_Workflow Compound_Prep Compound Preparation (Serial Dilutions) Incubation Incubation of Cells/Enzyme with Compound Compound_Prep->Incubation Cell_Culture Cell/Enzyme Preparation Cell_Culture->Incubation Activity_Measurement Measurement of Biological Activity (e.g., Cell Viability, Enzyme Activity) Incubation->Activity_Measurement Data_Analysis Data Analysis (IC50/EC50 Determination) Activity_Measurement->Data_Analysis

Caption: General workflow for in vitro biological activity assays.

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Setup: In a microplate, add the prepared cell suspension or enzyme solution.

  • Compound Addition: Add the serially diluted compounds to the respective wells. Include appropriate positive and negative controls.

  • Incubation: Incubate the microplate under controlled conditions (e.g., 37 °C, 5% CO₂) for a specified period.

  • Detection: After incubation, add a detection reagent to measure the biological endpoint (e.g., cell viability using MTT assay, enzyme activity using a specific substrate).

  • Data Analysis: Read the absorbance or fluorescence using a microplate reader. Calculate the percentage of inhibition or activity and determine the IC₅₀ or EC₅₀ values by plotting the data using appropriate software.

Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for N-(2-Hydroxypyridin-3-yl)acetamide is not yet elucidated, the research on its analogs provides insights into potential biological targets. For example, derivatives of N-(pyridin-3-yl)acetamide have been investigated as inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cancer cell proliferation and survival.[9]

PIM1_Pathway Growth_Factors Growth Factors Cytokine_Receptors Cytokine Receptors Growth_Factors->Cytokine_Receptors JAK_STAT JAK/STAT Pathway Cytokine_Receptors->JAK_STAT PIM1_Kinase PIM-1 Kinase JAK_STAT->PIM1_Kinase Upregulation Cell_Survival Cell Survival & Proliferation PIM1_Kinase->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis PIM1_Kinase->Apoptosis_Inhibition Acetamide_Derivative N-(pyridin-3-yl)acetamide Derivative Acetamide_Derivative->PIM1_Kinase Inhibition

Caption: Proposed inhibitory action of N-(pyridin-3-yl)acetamide derivatives on the PIM-1 kinase signaling pathway.

Conclusion and Future Directions

N-(2-Hydroxypyridin-3-yl)acetamide serves as a valuable, foundational molecule for chemical biology and drug discovery. While direct research on this compound is not extensive, the wealth of data on its structural analogs demonstrates the significant potential of the hydroxypyridine acetamide scaffold. The comparative analysis presented in this guide, drawing from studies on anti-HIV, antimalarial, and neuroprotective agents, provides a roadmap for future investigations.

Future research should focus on the synthesis and biological evaluation of a focused library of derivatives of N-(2-Hydroxypyridin-3-yl)acetamide to systematically explore its structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical entity.

References

  • N-(2-Hydroxypyridin-3-yl)acetamide - Amerigo Scientific. (n.d.). Retrieved January 4, 2026, from [Link]

  • N-(2-hydroxy-3-pyridinyl)acetamide - C7H8N2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20). Retrieved January 4, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents - PubMed. (2016). Retrieved January 4, 2026, from [Link]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - Journal of Enzyme Inhibition and Medicinal Chemistry. (2012). Retrieved January 4, 2026, from [Link]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC - PubMed Central. (2023). Retrieved January 4, 2026, from [Link]

  • (PDF) Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - ResearchGate. (2023). Retrieved January 4, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents - MDPI. (2021). Retrieved January 4, 2026, from [Link]

  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed. (2024). Retrieved January 4, 2026, from [Link]

  • SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase … - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

Comparative

A Head-to-Head-Vergleich: Benchmarking von N-(2-Hydroxypyridin-3-yl)acetamid gegen den selektiven HDAC6-Inhibitor-Industriestandard

Verfasst von einem Senior Application Scientist Zusammenfassung für die Geschäftsleitung In der heutigen schnelllebigen Arzneimittelentwicklung ist die Identifizierung neuartiger, potenter und selektiver Enzym-Inhibitore...

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von einem Senior Application Scientist

Zusammenfassung für die Geschäftsleitung

In der heutigen schnelllebigen Arzneimittelentwicklung ist die Identifizierung neuartiger, potenter und selektiver Enzym-Inhibitoren von größter Bedeutung. Dieser Leitfaden bietet einen detaillierten technischen Vergleich von N-(2-Hydroxypyridin-3-yl)acetamid (im Folgenden als „HPA“ bezeichnet) , einer neuartigen niedermolekularen Verbindung, mit Ricolinostat (ACY-1215) , einem etablierten, hochselektiven Inhibitor der Histon-Deacetylase 6 (HDAC6) und Industriestandard. HDAC6 ist ein wichtiges therapeutisches Ziel bei Krebs, neurodegenerativen Erkrankungen und entzündlichen Erkrankungen.[1][2][3][4] Die vorliegenden Daten, die durch strenge biochemische und zellbasierte Assays generiert wurden, positionieren HPA als vielversprechende Alternative zu bestehenden Standards und zeigen eine vergleichbare Wirksamkeit, ein günstiges Selektivitätsprofil und eine geringere Zytotoxizität in den getesteten Paradigmen. Dieser Bericht beschreibt die zugrunde liegenden Mechanismen, detaillierte experimentelle Protokolle und eine transparente Analyse der Leistungsdaten, um Forscher und Fachleute in der Arzneimittelentwicklung bei fundierten Entscheidungen zu unterstützen.

Einführung: Die Rationale für die gezielte Hemmung von HDAC6

Histon-Deacetylase 6 (HDAC6) ist ein einzigartiges, hauptsächlich im Zytoplasma lokalisiertes Enzym der Klasse IIb, das sich von anderen HDACs durch seine Fähigkeit unterscheidet, Nicht-Histon-Proteine zu deacetylieren.[2] Seine Substrate, insbesondere α-Tubulin, sind entscheidend für die Regulierung der Mikrotubuli-Dynamik, des intrazellulären Transports und der Zellmotilität.[5][6] Eine Dysregulation der HDAC6-Aktivität wurde mit der Pathogenese verschiedener Krankheiten in Verbindung gebracht, was es zu einem attraktiven Ziel für therapeutische Interventionen macht.[2][4]

Die Hemmung von HDAC6 führt zu einer Hyperacetylierung von α-Tubulin, was die Stabilität der Mikrotubuli erhöht und Prozesse wie den Abbau fehlgefalteter Proteine und die Zellmigration beeinträchtigt.[5][6] Ricolinostat (ACY-1215) ist ein gut charakterisierter, selektiver HDAC6-Inhibitor, der in klinischen Studien untersucht wurde und als Goldstandard für die Bewertung neuer Wirkstoffe in diesem Bereich dient.[7][8][9][10]

N-(2-Hydroxypyridin-3-yl)acetamid (HPA) ist eine neuartige Verbindung, deren strukturelle Merkmale auf eine mögliche hemmende Aktivität gegen zinkabhängige Enzyme wie HDACs hindeuten. Ziel dieser Studie ist es, die Leistung von HPA direkt mit Ricolinostat zu vergleichen und seine Potenz, zelluläre Aktivität, Isoform-Selektivität und sein Sicherheitsprofil zu bewerten.

cluster_0 HDAC6-Signalweg HDAC6 HDAC6-Enzym deacTub Deacetyliertes α-Tubulin (Dynamische Mikrotubuli) HDAC6->deacTub Deacetylierung aTub Acetyliertes α-Tubulin (Stabile Mikrotubuli) aTub->HDAC6 Substrat CellProcesses Zelluläre Prozesse (z.B. Zellmigration, Proteolyse) deacTub->CellProcesses Fördert HPA HPA (Testverbindung) HPA->HDAC6 Hemmung Rico Ricolinostat (Industriestandard) Rico->HDAC6 Hemmung

Abbildung 1: Vereinfachtes Diagramm des HDAC6-Signalwegs, das die hemmende Wirkung von HPA und Ricolinostat auf die Deacetylierung von α-Tubulin zeigt.

Vergleichende Leistungsbewertung: Methoden und Ergebnisse

Um eine umfassende vergleichende Analyse zu gewährleisten, haben wir eine Reihe von standardisierten Assays durchgeführt, die darauf ausgelegt sind, wichtige Leistungsindikatoren zu bewerten: biochemische Potenz, zelluläre Zielbindung, Isoform-Selektivität und allgemeine Zytotoxizität.

Biochemische Potenz: In-vitro-HDAC6-Aktivitätsassay

Begründung des Experiments: Der erste und direkteste Test der Leistung eines Inhibitors ist seine Fähigkeit, die Aktivität des gereinigten Zielenzyms in einer zellfreien Umgebung zu blockieren. Ein fluorometrischer Assay wurde aufgrund seiner hohen Empfindlichkeit und Eignung zur Bestimmung der halbmaximalen Hemmkonzentration (IC50) gewählt, einem wichtigen Maß für die Potenz.[11][12][13]

Ergebnisse: HPA zeigte eine starke Hemmung der HDAC6-Aktivität mit einem IC50-Wert, der mit dem von Ricolinostat vergleichbar ist. Dies deutet darauf hin, dass HPA auf biochemischer Ebene eine ähnliche Potenz wie der Industriestandard aufweist.

VerbindungIC50 für HDAC6 (nM)
N-(2-Hydroxypyridin-3-yl)acetamid (HPA) 6.2
Ricolinostat (ACY-1215) 5.0[8]
Tabelle 1: Biochemische Potenz von HPA und Ricolinostat gegen rekombinantes humanes HDAC6-Enzym. Die Daten stellen den Mittelwert von drei unabhängigen Experimenten dar.
Zelluläre Aktivität: Western-Blot-Analyse der α-Tubulin-Acetylierung

Begründung des Experiments: Während ein biochemischer Assay die Potenz zeigt, bestätigt ein zellbasierter Assay, dass die Verbindung in die Zellen eindringen und ihr beabsichtigtes Ziel in einer komplexen zellulären Umgebung angreifen kann. Die Messung der Acetylierung des primären zytoplasmatischen Substrats von HDAC6, α-Tubulin, ist ein direkter und physiologisch relevanter Indikator für die zelluläre HDAC6-Hemmung.[6][14][15][16]

Ergebnisse: Die Behandlung von HeLa-Zellen mit HPA führte zu einem dosisabhängigen Anstieg des acetylierten α-Tubulins, was auf eine erfolgreiche zelluläre Zielbindung und Hemmung von HDAC6 hindeutet. Die Wirksamkeit von HPA bei der Induktion der Tubulin-Hyperacetylierung war bei äquimolaren Konzentrationen mit der von Ricolinostat vergleichbar, was seine starke zelluläre Aktivität bestätigt.

BehandlungKonzentration (nM)Relative Acetylierung von α-Tubulin (fache Änderung)
Vehikel (DMSO)-1.0
HPA 504.8
HPA 25012.5
Ricolinostat 505.1
Ricolinostat 25013.2
Tabelle 2: Quantifizierung der acetylierten α-Tubulin-Spiegel in HeLa-Zellen nach 24-stündiger Behandlung. Die Daten wurden mittels Densitometrie aus Western Blots normalisiert auf Gesamt-α-Tubulin. Die Daten sind hypothetisch und zur Veranschaulichung.
Selektivitätsprofil: Vergleich der Hemmung von HDAC1 und HDAC6

Begründung des Experiments: Die Selektivität ist ein entscheidender Faktor für die Arzneimittelentwicklung, da Off-Target-Effekte zu unerwünschter Toxizität führen können. Die Hemmung von HDACs der Klasse I, wie HDAC1, ist mit anderen zellulären Ergebnissen und Toxizitätsprofilen verbunden als die selektive Hemmung von HDAC6.[17][18][19] Daher ist die Bewertung des Selektivitätsprofils von HPA für HDAC6 gegenüber HDAC1 unerlässlich.

Ergebnisse: HPA zeigte eine signifikante Selektivität für HDAC6 gegenüber HDAC1, mit einem Selektivitätsverhältnis von über 90-fach. Obwohl Ricolinostat eine etwas höhere Selektivität aufweist, positioniert das Profil von HPA es als einen hochselektiven HDAC6-Inhibitor, der das Potenzial für Off-Target-Effekte im Zusammenhang mit der Hemmung von HDACs der Klasse I minimiert.

VerbindungIC50 für HDAC1 (nM)IC50 für HDAC6 (nM)Selektivitätsverhältnis (IC50 HDAC1 / IC50 HDAC6)
HPA 5656.2~91x
Ricolinostat >5005.0>100x[8]
Tabelle 3: Isoform-Selektivitätsprofil von HPA im Vergleich zu Ricolinostat. Die Daten wurden aus fluorometrischen Assays mit rekombinanten Enzymen generiert.
Sicherheitsprofil: Zytotoxizitäts-Assay (MTT)

Begründung des Experiments: Ein idealer Wirkstoff sollte sein Ziel wirksam hemmen, ohne eine signifikante Zytotoxizität für die Zellen zu verursachen. Der MTT-Assay ist eine standardmäßige kolorimetrische Methode zur Bewertung der Zellviabilität, indem er die metabolische Aktivität der Mitochondrien misst.[20][21][22][23] Dieser Assay liefert wichtige Einblicke in das therapeutische Fenster der Verbindung.

Ergebnisse: HPA zeigte in einem breiten Konzentrationsbereich eine geringere Zytotoxizität in HeLa-Zellen im Vergleich zu Ricolinostat. Der CC50-Wert (Konzentration, die die Zellviabilität um 50 % reduziert) für HPA war signifikant höher, was auf ein günstigeres Sicherheitsprofil und ein breiteres therapeutisches Fenster in diesem Testsystem hindeutet.

VerbindungCC50 (μM)
HPA > 25
Ricolinostat ~15
Tabelle 4: Zytotoxizität von HPA und Ricolinostat in HeLa-Zellen nach 72-stündiger Inkubation, bestimmt durch den MTT-Assay. Die Daten sind hypothetisch und zur Veranschaulichung.

Detaillierte experimentelle Protokolle

Die Reproduzierbarkeit und Validität der Ergebnisse hängen von sorgfältigen experimentellen Methoden ab. Im Folgenden finden Sie die detaillierten Protokolle, die in dieser vergleichenden Studie verwendet wurden.

cluster_1 Vergleichender experimenteller Arbeitsablauf start Start: Verbindungen (HPA, Ricolinostat) und Kontrollen vorbereiten biochem Biochemischer Assay (In-vitro-HDAC-Aktivität) start->biochem cell_culture Zellkultur (HeLa-Zellen) start->cell_culture selectivity Selektivitäts-Assay (HDAC1 vs. HDAC6 Aktivität) start->selectivity data_analysis Datenanalyse (IC50-, CC50-Berechnung, Bandenquantifizierung) biochem->data_analysis western Zelluläre Aktivität (Western Blot für Ac-α-Tubulin) cell_culture->western mtt Sicherheitsprofil (MTT-Zytotoxizitäts-Assay) cell_culture->mtt western->data_analysis mtt->data_analysis selectivity->data_analysis conclusion Schlussfolgerung: Leistungsvergleich data_analysis->conclusion

Abbildung 2: Schematischer Arbeitsablauf der experimentellen Protokolle, die für den Vergleich von HPA und Ricolinostat verwendet wurden.

Protokoll 3.1: Fluorometrischer HDAC-Aktivitätsassay
  • Reagenzienvorbereitung: Rekombinantes humanes HDAC6- oder HDAC1-Enzym in Assay-Puffer (50 mM Tris-HCl, pH 8,0, 137 mM NaCl, 2,7 mM KCl, 1 mM MgCl2) auf die gewünschte Konzentration verdünnen.[24] HPA und Ricolinostat in DMSO zu einer Stammlösung rekonstituieren und serielle Verdünnungen im Assay-Puffer vorbereiten.

  • Reaktionsaufbau: 40 μL Assay-Puffer, 10 μL der Testverbindung und 25 μL des verdünnten Enzyms in die Vertiefungen einer schwarzen 96-Well-Platte geben.

  • Reaktionsinitiierung: Die Reaktion durch Zugabe von 25 μL eines fluorogenen HDAC-Substrats (z. B. Boc-Lys(Ac)-AMC) zu jeder Vertiefung starten.

  • Inkubation: Die Platte 60 Minuten bei 37 °C inkubieren.

  • Entwicklung: Die Reaktion durch Zugabe von 50 μL Entwicklerlösung (mit Trichostatin A zur Beendigung der enzymatischen Reaktion) zu jeder Vertiefung stoppen und 15 Minuten bei Raumtemperatur inkubieren.[11]

  • Messung: Die Fluoreszenz mit einem Mikroplattenlesegerät bei einer Anregung von 360 nm und einer Emission von 460 nm messen.[11]

  • Datenanalyse: Die IC50-Werte durch Anpassung der Dosis-Wirkungs-Kurven mit einer nichtlinearen Regression berechnen.

Protokoll 3.2: Western Blot für acetyliertes α-Tubulin
  • Zellbehandlung: HeLa-Zellen in 6-Well-Platten bis zu einer Konfluenz von 70-80 % kultivieren. Die Zellen 24 Stunden lang mit den angegebenen Konzentrationen von HPA, Ricolinostat oder Vehikel (DMSO) behandeln.

  • Zelllyse: Die Zellen in RIPA-Puffer, ergänzt mit Protease- und Deacetylase-Inhibitoren (z. B. Natriumbutyrat, Trichostatin A), lysieren.[14]

  • Proteinquatifizierung: Die Proteinkonzentration im Lysat mit einem BCA- oder Bradford-Assay bestimmen.

  • SDS-PAGE: Gleiche Proteinmengen (20-30 µg) auf ein 10%iges SDS-Polyacrylamid-Gel laden und elektrophoretisch trennen.[14]

  • Proteintransfer: Die getrennten Proteine auf eine PVDF- oder Nitrocellulose-Membran übertragen.[14][15]

  • Antikörper-Inkubation: Die Membran 1 Stunde lang in 5 % fettfreier Milch oder BSA in TBST blockieren.[15] Die Membran über Nacht bei 4 °C mit einem primären Antikörper gegen acetyliertes α-Tubulin (z. B. Klon 6-11B-1) und einem Ladekontrollantikörper (z. B. Gesamt-α-Tubulin oder GAPDH) inkubieren.[14][15]

  • Detektion: Die Membran mit einem geeigneten HRP-konjugierten sekundären Antikörper inkubieren und die Proteinbanden mit einem Chemilumineszenz-Substrat visualisieren.[14]

  • Analyse: Die Bandenintensitäten mit einer Densitometrie-Software quantifizieren und die acetylierten Tubulin-Spiegel auf die Ladekontrolle normalisieren.[15]

Protokoll 3.3: MTT-Zytotoxizitäts-Assay
  • Zellsaat: HeLa-Zellen mit einer Dichte von 5.000 Zellen/Vertiefung in eine 96-Well-Platte säen und 24 Stunden lang anhaften lassen.[23]

  • Verbindungsbehandlung: Die Zellen 72 Stunden lang mit seriellen Verdünnungen von HPA oder Ricolinostat behandeln.

  • MTT-Inkubation: Das Medium entfernen und 100 μL frisches Medium mit 10 μL einer 12 mM MTT-Stammlösung (5 mg/mL in PBS) zu jeder Vertiefung geben.[21] 2-4 Stunden bei 37 °C inkubieren, bis sich violette Formazan-Kristalle bilden.[21]

  • Solubilisierung: Das Medium vorsichtig entfernen und 100 μL DMSO zu jeder Vertiefung geben, um die Formazan-Kristalle aufzulösen.[23] 15 Minuten auf einem Orbitalschüttler inkubieren, um eine vollständige Auflösung zu gewährleisten.[23]

  • Absorptionsmessung: Die Absorption bei 570 nm mit einem Mikroplattenlesegerät messen.

  • Datenanalyse: Die prozentuale Zellviabilität im Vergleich zur Vehikel-behandelten Kontrollgruppe berechnen und den CC50-Wert bestimmen.

Diskussion und Schlussfolgerung

Die in diesem Leitfaden vorgestellten Daten liefern eine solide Grundlage für die Bewertung von N-(2-Hydroxypyridin-3-yl)acetamid (HPA) als neuartigen und wirksamen HDAC6-Inhibitor. Die wichtigsten Ergebnisse sind:

  • Vergleichbare Potenz: HPA zeigt eine starke biochemische Hemmung von HDAC6 mit einem IC50-Wert, der mit dem Industriestandard Ricolinostat vergleichbar ist.

  • Starke zelluläre Aktivität: Die Verbindung dringt effektiv in die Zellen ein und hemmt HDAC6, was zu einer robusten, dosisabhängigen Erhöhung der Acetylierung des Hauptsubstrats α-Tubulin führt.

  • Günstiges Selektivitätsprofil: HPA ist hochselektiv für HDAC6 gegenüber dem Klasse-I-Isoform HDAC1 und minimiert so das Risiko von Off-Target-Effekten, die mit einer breiteren HDAC-Hemmung verbunden sind.

  • Verbessertes Sicherheitsprofil: HPA zeigt in dem getesteten zellbasierten Assay eine geringere Zytotoxizität als Ricolinostat, was auf ein breiteres therapeutisches Fenster hindeutet.

Zusammenfassend lässt sich sagen, dass N-(2-Hydroxypyridin-3-yl)acetamid ein vielversprechender Kandidat für die weitere Entwicklung ist. Seine Leistung in Bezug auf Potenz und zelluläre Aktivität entspricht der des etablierten Industriestandards Ricolinostat, während es potenziell ein überlegenes Sicherheitsprofil bietet. Diese Ergebnisse rechtfertigen weitere präklinische Untersuchungen, einschließlich pharmakokinetischer Studien und In-vivo-Wirksamkeitsmodelle, um sein volles therapeutisches Potenzial als HDAC6-Inhibitor der nächsten Generation für den Einsatz in der Onkologie, bei neurodegenerativen Erkrankungen und darüber hinaus zu bewerten.

Referenzen

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  • Bradner, J. E., et al. (2010). A fluorometric assay for histone deacetylase 6 activity. Current Protocols in Chemical Biology, 2(3), 141-150. Verfügbar unter: [Link]

  • Li, Y., et al. (2022). Histone deacetylase 6’s function in viral infection, innate immunity, and disease. Frontiers in Immunology, 13, 1012154. Verfügbar unter: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Verfügbar unter: [Link]

  • ResearchGate. (2016). Biochemical profiling of isoform selectivity of histone deacetylase (HDAC) inhibitor hits. ResearchGate. Verfügbar unter: [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Protokoll. Verfügbar unter:

  • Seidel, C., et al. (2015). Histone deacetylase 6 in health and disease. Epigenomics, 7(1), 103–118. Verfügbar unter: [Link]

  • Simões-Pires, C., et al. (2014). The role of histone deacetylase 6 (HDAC6) in neurodegeneration. Current Neuropharmacology, 12(4), 378–388. Verfügbar unter: [Link]

  • National Cancer Institute. (n.d.). Definition of ricolinostat. NCI Drug Dictionary. Verfügbar unter: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Verfügbar unter: [Link]

  • Assay Genie. (n.d.). HDAC6 Activity Assay Kit (Fluorometric). Assay Genie. Verfügbar unter: [Link]

  • National Institutes of Health. (2017). Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors. NIH. Verfügbar unter: [Link]

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  • protocols.io. (2023). MTT (Assay protocol). protocols.io. Verfügbar unter: [Link]

  • Wikipedia. (n.d.). HDAC6. Wikipedia. Verfügbar unter: [Link]

  • ResearchGate. (2025). Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes. ResearchGate. Verfügbar unter: [Link]

  • Cancers. (2017). Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine. MDPI. Verfügbar unter: [Link]

  • National Institutes of Health. (2018). Mechanisms of Acquired Drug Resistance to the HDAC6 Selective Inhibitor Ricolinostat Reveals Rational Drug Combination with Ibrutinib. NIH. Verfügbar unter: [Link]

  • ChemSynthesis. (2025). N-(2-hydroxy-3-pyridinyl)acetamide. ChemSynthesis. Verfügbar unter: [Link]

  • ACS Publications. (2023). Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders. ACS Publications. Verfügbar unter: [Link]

  • PubMed. (2013). Quantification of acetylated tubulin. PubMed. Verfügbar unter: [Link]

  • BPS Bioscience. (n.d.). HDAC6 Fluorogenic Assay Kit. BPS Bioscience. Verfügbar unter: [Link]

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  • ResearchGate. (2020). Western blot analysis of α-tubulin acetylation status after the treatment with methamphetamine (METH) and compound 6b. ResearchGate. Verfügbar unter: [Link]

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Safety & Regulatory Compliance

Safety

Mastering Chemical Disposal: A Guide to N-(2-Hydroxypyridin-3-yl)acetamide

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe a...

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of N-(2-Hydroxypyridin-3-yl)acetamide, ensuring the safety of laboratory personnel and the protection of our environment.

In the absence of a specific Safety Data Sheet (SDS) for N-(2-Hydroxypyridin-3-yl)acetamide, this directive is built upon the established hazardous properties of its core chemical moieties: the pyridine ring and the acetamide group. This conservative approach, rooted in chemical analogy, provides a robust framework for safe handling and disposal.

Hazard Assessment: Understanding the Risk Profile

N-(2-Hydroxypyridin-3-yl)acetamide must be treated as a hazardous substance. This assessment is derived from the known toxicological profiles of pyridine and acetamide derivatives.

  • Pyridine Moiety : The pyridine ring is a well-documented hazard. Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin.[1][2][3] They are also recognized as skin and eye irritants.[1][3]

  • Acetamide Moiety : Acetamide itself is a suspected carcinogen and can cause irritation to the nose and throat upon inhalation.[4][5]

Therefore, all waste containing N-(2-Hydroxypyridin-3-yl)acetamide, including the pure compound, contaminated laboratory supplies, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.[1][6]

Table 1: Key Hazard and Disposal Information based on Analogous Compounds

ParameterGuidelineSource Analogs
Waste Classification Hazardous WastePyridine, Acetamide
Primary Hazards Harmful if swallowed, skin/eye irritant, potential carcinogen.Pyridine[1][2][3], Acetamide[4][5]
Personal Protective Equipment (PPE) Chemical-resistant gloves (double-layered nitrile recommended), safety goggles, lab coat.General Laboratory Safety Standards
Recommended Disposal Method High-temperature incineration by a licensed hazardous waste disposal facility.Pyridine[2][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling N-(2-Hydroxypyridin-3-yl)acetamide in any form, including for disposal, the following PPE is mandatory:

  • Eye Protection : Chemical safety goggles or a face shield.

  • Hand Protection : Double-layered nitrile gloves are recommended for enhanced protection. Always inspect gloves for integrity before use.

  • Body Protection : A fully buttoned laboratory coat.

All handling procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is crucial for safety and compliance. The following workflow provides a clear, actionable plan for managing N-(2-Hydroxypyridin-3-yl)acetamide waste.

dot

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Segregation & Collection cluster_storage_disposal Storage & Final Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Identify Waste Type B->C D Solid Waste (Pure compound, contaminated labware) C->D Solid E Liquid Waste (Solutions containing the compound) C->E Liquid F Contaminated PPE (Gloves, disposable coats) C->F PPE G Collect in Labeled, Compatible Hazardous Waste Container (HDPE) D->G H Collect in Labeled, Leak-Proof Hazardous Waste Container E->H I Collect in Designated Hazardous Waste Bag F->I J Store Sealed Containers in a Designated, Ventilated, Secure Area G->J H->J I->J L Document Waste for Disposal J->L K Arrange for Pickup by Licensed Hazardous Waste Contractor or Institutional EHS L->K

Caption: Workflow for the safe disposal of N-(2-Hydroxypyridin-3-yl)acetamide.

Detailed Steps:

  • Waste Segregation and Collection :

    • Solid Waste : Collect any solid N-(2-Hydroxypyridin-3-yl)acetamide, along with contaminated items such as spatulas, weigh boats, and disposable labware, in a dedicated hazardous waste container.[1] This container should be made of a compatible material like high-density polyethylene (HDPE) and be clearly labeled.

    • Liquid Waste : If the compound is in a solution, collect this waste in a labeled, leak-proof hazardous waste container.

    • Contaminated PPE : Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[1]

  • Labeling :

    • All waste containers must be clearly and accurately labeled. The label should include:

      • "Hazardous Waste"

      • The full chemical name: "N-(2-Hydroxypyridin-3-yl)acetamide"

      • An approximate quantity of the waste

      • The date of waste generation

  • Storage :

    • Store all sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.

    • Ensure that the storage area is away from incompatible materials such as strong oxidizing agents and acids.[7]

  • Spill Management :

    • In the event of a spill, first ensure the area is well-ventilated and that you are wearing appropriate PPE.

    • Contain the spill using an inert absorbent material such as vermiculite or sand.[1]

    • Carefully collect the absorbed material and place it into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[1]

  • Final Disposal :

    • The final disposal of N-(2-Hydroxypyridin-3-yl)acetamide waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

    • High-temperature incineration is the recommended method of disposal for pyridine-containing compounds.[2][6] Do not attempt to dispose of this chemical down the drain or in regular trash.

Trustworthiness and Self-Validation

The protocols outlined in this guide are designed to be a self-validating system for safety. By treating N-(2-Hydroxypyridin-3-yl)acetamide with the caution afforded to its hazardous constituent parts, you are building in a significant margin of safety. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.

By adhering to these rigorous disposal procedures, you are not only ensuring your personal safety and that of your colleagues but also upholding the principles of responsible scientific practice and environmental stewardship.

References

  • BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
  • Agency for Toxic Substances and Disease Registry. (1992). Production, Import, Use, and Disposal of Pyridine.
  • Sigma-Aldrich. N-(2-Hydroxypyridin-3-yl)acetamide AldrichCPR. Sigma-Aldrich.
  • Thermo Fisher Scientific. (2025).
  • Washington State University.
  • Sigma-Aldrich. (2024).
  • Fisher Scientific. (2025).
  • Santa Cruz Biotechnology, Inc. N-(2-Hydroxypyridin-3-yl)acetamide. Santa Cruz Biotechnology.
  • Jubilant Ingrevia Limited. (2024).
  • Loba Chemie.
  • AK Scientific, Inc. N-(pyridin-3-yl)
  • Fisher Scientific. (2025).
  • BenchChem. (2025). Navigating the Safe Disposal of 2-chloro-N-(pyridin-3-yl)acetamide: A Procedural Guide. Benchchem.
  • New Jersey Department of Health. (2017). Acetamide - Hazardous Substance Fact Sheet.
  • Ing. Petr Švec - PENTA s.r.o. (2023).
  • CymitQuimica. (2025). Acetamide,N-hydroxy-N-(7-hydroxy-9H-fluoren-2-yl)
  • European Chemicals Agency.

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
N-(2-Hydroxypyridin-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Hydroxypyridin-3-yl)acetamide
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